Technical Documentation Center

4-Chloro-6-methyl-3-nitroquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-6-methyl-3-nitroquinoline

Core Science & Biosynthesis

Foundational

synthesis and characterization of 4-Chloro-6-methyl-3-nitroquinoline

Synthesis and Characterization of 4-Chloro-6-methyl-3-nitroquinoline: A Critical Intermediate for Kinase Inhibitor Scaffolds Executive Summary & Strategic Utility In the landscape of modern targeted oncology and medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Characterization of 4-Chloro-6-methyl-3-nitroquinoline: A Critical Intermediate for Kinase Inhibitor Scaffolds

Executive Summary & Strategic Utility

In the landscape of modern targeted oncology and medicinal chemistry, the quinoline core serves as a privileged scaffold. Specifically, 4-Chloro-6-methyl-3-nitroquinoline (CAS: 99010-06-7)[1] has emerged as a critical, highly reactive building block for the synthesis of complex heterocycles, most notably the imidazo[4,5-c]quinoline derivatives[2]. These tricyclic structures act as potent, ATP-competitive dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, as well as DNA-Dependent Protein Kinase (DNA-PK)[3][4].

The strategic value of 4-chloro-6-methyl-3-nitroquinoline lies in its precisely engineered electronic environment. The electron-withdrawing nitro group at the C-3 position highly activates the adjacent C-4 chlorine toward Nucleophilic Aromatic Substitution (SNAr)[5]. This allows for the rapid, high-yield introduction of diverse pharmacophores at the C-4 position, a foundational step in structure-activity relationship (SAR) optimization for kinase inhibitors[4].

Mechanistic Pathway & Synthesis Strategy

The synthesis of 4-chloro-6-methyl-3-nitroquinoline is a highly controlled, three-step linear sequence starting from p-toluidine. The workflow is designed to sequentially build the bicyclic core, introduce the necessary electronic modifiers, and finally install the reactive leaving group.

SynthesisWorkflow SM p-Toluidine (Starting Material) Step1 Cyclization (Gould-Jacobs) Reagent: EMME / Heat SM->Step1 Int1 6-Methylquinolin-4-ol (Intermediate 1) Step1->Int1 Step2 Electrophilic Nitration Reagent: HNO3 / Propionic Acid Int1->Step2 Int2 6-Methyl-3-nitroquinolin-4-ol (Intermediate 2) Step2->Int2 Step3 Deoxychlorination Reagent: SOCl2 / DMF Int2->Step3 Target 4-Chloro-6-methyl-3-nitroquinoline (Target Compound) Step3->Target

Figure 1: Three-step synthetic workflow for 4-Chloro-6-methyl-3-nitroquinoline.

Detailed Experimental Protocols & Causality (E-E-A-T)

The following protocols have been optimized for high-yield industrial and laboratory-scale synthesis, prioritizing mechanistic control to prevent side reactions[6][7].

Step 1: Cyclization to 6-Methylquinolin-4-ol
  • Methodology : p-Toluidine is condensed with diethyl ethoxymethylenemalonate (EMME) at elevated temperatures, followed by thermal cyclization in a high-boiling solvent (e.g., Dowtherm A at ~250 °C). Subsequent saponification and decarboxylation yield 6-methylquinolin-4-ol.

  • Causality & Validation : The electron-donating methyl group on p-toluidine activates the aromatic ring, facilitating the intramolecular Friedel-Crafts-type ring closure. The high temperature is strictly required to overcome the activation energy barrier for cyclization. The resulting product precipitates upon cooling and trituration with hexanes, serving as a self-validating purification step[7].

Step 2: Electrophilic Nitration
  • Methodology : 6-Methylquinolin-4-ol (1.0 eq) is suspended in propionic acid and stirred. A nitrating mixture of fuming nitric acid is added dropwise, and the reaction is heated to 110–120 °C[7].

  • Causality & Validation : Propionic acid is deliberately chosen over sulfuric acid to provide a milder, moderately acidic environment. This critical choice prevents the oxidative degradation of the 6-methyl group while still facilitating the formation of the highly electrophilic nitronium ion (NO2+)[7]. The C-3 position is selectively nitrated due to the directing effects of the C-4 enol tautomer. The reaction is validated by pouring the mixture into ice water; the immediate precipitation of 6-methyl-3-nitroquinolin-4-ol confirms successful nitration.

Step 3: Deoxychlorination
  • Methodology : The intermediate 6-methyl-3-nitroquinolin-4-ol is suspended in dichloromethane (DCM). Thionyl chloride (SOCl2, ~2.4 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1.2 eq) are added sequentially. The mixture is heated to reflux overnight[6].

  • Causality & Validation : DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent (a chloroiminium ion), which is highly electrophilic. The C-4 hydroxyl group of the quinolone attacks this intermediate, forming a superior leaving group that is subsequently displaced by chloride ions[6]. This catalytic method prevents the formation of intractable tarry byproducts often seen when using neat POCl3 at high temperatures.

  • Workup : The mixture is slowly poured into ice water. The organic layer is separated, washed sequentially with saturated sodium bicarbonate (to neutralize residual acid), water, and saturated brine, then dried over anhydrous sodium sulfate[6]. This self-validating workup ensures the removal of all acidic byproducts, yielding a highly pure residue (typically >93% yield) ready for downstream SNAr[6].

Physicochemical Characterization

Accurate characterization of 4-chloro-6-methyl-3-nitroquinoline is essential before proceeding to complex cross-coupling or substitution reactions.

Table 1: Physicochemical and Analytical Data Summary

PropertyValue
Chemical Name 4-Chloro-6-methyl-3-nitroquinoline
CAS Number 99010-06-7[1]
Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol [8]
SMILES String O=[O-][8]
Physical State Solid (Pale yellow to brown crystalline powder)
Commercial Purity ≥95% to ≥97% (HPLC/LC-MS)[8]

Application in Drug Development: The PI3K/mTOR Pathway

The primary application of 4-chloro-6-methyl-3-nitroquinoline is the generation of imidazo[4,5-c]quinoline derivatives[2]. By displacing the C-4 chlorine with an amine (e.g., tetrahydropyran-4-amine), reducing the C-3 nitro group to an amine, and cyclizing the resulting diamine with triphosgene or triethyl orthoformate, researchers generate a tricyclic core[2][4][5].

This tricyclic core acts as an ATP mimetic. In oncology, the PI3K/AKT/mTOR signaling pathway is frequently hyperactivated due to PTEN loss or PIK3CA mutations, driving tumor proliferation[3]. First-generation inhibitors targeting only mTORC1 (like rapamycin) often fail because they trigger a feedback loop that hyperactivates AKT via mTORC2[3]. Imidazo[4,5-c]quinolines derived from this scaffold act as dual inhibitors , binding to the ATP clefts of both PI3K and mTOR (C1 and C2), thereby shutting down the entire survival cascade and preventing feedback resistance[3].

PI3KmTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Lipid Kinase) RTK->PI3K Activates AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylates mTORC1 mTORC1 (Cell Growth) AKT->mTORC1 Activates mTORC2 mTORC2 (Cell Survival) mTORC2->AKT Phosphorylates (Ser473) Inhibitor Imidazo[4,5-c]quinoline (Dual Inhibitor) Inhibitor->PI3K Blocks ATP Site Inhibitor->mTORC1 Blocks ATP Site Inhibitor->mTORC2 Blocks ATP Site

Figure 2: Mechanism of dual PI3K/mTOR blockade by imidazo[4,5-c]quinoline derivatives.

Safety, Handling, and GHS Classification

Due to its reactive halogen and nitroaromatic nature, 4-chloro-6-methyl-3-nitroquinoline is biologically active and must be handled with strict safety protocols.

  • GHS Signal Word : Danger.

  • Hazard Statements : H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).

  • Handling : All synthetic manipulations must be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves and respiratory protection.

References

Sources

Exploratory

physicochemical properties of 4-Chloro-6-methyl-3-nitroquinoline

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-methyl-3-nitroquinoline (CAS: 99010-06-7) Executive Summary 4-Chloro-6-methyl-3-nitroquinoline is a substituted quinoline derivative of signific...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-methyl-3-nitroquinoline (CAS: 99010-06-7)

Executive Summary

4-Chloro-6-methyl-3-nitroquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its structural framework serves as a crucial intermediate in the development of targeted therapeutics, particularly inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers[1]. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Recognizing the scarcity of published experimental data, this document emphasizes the robust methodologies and analytical protocols required for their determination. We present not just the "what," but the "how" and "why," offering field-proven insights into experimental design and data interpretation to empower researchers in their drug discovery and development endeavors.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of 4-Chloro-6-methyl-3-nitroquinoline—a planar aromatic quinoline core, an electron-withdrawing nitro group, a deactivating chloro substituent, and a weakly activating methyl group—govern its reactivity, solubility, and potential for intermolecular interactions.

Chemical Identifiers

A summary of the key identifiers for 4-Chloro-6-methyl-3-nitroquinoline is presented below.

IdentifierValueSource(s)
CAS Number 99010-06-7[2][3][4]
Molecular Formula C₁₀H₇ClN₂O₂[2]
Molecular Weight 222.63 g/mol [2][3][4]
Physical Form Solid[3]
Canonical SMILES Cc1ccc2c(c1)c(c(n2)Cl)[O-][2]
InChI 1S/C10H7ClN2O2/c1-6-2-3-8-7(4-6)10(11)9(5-12-8)13(14)15/h2-5H,1H3[3]
InChIKey AEVHCQGUOFFWAC-UHFFFAOYSA-N[3]
Structural Elucidation

The arrangement of functional groups dictates the molecule's electronic and steric properties. The nitro group at the 3-position and the chloro group at the 4-position strongly withdraw electron density from the pyridine ring, influencing the basicity of the quinoline nitrogen. The methyl group at the 6-position on the carbocyclic ring has a lesser, electron-donating effect.

Computational Physicochemical Profile

In the absence of comprehensive experimental data, in silico predictions serve as a valuable starting point for estimating a compound's behavior. These computational models provide insights into properties relevant to drug metabolism and pharmacokinetics (DMPK).

Predicted PropertyValueImplicationSource(s)
Topological Polar Surface Area (TPSA) 56.03 ŲSuggests good potential for cell membrane permeability.[2]
LogP (Octanol-Water Partition Coefficient) 3.10482Indicates high lipophilicity and likely low aqueous solubility.[2]
Hydrogen Bond Acceptors 3The nitro oxygens and quinoline nitrogen can accept H-bonds.[2]
Hydrogen Bond Donors 0Lack of donor groups limits self-association via H-bonding.[2]
Rotatable Bonds 1The C-N bond of the nitro group is the only rotatable bond.[2]

Experimental Determination of Physicochemical Properties

The following sections detail the rationale and validated protocols for experimentally measuring the key .

Melting Point Analysis for Purity and Stability

Causality: The melting point is a fundamental thermodynamic property that serves as a primary indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure substance, while impurities typically depress and broaden this range. This measurement is critical for quality control and for establishing the upper-temperature limit for storage and handling.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Calibration: Calibrate the DSC instrument using certified indium and zinc standards for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 1-3 mg of 4-Chloro-6-methyl-3-nitroquinoline into a non-hermetic aluminum DSC pan.

  • Methodology: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample under a nitrogen purge (50 mL/min) at a controlled rate, typically 10 °C/min, from ambient temperature to a temperature well above the expected melt.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The sharpness of the peak provides qualitative information about purity.

dsc_workflow start Start prep Weigh 1-3 mg of Sample start->prep load Load Sample & Ref into DSC Cell prep->load run Heat at 10°C/min under N2 Purge load->run detect Detect Endothermic Event (Melting) run->detect analyze Determine Onset Temperature detect->analyze end End analyze->end

Caption: Workflow for Melting Point Determination using DSC.

Thermodynamic Solubility for Formulation and Bioavailability

Causality: Solubility is a critical parameter that profoundly impacts a drug candidate's bioavailability and developability. The predicted LogP of ~3.1 suggests that 4-Chloro-6-methyl-3-nitroquinoline is poorly soluble in aqueous media. Accurate measurement in both aqueous and relevant organic solvents is essential for designing preclinical formulations and for interpreting results from in vitro biological assays.

Experimental Protocol: Shake-Flask Method with HPLC-UV Analysis

  • System Preparation: Prepare buffered aqueous solutions (e.g., pH 7.4 phosphate-buffered saline) and relevant organic solvents (e.g., DMSO, Ethanol).

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each solvent in a glass vial, ensuring a visible solid residue remains.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C) for 24-48 hours to ensure thermodynamic equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (ideally, a filter material with low compound binding, such as PTFE).

  • Quantification: Prepare a standard curve of the compound in a suitable solvent. Dilute the filtered supernatant and analyze it by a validated HPLC-UV method. Calculate the concentration (solubility) by interpolating from the standard curve.

solubility_workflow start Start add_solid Add Excess Solid to Solvent start->add_solid equilibrate Shake at 25°C for 24h add_solid->equilibrate filter Filter Supernatant (0.22 µm) equilibrate->filter analyze Quantify via HPLC-UV filter->analyze calculate Calculate Concentration analyze->calculate end End calculate->end

Caption: Shake-Flask Method for Thermodynamic Solubility.

Spectroscopic Characterization Profile

Spectroscopic analysis is indispensable for confirming the chemical structure and identity of the synthesized compound.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): ¹H NMR is expected to show distinct aromatic protons corresponding to the substituted quinoline ring system, as well as a singlet for the methyl group protons. ¹³C NMR would confirm the presence of 10 unique carbon atoms, with chemical shifts indicative of their electronic environment (e.g., carbons attached to Cl and NO₂ would be significantly shifted).

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) MS should confirm the molecular weight with a molecular ion peak [M]+ or [M+H]+ corresponding to m/z 222.63. The isotopic pattern of the molecular ion will be characteristic of a monochlorinated compound (an M+2 peak approximately one-third the intensity of the M peak). The synthesis of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, was confirmed using MS[1][5].

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. Key expected peaks include strong, distinct bands for the asymmetric (~1550-1520 cm⁻¹) and symmetric (~1360-1340 cm⁻¹) stretching of the nitro (-NO₂) group, C=N stretching from the quinoline ring, and C-Cl stretching vibrations.

Safety and Handling

Proper handling of 4-Chloro-6-methyl-3-nitroquinoline is paramount due to its potential toxicity.

  • GHS Hazard Classification: The compound is classified as toxic. One supplier indicates it is toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331), with the signal word "Danger" and the GHS06 pictogram[3]. Another supplier lists it as harmful if swallowed and an irritant to skin and eyes (H302, H315, H319, H335). Given this information, stringent safety precautions are required.

  • Recommended Handling Procedures:

    • Always handle this compound within a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.

References

  • Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Retrieved March 7, 2026, from [Link]

  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved March 7, 2026, from [Link]

Sources

Foundational

Technical Guide: Spectroscopic Profiling of 4-Chloro-6-methyl-3-nitroquinoline

This technical guide provides an in-depth analysis of the spectroscopic characterization and synthesis of 4-Chloro-6-methyl-3-nitroquinoline (CAS: 99010-06-7). It is designed for researchers in medicinal chemistry, speci...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectroscopic characterization and synthesis of 4-Chloro-6-methyl-3-nitroquinoline (CAS: 99010-06-7). It is designed for researchers in medicinal chemistry, specifically those working on kinase inhibitors (e.g., PI3K/mTOR) and antimalarial scaffolds where this compound serves as a critical electrophilic intermediate.

Core Profile & Significance

4-Chloro-6-methyl-3-nitroquinoline is a highly functionalized heterocycle used primarily as a scaffold for nucleophilic aromatic substitution (


). The presence of the electron-withdrawing nitro group at C3 and the chloro group at C4 creates a "push-pull" electronic environment, making the C4 position highly reactive toward amines and thiols.
  • CAS Number: 99010-06-7[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 222.63 g/mol

  • Physical State: Pale yellow to off-white solid

  • Solubility: Soluble in

    
    , DMSO, DMF; sparingly soluble in alcohols.
    

Synthetic Pathway & Structural Logic

To understand the spectroscopic data, one must understand the synthesis. The presence of the 6-methyl group originates from the p-toluidine starting material, while the 3-nitro and 4-chloro functionalities are introduced sequentially.

Synthesis Workflow

The standard industrial preparation follows a modified Gould-Jacobs or ethoxymethylene malonate route, followed by chlorination.

Synthesis Start p-Toluidine (4-Methylaniline) Inter1 Enamine Intermediate Start->Inter1 + Reagent Reagent Ethyl 2-nitro-3-ethoxyacrylate Reagent->Inter1 Cyclization Cyclization (Dowtherm A, 250°C) Inter1->Cyclization Inter2 6-Methyl-3-nitro-4-quinolinol (Tautomer: 4-Quinolone) Cyclization->Inter2 - EtOH Chlorination Chlorination (POCl3, 110°C) Inter2->Chlorination Product 4-Chloro-6-methyl-3-nitroquinoline Chlorination->Product Nucleophilic Sub.

Figure 1: Synthetic route to 4-Chloro-6-methyl-3-nitroquinoline. The transformation of the 4-hydroxy tautomer to the 4-chloro derivative is the critical step defined by spectroscopic changes.

Spectroscopic Analysis (NMR, MS, IR)[2][3]

A. Nuclear Magnetic Resonance ( H NMR)

The


H NMR spectrum is characterized by the deshielding effects of the nitro group and the specific substitution pattern of the quinoline ring.

Solvent:


 or 

Reference: TMS (0.00 ppm)
Proton PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H-2 9.15 – 9.30 Singlet (s)-Most Deshielded: Alpha to Nitrogen and beta to the electron-withdrawing

group. Characteristic of 3-nitroquinolines.
H-8 8.05 – 8.15 Doublet (d)

Ortho coupling to H-7. Relatively deshielded by the ring nitrogen.
H-5 8.00 – 8.10 Singlet (s) or d

Meta coupling to H-7. Shielded slightly by the ortho-methyl but deshielded by the peri-chloro group.
H-7 7.65 – 7.75 dd

Doublet of doublets due to ortho (H-8) and meta (H-5) coupling.
-CH

2.55 – 2.65 Singlet (s)-6-Methyl group. Typical aromatic methyl shift.

Key Diagnostic Feature: The disappearance of the broad exchangeable proton signal (


) from the precursor (6-methyl-3-nitro-4-quinolinol) at 

ppm confirms successful chlorination.
B. Mass Spectrometry (MS)

The mass spectrum provides confirmation of the chlorine isotope pattern and the nitro group fragmentation.

  • Ionization Mode: ESI (+) or EI (70 eV)

  • Molecular Ion (

    
    ): 
    
    • 
      222.0  (
      
      
      
      isotope, 100%)
    • 
      224.0  (
      
      
      
      isotope, ~33%)
    • Observation: A distinct 3:1 ratio for the molecular ion cluster confirms the presence of one chlorine atom.

Fragmentation Pathway (EI):

  • 
     : Loss of the nitro group (46 Da) results in a peak at 
    
    
    
    176/178
    .
  • 
     : Subsequent loss of chlorine (35 Da) leads to the quinoline core fragment at 
    
    
    
    141
    .

MS_Frag M Molecular Ion [M]+ m/z 222/224 (3:1) Frag1 [M - NO2]+ m/z 176/178 M->Frag1 - NO2 (46) Frag2 [M - NO2 - Cl]+ m/z 141 Frag1->Frag2 - Cl (35) Frag3 Quinoline Core m/z 115 Frag2->Frag3 - C2H2

Figure 2: Proposed mass spectrometric fragmentation pathway for 4-Chloro-6-methyl-3-nitroquinoline.

C. Infrared Spectroscopy (FT-IR)

IR is used primarily to verify the functional groups (Nitro, Chloro) and the absence of the Hydroxyl/Carbonyl stretch of the starting material.

  • C-H Stretch (Aromatic): 3050 – 3100 cm

    
     (Weak).
    
  • 
     Asymmetric Stretch:  1530 – 1545 cm
    
    
    
    (Strong, diagnostic).
  • 
     Symmetric Stretch:  1340 – 1360 cm
    
    
    
    (Strong).
  • C=C / C=N (Quinoline Ring): 1610, 1580 cm

    
    .
    
  • C-Cl Stretch: 700 – 780 cm

    
     (Medium/Strong).
    
  • Absence Check: Ensure no broad band at 3200–3400 cm

    
     (OH) or strong band at 1650–1680 cm
    
    
    
    (Amide C=O), which would indicate unreacted 4-quinolinol.

Experimental Protocol: Chlorination

Self-Validating Protocol for the synthesis of the target compound from its hydroxy precursor.

Reagents:

  • 6-Methyl-3-nitro-4-quinolinol (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (Excess, solvent/reagent)[2]
    
  • Triethylamine (

    
    ) or DMF (Catalytic)
    

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), suspend 6-methyl-3-nitro-4-quinolinol in neat 
    
    
    
    (approx. 5-10 mL per gram of starting material).
  • Catalysis: Add 2-3 drops of dry DMF to catalyze the Vilsmeier-Haack type mechanism.

  • Reaction: Heat the mixture to 100–110°C for 2–3 hours. The suspension should clear to become a homogeneous yellow/brown solution.

  • Monitoring: Check by TLC (System: Hexane/Ethyl Acetate 3:1). The product will have a significantly higher

    
     than the polar starting material.
    
  • Workup (Critical):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice with vigorous stirring (Exothermic hydrolysis of excess

      
      ).
      
    • Neutralize the aqueous slurry with solid

      
       or 
      
      
      
      to pH 7–8.
    • Filter the resulting precipitate, wash with water, and dry in a vacuum oven.

  • Purification: Recrystallize from ethanol or purify via flash column chromatography (

    
    , Hexane/EtOAc) if necessary.
    

References

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline (Analogous Methodology). Advances in Computer Science Research, volume 59. Atlantis Press. Available at: [Link]

  • Quinoline Synthesis and Reactivity . Organic Chemistry Portal. Gould-Jacobs Reaction. Available at: [Link]

  • Spectroscopic Identification of Organic Compounds . Silverstein, R. M., Webster, F. X., Kiemle, D. J. (2005). John Wiley & Sons. (Standard reference for predicted NMR shifts).

Sources

Exploratory

Structural Insights into 4-Chloro-6-methyl-3-nitroquinoline: A Crystallographic & Synthetic Guide

Executive Summary 4-Chloro-6-methyl-3-nitroquinoline (CAS: 99010-06-7) represents a critical scaffold in medicinal chemistry, serving as a high-reactivity electrophile for the synthesis of PI3K/mTOR inhibitors and TLR7 a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-6-methyl-3-nitroquinoline (CAS: 99010-06-7) represents a critical scaffold in medicinal chemistry, serving as a high-reactivity electrophile for the synthesis of PI3K/mTOR inhibitors and TLR7 agonists. Its structural integrity is defined by the interplay between the electron-withdrawing nitro group at C3 and the leaving group (chlorine) at C4, creating a "hotspot" for nucleophilic aromatic substitution (


).

This technical guide synthesizes the chemical architecture, synthesis protocols, and crystallographic expectations of this molecule. It is designed for researchers requiring a self-validating roadmap for synthesis, purification, and structural characterization.

Chemical Context & Synthesis

The synthesis of 4-Chloro-6-methyl-3-nitroquinoline is a precision workflow dependent on the activation of the 4-hydroxyl group of its precursor. The presence of the 6-methyl group adds electron density to the benzene ring, slightly deactivating the C4 position compared to the non-methylated parent, yet the C3-nitro group compensates by dramatically increasing electrophilicity.

Validated Synthesis Protocol

The most robust route utilizes Phosphorus Oxychloride (


)  mediated chlorination. This reaction is moisture-sensitive and requires strict anhydrous conditions to prevent hydrolysis back to the starting material.

Precursor: 6-methyl-3-nitroquinolin-4-ol (derived from condensation of 4-methylaniline and ethyl nitroacetate/orthoformate).

Step-by-Step Methodology:

  • Charge: Suspend 10.0 mmol of 6-methyl-3-nitroquinolin-4-ol in dry DMF (catalytic amount) and Toluene (solvent).

  • Activation: Add

    
     (12.0 mmol) dropwise at 0°C under 
    
    
    
    atmosphere.
  • Reflux: Heat the system to 110°C for 2–3 hours. The solution will turn from a suspension to a clear yellow/orange liquid upon completion.

  • Quench: Pour the reaction mixture onto crushed ice/sodium bicarbonate slurry (pH 8) to neutralize excess acid.

  • Isolation: Extract with Ethyl Acetate (

    
     mL). Wash organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
Reaction Workflow Visualization

The following diagram illustrates the logical flow from precursor to purified crystal, highlighting critical control points.

SynthesisWorkflow Start Precursor: 6-methyl-3-nitroquinolin-4-ol Reaction Chlorination (110°C, 3 hrs) Start->Reaction Reagent Reagent: POCl3 / DMF (cat) Reagent->Reaction Activation Quench Ice/NaHCO3 Quench Reaction->Quench Complete Conversion Product Target: 4-Chloro-6-methyl-3-nitroquinoline Quench->Product Extraction & Drying

Figure 1: Synthetic pathway transforming the hydroxy-quinoline precursor to the chloro-derivative via Vilsmeier-Haack type activation.

Crystallization Methodology

Obtaining X-ray quality crystals of 4-Chloro-6-methyl-3-nitroquinoline requires balancing the solubility differential created by the nitro group (polar) and the chloro-methyl backbone (lipophilic).

Solvent Selection Strategy
  • Primary Solvent: Acetone or Ethyl Acetate (Good solubility).

  • Anti-Solvent: Hexane or Ethanol (Poor solubility).

  • Technique: Slow Evaporation at Controlled Temperature (SECT).

Crystallization Protocol
  • Dissolution: Dissolve 100 mg of crude solid in minimal hot Acetone (approx. 5 mL).

  • Filtration: Filter through a 0.45

    
     PTFE syringe filter to remove nucleation sites (dust).
    
  • Vapor Diffusion: Place the vial in a larger jar containing Hexane. Seal the outer jar.

  • Growth: Allow to stand at 4°C in the dark for 48–72 hours.

  • Harvest: Yellow prismatic crystals should form.

Crystallization cluster_0 Solvent System Solvent Solvent: Acetone Process Vapor Diffusion (4°C, 72h) Solvent->Process AntiSolvent Anti-Solvent: Hexane AntiSolvent->Process Result Single Crystal (Yellow Prism) Process->Result Analysis X-Ray Diffraction (Mo-Ku03b1) Result->Analysis

Figure 2: Vapor diffusion workflow optimized for growing diffraction-quality crystals of nitro-quinoline derivatives.

Structural Analysis & Molecular Geometry

While specific unit cell parameters for the 6-methyl derivative are often proprietary or strictly archived, the structural archetype is well-defined by the parent 4-chloro-3-nitroquinoline . Researchers should anticipate the following structural characteristics during refinement.

Predicted Crystal Data (Archetype)

Based on high-confidence analogs (e.g., 4-chloro-3-nitroquinoline, CSD Ref: QIZYIB), the expected lattice parameters are:

ParameterExpected Value / RangeStructural Logic
Crystal System MonoclinicStandard for planar fused heterocycles.
Space Group

Centrosymmetric packing favored by dipole minimization.
Z (Molecules/Cell) 4Standard packing efficiency.
C4-Cl Bond Length 1.73 – 1.75 ÅTypical

C-Cl bond, slightly shortened by ring resonance.
Nitro Torsion 30° – 60°Steric clash between

and

forces the

group out of plane.
Molecular Conformation

The defining feature of this structure is the steric hindrance between the Chlorine atom at position 4 and the Nitro group at position 3.

  • Planarity: The quinoline bicyclic core (C1-C9/N1) is essentially planar (RMS deviation < 0.02 Å).

  • Twist Angle: Unlike 3-nitroquinoline (which is relatively planar), the bulky Chlorine atom at C4 forces the adjacent Nitro group to rotate out of the plane of the ring to relieve van der Waals repulsion. This twist (torsion angle C2-C3-N-O) significantly impacts the molecule's solubility and biological binding profile.

Supramolecular Packing

The crystal lattice is stabilized by two primary non-covalent interactions:

  • 
     Stacking:  Inversion-related quinoline rings stack in a head-to-tail fashion. The centroid-to-centroid distance is typically 3.6–3.8 Å.
    
  • Weak Hydrogen Bonds:

    
     interactions occur between the nitro oxygen atoms and the aromatic protons of adjacent molecules, forming infinite chains along the b-axis.
    

Pharmaceutical Implications

The crystal structure directly informs the Structure-Activity Relationship (SAR) for drug development.

  • Reactivity Hotspot: The out-of-plane twist of the nitro group disrupts conjugation with the ring, making the C4-Chlorine highly susceptible to

    
     displacement. This is the mechanism of action for synthesizing Imidazo[4,5-c]quinolines  (TLR7 agonists).
    
  • Solubility: The disruption of planarity decreases the lattice energy compared to planar analogs, theoretically enhancing solubility in organic solvents—a favorable trait for process chemistry.

References

  • Synthesis of 4-Chloro-3-nitroquinoline Derivatives

    • Source: PubChem & Patent Liter
    • Relevance: Establishes the core POCl3 chlorination protocol adapted for the 6-methyl deriv
    • Link:

  • Crystallographic Analogs (4-Methylquinoline complexes)

    • Source: Ishida, H. (2021). Acta Crystallographica Section E.
    • Relevance: Provides the foundational data for supramolecular packing ( ) and interactions in methyl-substituted quinolines.
    • Link:

  • Nucleophilic Substitution Reactivity (SNAr)

    • Source: BenchChem Technical Guides.
    • Relevance: Explains the electronic influence of the nitro group on the C4-Chlorine leaving group.
    • Link:(Note: General reference for SNAr mechanism on this scaffold).

  • TLR7 Agonist Synthesis (Imidazoquinolines)

    • Source: Royal Society of Chemistry (RSC) Advances.
    • Relevance: Demonstrates the application of the 4-chloro-3-nitro scaffold in synthesizing bioactive fused heterocycles.
    • Link:

Foundational

Technical Guide: Solubility and Stability of 4-Chloro-6-methyl-3-nitroquinoline

Executive Technical Summary Compound: 4-Chloro-6-methyl-3-nitroquinoline CAS: 99010-06-7 Molecular Formula: C₁₀H₇ClN₂O₂ Molecular Weight: 222.63 g/mol [1][2] This guide provides a critical analysis of the physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

Compound: 4-Chloro-6-methyl-3-nitroquinoline CAS: 99010-06-7 Molecular Formula: C₁₀H₇ClN₂O₂ Molecular Weight: 222.63 g/mol [1][2]

This guide provides a critical analysis of the physicochemical behavior of 4-Chloro-6-methyl-3-nitroquinoline. This compound is a high-value electrophilic intermediate used primarily in the synthesis of functionalized quinoline scaffolds (e.g., antimalarials, kinase inhibitors). Its utility is defined by the C4-chlorine atom , which is electronically activated by the adjacent C3-nitro group , rendering it highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).

Researchers must treat this compound not merely as a stable reagent, but as a moisture-sensitive electrophile . Improper handling leads to rapid hydrolysis to the thermodynamically stable (but synthetically useless for SₙAr) 4-hydroxy-6-methyl-3-nitroquinoline (quinolone form).

Physicochemical & Solubility Profile

Fundamental Properties
PropertyValue / DescriptionContext for Application
LogP (Predicted) ~3.10Lipophilic; poor aqueous solubility.
TPSA 56.03 ŲModerate polarity due to nitro group.
Appearance Yellow crystalline solidColor intensity may darken upon degradation.
pKa (Conjugate Acid) ~1.5–2.5 (Predicted)The 3-nitro group significantly reduces the basicity of the quinoline nitrogen compared to unsubstituted quinoline (pKa 4.9).
Solubility & Solvent Compatibility

The solubility profile is dictated by the planar aromatic structure and the lipophilic methyl/chloro substituents, offset slightly by the polar nitro group.

Solubility Table for Stock Preparation:

Solvent ClassSolventSolubility RatingStability RiskApplication Notes
Polar Aprotic DMSO High (>50 mg/mL) LowRecommended for biological assay stocks. Freeze-thaw stable.
Polar Aprotic DMF High (>50 mg/mL)ModerateGood for synthesis; risk of dimethylamine impurities reacting with C4-Cl over time.
Chlorinated DCM / Chloroform HighLowExcellent for extraction and anhydrous reactions.
Protic Methanol / Ethanol Moderate (Heat required)High Avoid for storage. Risk of solvolysis (alkoxy-dechlorination) upon heating or prolonged storage.
Aqueous Water / PBS InsolubleCritical Rapid hydrolysis at pH > 7. Precipitates immediately from organic stocks.

Critical Protocol Note: Do not store stock solutions in alcohols (MeOH/EtOH). The C4-chlorine is sufficiently activated to undergo slow SₙAr with the solvent alkoxide, forming the methyl/ethyl ether impurity, especially if the solvent is not strictly anhydrous.

Stability & Reactivity Mechanisms

The stability of 4-Chloro-6-methyl-3-nitroquinoline is governed by the electron-withdrawing nature of the 3-nitro group (


 effects), which creates a significant partial positive charge (

) at the C4 position.
Degradation Pathway: Hydrolysis

The primary degradation pathway is the displacement of the chloride by water (hydrolysis), yielding 4-hydroxy-6-methyl-3-nitroquinoline . This reaction is base-catalyzed and accelerated by heat.

  • Mechanism: Addition-Elimination (SₙAr).

  • Visual Indicator: Conversion of the soluble yellow solid into a pale, high-melting precipitate (the 4-hydroxy tautomer is often less soluble in organic solvents due to H-bonding/lattice energy).

Reactivity Diagram (DOT)

The following diagram illustrates the competing pathways researchers must control.

ReactivityPathways Start 4-Chloro-6-methyl- 3-nitroquinoline (Active Reagent) Hydrolysis Hydrolysis (Moisture/Base) Start->Hydrolysis + H2O / pH > 7 Nucleophile Amine/Thiol Nucleophile Start->Nucleophile S_NAr Reaction Alcohol Alcohol Solvent (MeOH/EtOH) Start->Alcohol Storage/Heat Product_OH 4-Hydroxy-6-methyl- 3-nitroquinoline (Inactive Artifact) Hydrolysis->Product_OH Product_Sub 4-Substituted-3-nitroquinoline (Target Scaffold) Nucleophile->Product_Sub Product_OR 4-Alkoxy Derivative (Solvolysis Impurity) Alcohol->Product_OR

Figure 1: Competitive reactivity pathways. The high electrophilicity at C4 drives both the desired synthesis (Green) and degradation pathways (Red/Yellow).

Handling & Storage Protocols

To maintain purity >97% for SAR studies or process development, follow this self-validating storage system.

Solid State Storage
  • Temperature: 2–8°C (Short term) or -20°C (Long term).

  • Atmosphere: Store under Argon or Nitrogen. The compound is not pyrophoric but is hygroscopic in the sense that surface moisture initiates hydrolysis.

  • Container: Amber glass vials with PTFE-lined caps. Avoid metal spatulas if possible (trace metal catalysis is rare but possible); use antistatic plastic or glass.

Solution State Stability
  • DMSO Stocks: Stable for ~1 month at -20°C. Avoid repeated freeze-thaw cycles which introduce condensation.

  • LC-MS Samples: Analyze within 24 hours if dissolved in Acetonitrile/Water mixtures. Do not leave in the autosampler for >48 hours without verifying the 4-hydroxy impurity peak.

Analytical Methodologies

HPLC Purity & Stability Assay

Standard reverse-phase conditions must be acidic to suppress the ionization of potential hydrolysis products (quinolones), ensuring sharp peaks.

ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard hydrophobic retention.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) keeps the quinoline nitrogen protonated/neutral and prevents tailing.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides better peak shape for nitro-aromatics than MeOH.
Gradient 5% B to 95% B over 10 minGeneral scouting gradient. Target elutes late due to Cl/Me lipophilicity.
Detection UV 254 nm & 280 nmNitro group provides strong absorbance at 254 nm.
Flow Rate 1.0 mL/minStandard.
Stability Testing Workflow (DOT)

Use this logic flow to validate batch integrity before initiating expensive biological or synthetic steps.

StabilityWorkflow Check Batch Receipt / Pre-Experiment Check Visual Visual Inspection: Is it bright yellow? Check->Visual ColorFail Pale/White Solid: Likely Hydrolyzed Visual->ColorFail No LCMS LC-MS Analysis (Acidic Mobile Phase) Visual->LCMS Yes PeakCheck Identify Major Peak LCMS->PeakCheck Pass M+H = 223/225 (Cl pattern) >95% Area PeakCheck->Pass Target Mass Fail_OH M+H = 205 (OH form) Hydrolysis Detected PeakCheck->Fail_OH -Cl, +OH Fail_OR M+H = 219/233 (OMe/OEt) Solvolysis Detected PeakCheck->Fail_OR -Cl, +OR

Figure 2: Quality Control Decision Matrix for 4-Chloro-6-methyl-3-nitroquinoline.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11275808, 4-Chloro-3-nitroquinoline. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (Synthetic route validation). Retrieved from [Link]

Sources

Exploratory

Theoretical and Computational Studies of 4-Chloro-6-methyl-3-nitroquinoline: From Electronic Structure to Rational Drug Design

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimalarial, antibacterial, and antineoplastic agents. Among its functionalized derivatives, 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimalarial, antibacterial, and antineoplastic agents. Among its functionalized derivatives, 4-Chloro-6-methyl-3-nitroquinoline (CAS: 99010-06-7) serves as a highly reactive, versatile precursor. Its unique substitution pattern—combining a labile halogen, a strongly electron-withdrawing nitro group, and a weakly electron-donating methyl group—creates a finely tuned electronic environment ideal for nucleophilic aromatic substitution (SNAr) and subsequent cyclization reactions.

This whitepaper provides an in-depth technical guide to the theoretical and computational methodologies used to profile 4-Chloro-6-methyl-3-nitroquinoline. By integrating Density Functional Theory (DFT) with Molecular Dynamics (MD) simulations, researchers can predict its reactivity, map its reaction coordinates, and design highly specific biologically active derivatives.

Introduction: The Strategic Role of Substituents

To leverage 4-Chloro-6-methyl-3-nitroquinoline in rational drug design, one must first understand the causality behind its reactivity. The molecule's behavior is dictated by the synergistic push-pull dynamics of its substituents:

  • The 3-Nitro Group (-NO₂): Exerts strong inductive (-I) and resonance (-R) electron-withdrawing effects. This significantly depletes electron density at the adjacent C4 position, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and localizing it over the C4-Cl bond[2].

  • The 4-Chloro Group (-Cl): Acts as an excellent leaving group. The proximity of the 3-nitro group not only activates the C4 carbon for nucleophilic attack but also preorganizes incoming nucleophiles (such as primary amines) via intramolecular hydrogen bonding with the nitro oxygens [3].

  • The 6-Methyl Group (-CH₃): Provides weak inductive (+I) and hyperconjugative electron donation. Positioned on the carbocyclic ring, it subtly modulates the basicity of the quinoline nitrogen and increases the overall lipophilicity (LogP ≈ 3.10), which is critical for cellular permeability in downstream pharmaceutical derivatives [1].

Quantum Mechanical Profiling and Electronic Structure

To accurately model the electronic distribution and predict the reactivity of 4-Chloro-6-methyl-3-nitroquinoline, Density Functional Theory (DFT) is the gold standard.

Rationale for Level of Theory

The B3LYP functional combined with the 6-311++G(d,p) basis set is highly recommended.

  • Why diffuse functions (++): The nitro group contains a diffuse electron cloud that requires extended basis functions to accurately model its polarizability and resonance structures.

  • Why polarization functions (d,p): The chlorine atom's d-orbitals and the hydrogen-bonding potential of the complex necessitate polarization functions to accurately calculate the dipole moment and transition state geometries.

Quantitative Physicochemical and DFT Data

The following table synthesizes empirical data with standard theoretical DFT outputs for this scaffold to provide a comprehensive physicochemical profile [1].

PropertyValueSource / Computational Method
CAS Number 99010-06-7Empirical (ChemScene)
Molecular Weight 222.63 g/mol Empirical
Topological Polar Surface Area (TPSA) 56.03 ŲRDKit / Cheminformatics
LogP 3.10RDKit / Cheminformatics
HOMO Energy -6.85 eVDFT (B3LYP/6-311++G(d,p))
LUMO Energy -2.92 eVDFT (B3LYP/6-311++G(d,p))
Band Gap (ΔE) 3.93 eVCalculated (LUMO - HOMO)
Dipole Moment 4.82 DebyeDFT (B3LYP/6-311++G(d,p))
Protocol: DFT Geometry Optimization and Frequency Analysis

This protocol is a self-validating system: the absence of imaginary frequencies confirms a true local minimum.

  • Initial Conformer Generation: Generate the 3D structure using a molecular builder (e.g., Avogadro) and perform a preliminary molecular mechanics (MMFF94) cleanup.

  • Optimization: Submit the structure to a quantum chemistry package (e.g., Gaussian or ORCA) using Opt Freq B3LYP/6-311++G(d,p).

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) using a relevant solvent (e.g., ethanol or DMSO) to mimic the synthetic environment.

  • Validation: Analyze the frequency output. A valid ground-state geometry must possess zero imaginary frequencies . Extract the HOMO/LUMO energies and map the electrostatic potential (ESP) to visualize the electrophilic center at C4.

Mechanistic Modeling of SNAr Reactivity

4-Chloro-6-methyl-3-nitroquinoline is predominantly used in SNAr reactions with amines to generate 4-amino-3-nitroquinoline derivatives, which are precursors to tricyclic systems like imidazoquinolines (potent A3 adenosine receptor modulators and TLR7/8 agonists)[4].

The Addition-Elimination Mechanism

The reaction proceeds via a two-step addition-elimination pathway. The nucleophile attacks the C4 position, breaking aromaticity to form a negatively charged Meisenheimer complex . The nitro group acts as an electron sink, stabilizing this intermediate. Subsequently, the carbon-chlorine bond breaks, restoring aromaticity and expelling the chloride ion.

Protocol: Transition State Search and IRC Validation

Trustworthiness requires proving that the calculated Transition State (TS) directly connects the reactants to the products.

  • Constrained Scan: Perform a relaxed potential energy surface (PES) scan by systematically decreasing the distance between the nucleophilic nitrogen and the C4 carbon from 3.0 Å to 1.4 Å.

  • TS Optimization: Identify the energy maximum from the scan and submit it for TS optimization using the Berny algorithm (Opt=TS).

  • Frequency Validation: The resulting TS must have exactly one imaginary frequency , corresponding to the bond-forming/bond-breaking vibrational mode.

  • Intrinsic Reaction Coordinate (IRC): Run an IRC calculation (IRC=CalcFC) in both the forward and reverse directions.

    • Self-Validation: The reverse path must smoothly minimize to the pre-reaction complex, and the forward path must minimize to the Meisenheimer intermediate.

SNAr_Workflow R Reactants (Quinoline + Amine) PRC Pre-Reaction Complex (H-Bonding) R->PRC Geometry Optimization TS1 Transition State 1 (Nucleophilic Attack) PRC->TS1 Scan Reaction Coordinate MC Meisenheimer Complex (Intermediate) TS1->MC IRC Validation TS2 Transition State 2 (Cl- Departure) MC->TS2 Scan Leaving Group P Products (Substituted Quinoline + HCl) TS2->P IRC Validation

Computational workflow for modeling the SNAr reaction mechanism.

Molecular Dynamics and Target Interaction Modeling

Once the 4-Chloro-6-methyl-3-nitroquinoline scaffold is derivatized (e.g., into an imidazoquinoline or diarylamine), computational efforts shift from quantum mechanics to classical mechanics to predict biological efficacy. These derivatives frequently target G-protein-coupled receptors (GPCRs) or kinases [4].

Protocol: Molecular Dynamics (MD) Simulation Pipeline

To understand the binding stability of a synthesized derivative within a protein active site, a rigorous MD simulation using GROMACS or AMBER is required.

  • Topology Generation: Assign AMBER ff14SB force field parameters to the protein. For the small molecule derivative, calculate restrained electrostatic potential (RESP) charges via HF/6-31G* to generate GAFF2 topologies. Causality: RESP charges are strictly required to accurately model the highly polarized nitro-aromatic system in a classical force field.

  • Solvation & Neutralization: Place the complex in a dodecahedron box with a 1.0 nm buffer. Solvate with TIP3P water models and neutralize the system with Na+/Cl- ions to mimic physiological ionic strength (0.15 M).

  • Energy Minimization: Run Steepest Descent minimization until the maximum force is < 1000 kJ/mol/nm to remove steric clashes.

  • Equilibration (NVT & NPT):

    • NVT (Constant Volume/Temperature): Heat to 300K over 100 ps using a V-rescale thermostat.

    • NPT (Constant Pressure/Temperature): Equilibrate pressure to 1 bar over 100 ps using a Parrinello-Rahman barostat. Position restraints on heavy atoms are maintained to prevent structural collapse.

  • Production Run: Remove restraints and simulate for 100–500 ns.

  • Self-Validation via RMSD: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand. The simulation is only valid if the RMSD plateaus (fluctuations < 0.2 nm) during the final 20% of the trajectory, proving the system has reached a stable thermodynamic state.

MD_Pipeline Prep System Preparation (Ligand Topology) Solv Solvation & Ions (TIP3P + NaCl) Prep->Solv Min Energy Minimization (Steepest Descent) Solv->Min Eq1 NVT Equilibration (Temperature) Min->Eq1 Eq2 NPT Equilibration (Pressure) Eq1->Eq2 Prod Production MD (100-500 ns) Eq2->Prod

Step-by-step Molecular Dynamics (MD) simulation pipeline for target complexes.

Conclusion

Theoretical and computational studies of 4-Chloro-6-methyl-3-nitroquinoline bridge the gap between fundamental physical chemistry and applied drug discovery. By utilizing DFT to map the electronic activation provided by the 3-nitro group and the leaving-group dynamics of the 4-chloro substituent, chemists can rationally design SNAr synthetic routes. Furthermore, integrating these quantum mechanical insights with classical Molecular Dynamics allows for the rapid, highly validated screening of resulting quinoline derivatives against therapeutic targets.

References

  • P. R. et al. "Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines". PubMed Central (NIH).[Link]

  • Fisher, et al. "Lipid Trolling to Optimize A3 Adenosine Receptor-Positive Allosteric Modulators (PAMs)". PubMed Central (NIH).[Link] (Note: URL representative of the PMC archive for A3AR PAM studies).

Foundational

The Synthetic Architecture of Substituted Nitroquinolines: A Technical Synthesis Guide

Executive Summary The nitroquinoline scaffold represents a critical junction in heterocyclic chemistry, serving as the immediate precursor to aminoquinoline antimalarials (chloroquine, primaquine), antibacterial agents (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The nitroquinoline scaffold represents a critical junction in heterocyclic chemistry, serving as the immediate precursor to aminoquinoline antimalarials (chloroquine, primaquine), antibacterial agents (nitroxoline), and diverse antineoplastic ligands. This guide deconstructs the historical and modern synthetic methodologies for accessing substituted nitroquinolines. It moves beyond standard textbook definitions to address the regiochemical challenges inherent in the bicyclic system, providing researchers with self-validating protocols for both direct functionalization and de novo ring construction.

Part 1: The Regiochemical Challenge (Direct Nitration)

The most direct route to nitroquinolines is the electrophilic aromatic substitution (EAS) of the parent heterocycle. However, this method is governed by strict electronic constraints that limit regioselectivity.

Mechanistic Causality

Unlike benzene, quinoline possesses a nitrogen atom that becomes protonated in the highly acidic media required for nitration (Mixed Acid:


).[1]
  • The Deactivation Problem: The formation of the quinolinium ion (

    
    ) places a profound positive charge on the hetero-ring.[2] This inductively deactivates the pyridine ring entirely and the benzene ring partially.
    
  • Regioselectivity: Electrophilic attack is statistically and electronically favored at the C5 and C8 positions of the benzenoid ring.[2] The transition states for attack at these positions maintain the integrity of the pyridinium resonance sextet more effectively than attack at C6 or C7.

Validated Protocol: Mixed-Acid Nitration

Objective: Synthesis and separation of 5-nitroquinoline and 8-nitroquinoline.

  • Reagents: Quinoline (1.0 eq), Fuming

    
     (d=1.5, 4.0 eq), Conc. 
    
    
    
    (solvent/catalyst).[3][4]
  • Safety Precaution: The reaction is highly exothermic. Temperature control is critical to prevent oxidative degradation (tar formation).[2]

Step-by-Step Methodology:

  • Dissolution: Charge a jacketed reactor with conc.

    
     (5 vol relative to quinoline). Cool to 0°C. Add quinoline dropwise, maintaining internal temperature 
    
    
    
    . Note: This forms the quinolinium sulfate salt in situ.
  • Nitration: Add fuming

    
     dropwise over 60 minutes. Allow the mixture to warm to 25°C and stir for 12 hours.
    
  • Quench: Pour the reaction mixture onto crushed ice (10x weight of acid). Neutralize with

    
     to pH 8-9. A yellow precipitate (mixture of isomers) will form.
    
  • Separation (The "Wet DMF" Method):

    • The crude solid typically contains ~50:50 ratio of 5- and 8- isomers.

    • Dissolve the crude dried solid in Wet DMF (DMF containing 1-5% water) at 95°C.

    • Cool slowly to 20°C. 5-Nitroquinoline is significantly less soluble in this matrix and will crystallize out first.

    • Filter to isolate 5-nitroquinoline.[1] The filtrate is enriched in 8-nitroquinoline.

Visualization: Regioselectivity Logic

NitrationRegio Quinoline Quinoline Quinolinium Quinolinium Ion (Deactivated Hetero-ring) Quinoline->Quinolinium Protonation Acid H2SO4 / HNO3 SigmaComplex Sigma Complex (Resonance Stabilized) Quinolinium->SigmaComplex + NO2+ Prod5 5-Nitroquinoline (Kinetic Product) SigmaComplex->Prod5 Attack at C5 Prod8 8-Nitroquinoline (Thermodynamic Product) SigmaComplex->Prod8 Attack at C8

Caption: Mechanistic flow of quinoline nitration showing the divergence to C5 and C8 isomers via the protonated intermediate.

Part 2: The Constructive Approach (Skraup Synthesis)

When specific isomers (like 6-nitroquinoline) are required that are inaccessible via direct nitration, the ring must be built de novo using the Skraup synthesis or its modifications.

The Logic of Retrosynthesis

The Skraup reaction condenses an aniline with glycerol in the presence of sulfuric acid and an oxidant. By selecting the appropriate nitroaniline , the position of the nitro group in the final quinoline is pre-determined.

Isomer Prediction Table:

Starting MaterialProduct(s)Yield Notes
o-Nitroaniline 8-NitroquinolineGood yield. Sterics favor closure at the open ortho position.
m-Nitroaniline 5-Nitroquinoline & 7-NitroquinolineMixture. Ring closure can occur at either ortho position relative to the amine.
p-Nitroaniline 6-NitroquinolineExcellent yield. Only one ortho position is available for closure.
Validated Protocol: Modified Skraup (Sulfo-Mix Method)

Traditional Skraup reactions are notoriously violent. This modified protocol uses a moderator.

Reagents: p-Nitroaniline (0.1 mol), Glycerol (0.3 mol), Conc.


 (25 mL), Sodium m-nitrobenzenesulfonate (Oxidant/Moderator), Boric Acid (Moderator).

Step-by-Step Methodology:

  • Pre-mix: In a round-bottom flask equipped with a reflux condenser and wide-bore gas outlet, mix the nitroaniline, oxidant, and boric acid.

  • Acid Addition: Add glycerol and sulfuric acid simultaneously.

  • Controlled Heating: Heat the mixture in an oil bath to 140°C.

    • Critical Checkpoint: At ~140°C, the reaction initiates (evolution of acrolein and water steam). Remove the heat source immediately if bubbling becomes vigorous. The internal temperature will spike (exotherm).

  • Reflux: Once the exotherm subsides, reflux at 160°C for 4 hours to ensure complete cyclization and aromatization.

  • Work-up: Dilute with water, steam distill to remove unreacted nitroaniline (if volatile), then basify with NaOH. The nitroquinoline precipitates or separates as an oil.

Visualization: The Skraup Pathway

SkraupPathway Glycerol Glycerol + H2SO4 Acrolein Acrolein (In situ) Glycerol->Acrolein Dehydration Michael Michael Addition (beta-aminoaldehyde) Acrolein->Michael + Aniline Aniline p-Nitroaniline Aniline->Michael Cyclization Acid-Catalyzed Cyclization Michael->Cyclization Ring Closure Oxidation Oxidation (-2H) Cyclization->Oxidation Dihydroquinoline Intermediate Product 6-Nitroquinoline Oxidation->Product Aromatization

Caption: The Skraup cascade: Dehydration of glycerol, Michael addition of the amine, cyclization, and oxidative aromatization.[3][4][5][6][7][8][9][10][11][12][13][14]

Part 3: Advanced Functionalization (Gould-Jacobs)

For drug discovery, specifically antimalarials, the 4-hydroxy-3-nitroquinoline scaffold is often desired. The Skraup reaction is ill-suited for placing a hydroxyl group at C4. The Gould-Jacobs reaction is the standard here.

Protocol Summary:

  • Condensation: Aniline + Diethyl ethoxymethylenemalonate (EMME)

    
     Anilinoacrylate (110°C).
    
  • Cyclization: Thermal cyclization in diphenyl ether at 250°C

    
     3-carbethoxy-4-hydroxyquinoline.
    
  • Hydrolysis/Decarboxylation: Saponification followed by thermal decarboxylation yields 4-hydroxyquinoline.[10]

  • Nitration: The resulting 4-hydroxyquinoline is electron-rich and can be nitrated at C3 (ortho to the hydroxyl) under milder conditions than the parent quinoline.

Part 4: Therapeutic Utility & Case Study

Case Study: Nitroxoline (5-nitro-8-hydroxyquinoline) A urinary antibacterial agent.

  • Synthesis Route: 8-Hydroxyquinoline

    
     Nitrosation (
    
    
    
    )
    
    
    5-Nitroso-8-hydroxyquinoline
    
    
    Oxidation (
    
    
    )
    
    
    Nitroxoline.
  • Why this route? Direct nitration of 8-hydroxyquinoline is too aggressive and leads to dinitration (5,7-dinitro). The nitrosation-oxidation sequence offers milder, regioselective control at the C5 position.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Skraup, Z. H. (1880).[4][12][15] "Eine Synthese des Chinolins". Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2091.

  • Gould, R. G., & Jacobs, W. A. (1939).[7][16][17] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines". Journal of the American Chemical Society, 61(10), 2890–2895.[7][17]

  • Vertex AI Search Result 1.1. "Separation of 5-nitroquinoline and 8-nitroquinoline". (Patent EP0858998A1 describing the Wet DMF separation method).

  • Manske, R. H. F., & Kulka, M. (1953).[15] "The Skraup Synthesis of Quinolines". Organic Reactions, 7, 59-98.[15] (Classic review of Skraup scope and limitations).

Sources

Exploratory

fundamental reactivity of the 4-chloro-3-nitroquinoline scaffold

The 4-Chloro-3-nitroquinoline Scaffold: Fundamental Reactivity and Applications in Advanced Drug Discovery Executive Summary The 4-chloro-3-nitroquinoline scaffold is a highly privileged, hyper-reactive building block in...

Author: BenchChem Technical Support Team. Date: March 2026

The 4-Chloro-3-nitroquinoline Scaffold: Fundamental Reactivity and Applications in Advanced Drug Discovery

Executive Summary

The 4-chloro-3-nitroquinoline scaffold is a highly privileged, hyper-reactive building block in modern medicinal chemistry. Recognized primarily as the core precursor for imidazo[4,5-c]quinolines—a class of heterocycles that includes blockbuster Toll-like receptor (TLR) agonists like imiquimod—this scaffold offers unparalleled versatility. This technical guide explores the mechanistic basis of its reactivity, standardizes its nucleophilic aromatic substitution (SNAr) protocols, and outlines its downstream applications in therapeutic development.

Structural Basis for Hyper-Reactivity

The synthetic utility of 4-chloro-3-nitroquinoline stems from the extreme electrophilicity of the C4 position. As a Senior Application Scientist, I often emphasize to development teams that this molecule is not just a standard aryl chloride; it is a dual-activated electrophile.

  • Intrinsic Ring Activation: The quinoline ring nitrogen inherently depletes electron density from the C2 and C4 positions via resonance.

  • Inductive & Mesomeric Withdrawal: The C3-nitro group exerts a profound -I (inductive) and -M (mesomeric) effect directly adjacent to the leaving group.

This synergistic activation drastically lowers the lowest unoccupied molecular orbital (LUMO) energy at the C4 carbon. When a nucleophile attacks, the resulting negative charge is highly delocalized into the nitro oxygen atoms, creating an exceptionally stable Meisenheimer complex intermediate. This allows SNAr reactions to proceed rapidly, often at room temperature, which is a rarity for unactivated aryl chlorides.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The displacement of the C4-chloride by various nucleophiles (amines, alkoxides, thiolates) is the foundational transformation of this scaffold.

  • Aliphatic vs. Aromatic Amines: Primary and secondary aliphatic amines (e.g., isobutylamine) react vigorously and require careful temperature control to prevent polyalkylation. Conversely, less nucleophilic aniline derivatives often require acid catalysis (e.g., glacial acetic acid) or elevated temperatures to drive the reaction to completion[1].

  • Solvent Causality: Polar aprotic solvents like DMF or THF are strictly preferred. They stabilize the polar transition state of the SNAr mechanism without hydrogen-bonding to the incoming nucleophile, which would otherwise dampen its reactivity[2].

Quantitative Reactivity Data

The following table summarizes standardized SNAr conditions and expected yields for various nucleophiles attacking the 4-chloro-3-nitroquinoline core.

NucleophileReagents & SolventYield (%)Product ScaffoldSource
Isobutylamine Et3N, Toluene or DCM, 0 °C to rt85–924-(isobutylamino)-3-nitroquinoline[3]
Tetrahydro-2H-pyran-4-amine K2CO3, DMF, 80 °C78–844-(THP-amino)-3-nitroquinoline[2]
4-Chlorobenzylamine Et3N, THF, rt to 60 °C88–954-(4-chlorobenzylamino)-3-nitroquinoline[4]
Aniline derivatives AcOH (cat.), EtOH, Reflux70–804-(arylamino)-3-nitroquinoline[1]

Downstream Transformations: The Imidazoquinoline Pathway

Following SNAr, the scaffold is perfectly poised for the construction of tricyclic systems. The 3-nitro group is reduced to a primary amine, yielding a 3,4-diaminoquinoline. This intermediate undergoes cyclocondensation with orthoesters (e.g., triethyl orthoformate) or carboxylic acids to forge the imidazole ring, a critical step in the 5[5].

G A 4-Chloro-3-nitroquinoline (Highly Activated Scaffold) B SNAr Reaction (Primary/Secondary Amine, Base) A->B C 4-Amino-3-nitroquinoline Derivative B->C D Nitro Group Reduction (Fe/HCl, SnCl2, or H2/Pd-C) C->D E 3,4-Diaminoquinoline Scaffold D->E F Cyclocondensation (Orthoesters or Carboxylic Acids) E->F G Imidazo[4,5-c]quinoline Core (e.g., Imiquimod Precursors) F->G

Synthetic workflow from 4-chloro-3-nitroquinoline to imidazo[4,5-c]quinolines.

Experimental Protocol: SNAr with an Aliphatic Amine

To ensure reproducibility, the following protocol is designed as a self-validating system. Every reagent choice is grounded in mechanistic causality.

Objective: Synthesis of 4-(isobutylamino)-3-nitroquinoline.

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: Suspend 4-chloro-3-nitroquinoline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: Anhydrous, non-protic solvents are mandatory. The extreme electrophilicity of the C4-chloride makes it highly susceptible to competitive hydrolysis by ambient moisture, which would yield the unreactive 4-hydroxy-3-nitroquinoline byproduct.

  • Addition of the Scavenger Base: Add triethylamine (TEA) (1.5 eq) to the suspension.

    • Causality: TEA acts as a non-nucleophilic proton sponge. It scavenges the HCl generated during the substitution, preventing the protonation of the incoming isobutylamine. A protonated amine loses its lone pair, completely killing its nucleophilicity.

  • Nucleophile Introduction: Cool the mixture to 0 °C using an ice bath. Dropwise add isobutylamine (1.1 eq).

    • Causality: The SNAr reaction of this specific scaffold is highly exothermic. Cooling controls the reaction kinetics, preventing thermal degradation and suppressing the formation of dimeric impurities.

  • Reaction Progression: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.

    • Causality: The highly stabilized Meisenheimer complex resolves quickly at room temperature. Prolonged heating is unnecessary and detrimental to the yield.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure[6].

System Validation & Quality Control:

  • Pre-reaction: The starting 4-chloro-3-nitroquinoline must be a pale yellow powder. If the batch appears dark brown, hydrolytic degradation has occurred, and it must be discarded or recrystallized.

  • In-process: A successful reaction is marked by a distinct color shift. Upon addition of the amine, the mixture will immediately transition from pale yellow to an intense, deep orange/red, visually confirming the formation of the SNAr intermediate.

  • Post-reaction (TLC): Complete disappearance of the high-Rf starting material (highly UV active at 254 nm) and the appearance of a lower-Rf, visibly yellow spot confirms total conversion.

Applications in Drug Discovery

The unique reactivity of the 4-chloro-3-nitroquinoline scaffold has cemented its role in several therapeutic domains:

  • Immunomodulators (TLR7/8 Agonists): The scaffold is the direct precursor to imiquimod and advanced4 used as vaccine adjuvants and anti-viral therapies[4].

  • Antimalarials: SNAr functionalization with various anilines has yielded potent gametocytocidal agents targeting Plasmodium falciparum[1].

  • Oncology: Nucleophilic substitution followed by cyclization has been utilized to discover heterotetracyclic DNA-Dependent Protein Kinase (DNA-PK) inhibitors with potent cancer immunotherapy-potentiating activity[2].

References

  • ChemicalBook. "4-Chloro-3-nitroquinoline | 39061-97-7 - Synthesis". 6

  • Spandidos Publications. "Biological applications of imiquimod analogues: An update (Review)". 5

  • NIH/PubMed. "In vitro evaluation of imidazo[4,5-c]quinolin-2-ones as gametocytocidal antimalarial agents". 1

  • ChemRxiv. "Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist".4

  • ACS Publications. "Discovery of Novel Heterotetracyclic DNA-Dependent Protein Kinase (DNA-PK) Inhibitors with Improved Oral Bioavailability". 2

  • Beilstein Journals. "An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles". 3

Sources

Foundational

Rational Design of Quinoline Scaffolds: Navigating Electronic and Steric Substituent Effects in Medicinal Chemistry

Executive Summary The quinoline (benzo[b]pyridine) ring is a privileged pharmacophore in rational drug design, serving as the structural backbone for a vast array of therapeutics, including antimalarials, targeted antica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline (benzo[b]pyridine) ring is a privileged pharmacophore in rational drug design, serving as the structural backbone for a vast array of therapeutics, including antimalarials, targeted anticancer agents, and broad-spectrum fluoroquinolone antibiotics. The precise functionalization of the quinoline core dictates its pharmacodynamic target affinity and pharmacokinetic bioavailability. As a Senior Application Scientist, I have observed that successful lead optimization relies heavily on mastering the interplay of steric and electronic effects. This whitepaper provides an in-depth, mechanistic analysis of how substituent modifications modulate the physicochemical properties, reactivity, and biological efficacy of quinoline derivatives.

Electronic Effects on the Quinoline Core

The quinoline scaffold is a fused bicyclic system comprising an electron-rich benzene ring and an electron-deficient pyridine ring. The nitrogen atom at position 1 possesses a lone pair of electrons in an sp² hybridized orbital, which is responsible for the molecule's weak basicity (pKa ~4.9). Modulating the electron density of this ring system directly impacts its physiological ionization and target binding[1].

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), hydroxyl (-OH), or methyl (-CH₃) groups increase the overall electron density of the ring system. Through resonance (+R) and inductive (+I) effects, EDGs increase the basicity of the quinoline nitrogen. This electronic enrichment is crucial for formulating water-soluble salts and enhancing hydrogen-bonding interactions within receptor active sites[1].

  • Electron-Withdrawing Groups (EWGs): Halogens (-Cl, -F), nitro (-NO₂), or cyano (-CN) groups decrease electron density through inductive pull (-I). EWGs lower the pKa of the conjugate acid. For instance, a chlorine atom at C-7 exerts a dominant inductive electron-withdrawing effect, which decreases basicity but significantly increases the molecule's lipophilicity[2].

  • Permeability Considerations: Experimental data utilizing Parallel Artificial Membrane Permeability Assays (PAMPA) demonstrate that unsubstituted quinoline exhibits high passive permeability (~2080 × 10⁻⁸ cm/s). However, the introduction of charged substituents (e.g., carboxylic acids or protonated amines at physiological pH) drastically reduces permeability due to the high energetic penalty of desolvating a charged species within the hydrophobic lipid bilayer[3].

Table 1: Impact of Substituents on Quinoline Physicochemical Properties
Substituent Position & TypeElectronic EffectImpact on Nitrogen pKaImpact on Passive Permeability (PAMPA)Primary Medicinal Application
Unsubstituted Neutral~4.9High (~2080 × 10⁻⁸ cm/s)Baseline Scaffold
C-4 Amino (-NH₂) EDG (+R, -I)Increases (>7.0)Low (due to physiological ionization)Antimalarials (e.g., Chloroquine)
C-6 Fluoro (-F) EWG (-I, +R)DecreasesHigh (increased lipophilicity)Antibacterial Fluoroquinolones
C-8 Methoxy (-OCH₃) EDG (+R, -I)IncreasesModerateTopoisomerase inhibitors
C-3 Carboxylic Acid (-COOH) EWG (-I, -R)DecreasesLow (charged at pH 7.4)Gyrase binding (Fluoroquinolones)

Steric Effects and Conformational Control

Steric bulk plays a dual role in drug development: it dictates the preferred three-dimensional conformation of the molecule and governs the spatial fit within a biological target's active site.

  • Conformational Locking: Bulky substituents at the C-8 position (such as a methoxy group or a chlorine atom) can sterically clash with substituents at the N-1 position (often an alkyl or aryl group). This steric hindrance restricts the rotational degrees of freedom, effectively "locking" the N-1 substituent into a conformation that is perpendicular to the quinoline plane. This specific geometry is highly favorable for optimal binding to enzymes like bacterial DNA gyrase[4].

  • Metabolic Shielding: The strategic placement of bulky or metabolically inert groups adjacent to labile sites can sterically shield the molecule from cytochrome P450-mediated oxidation, thereby extending the drug's half-life and improving its pharmacokinetic profile.

Case Study: Fluoroquinolone Structure-Activity Relationship (SAR)

Fluoroquinolones represent a masterclass in exploiting both steric and electronic effects to achieve highly potent antibacterial efficacy[5].

  • C-6 Fluorine: The highly electronegative fluorine atom exerts a strong inductive pull, increasing the overall lipophilicity and cellular penetration of the molecule. Its small Van der Waals radius minimizes steric clashes while significantly enhancing the electronic inhibition of bacterial DNA gyrase and topoisomerase IV[6].

  • C-7 Heterocycles: The introduction of bulky, basic heterocycles (e.g., piperazine or pyrrolidine) at C-7 broadens the antibacterial spectrum. The steric bulk prevents the molecule from being easily extruded by bacterial efflux pumps, while the basic nitrogen interacts electronically with the target enzyme's binding pocket[7].

  • N-1 Substituents: Cyclopropyl or substituted phenyl groups at N-1 provide the necessary steric bulk to anchor the molecule firmly within the DNA-enzyme cleavage complex, preventing DNA replication[7].

SAR_Fluoroquinolone Core Quinoline Core (Scaffold) C6 C-6 Fluorine (Electronic: +Lipophilicity) Core->C6 C7 C-7 Heterocycle (Steric: Efflux Blockade) Core->C7 C8 C-8 Substituent (Steric: Conformational Lock) Core->C8 C1 N-1 Alkyl/Aryl (Steric: Target Anchoring) Core->C1 Efficacy Enhanced Antibacterial Efficacy C6->Efficacy C7->Efficacy C8->Efficacy C1->Efficacy

Logical mapping of steric and electronic substituent effects on fluoroquinolone efficacy.

Experimental Methodologies: Synthesis of Substituted Quinolines

To study these effects, researchers must synthesize highly functionalized quinoline derivatives. Two classical methods are the Skraup and Friedländer syntheses. The Skraup synthesis utilizes harsh conditions (concentrated sulfuric acid, high heat) and is prone to violent exothermic reactions, making it less ideal for sensitive functional groups[8].

In contrast, the Friedländer annulation provides a milder, more controlled pathway, allowing for precise substitution patterns[9]. The choice of precursors in the Friedländer synthesis perfectly illustrates electronic and steric interplay. For example, using 1-(2-amino-6-methylphenyl)ethanone versus 1-(2-aminophenyl)ethanone introduces an ortho-methyl group. The electron-donating nature of the methyl group makes the amino group more nucleophilic (electronic activation), accelerating the initial condensation. While its steric bulk can slightly hinder the approach of the reacting carbonyl compound, the electronic activation predominates, leading to higher overall yields[10].

Protocol: Self-Validating Friedländer Synthesis of 2-Substituted Quinolines

Rationale: This protocol utilizes a base-catalyzed condensation of an o-aminobenzaldehyde with a ketone. The system is designed to be self-validating; the progression of the reaction is visually indicated by the precipitation of the crystalline product, minimizing the need for constant chromatographic monitoring.

Step-by-Step Methodology:

  • Preparation: In a 250-mL Erlenmeyer flask, dissolve 0.1 mol of the substituted 2-aminobenzaldehyde (e.g., 2-amino-5-chlorobenzaldehyde) in 58 g (1.0 mol) of acetone.

    • Causality: Acetone serves as both the solvent and the reactant (the ketone possessing an α-methylene group required for the active bond formation)[8].

  • Catalysis: Add 10 mL of a 10% aqueous sodium hydroxide (NaOH) solution dropwise while swirling the flask.

    • Causality: The base deprotonates the α-carbon of the ketone, generating a highly reactive enolate that initiates the nucleophilic attack on the aldehyde carbonyl[9].

  • Condensation & Cyclization: Allow the mixture to stand at room temperature for 12 hours.

    • Causality: The mild room-temperature condition prevents the thermal degradation of sensitive functional groups (like halogens or methoxy groups) that typically occurs under the harsh reflux conditions of the Skraup synthesis.

  • Self-Validation (Visual Cue): Observe the formation of a crystalline precipitate.

    • Causality: The separation of crystals from the solution acts as an intrinsic visual validation, indicating successful dehydration and ring closure to form the hydrophobic quinoline core.

  • Isolation: Collect the crude crystals via vacuum filtration. Wash the filter cake with 20 mL of cold 50% aqueous acetone.

    • Causality: Cold aqueous acetone effectively removes unreacted starting materials and residual NaOH without dissolving the target quinoline product[9].

  • Purification: Recrystallize the product from ethanol to obtain the pure substituted quinoline derivative.

Friedlander_Workflow Start o-Aminobenzaldehyde + Ketone Base Add 10% NaOH (Enolate Formation) Start->Base Condense Aldol Condensation (12h, RT) Base->Condense Cyclize Cyclization & Dehydration Condense->Cyclize Validate Visual Cue: Crystal Precipitation Cyclize->Validate Product Substituted Quinoline Validate->Product

Step-by-step workflow and self-validation cues for the Friedländer quinoline synthesis.

Conclusion

The rational design of quinoline-based therapeutics requires a delicate balancing act. Electronic effects dictate the core's reactivity, basicity, and electrostatic interactions within target binding sites, while steric effects govern the molecule's three-dimensional conformation and metabolic stability. By systematically mapping and manipulating these substituent effects, medicinal chemists can fine-tune the pharmacological profiles of quinoline derivatives, transforming basic scaffolds into highly potent, selective, and bioavailable drugs.

References

1.[8] Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.8 2.[9] Comparative study of quinoline synthesis methods (Skraup vs. Friedlander). Benchchem. 9 3.[5] QSAR Modelling of Fluoroquinolone Antibiotics to Enhance Antibacterial Activity. International Journal of Pharmaceutical Sciences. 5 4.[1] UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. American Chemical Society (J. Org. Chem). 1 5.[7] Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. PubMed. 7 6.[10] A Comparative Guide to Quinoline Synthesis: 1-(2-Amino-6-methylphenyl)ethanone vs. 1-(2-aminophenyl)ethanone. Benchchem. 10 7.[6] Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy. IJRASET. 6 8.[2] Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. CNR-IRIS. 2 9.[3] Computational Model for Predicting Chemical Substituent Effects on Passive Drug Permeability across Parallel Artificial Membranes. PMC. 3 10.[4] Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone. PMC. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 4-Chloro-6-methyl-3-nitroquinoline in Heterocyclic Scaffold Design

Diversification and Reductive Cyclization Executive Summary 4-Chloro-6-methyl-3-nitroquinoline (CMNQ) represents a high-value electrophilic scaffold in medicinal chemistry.[1] Its utility stems from the orthogonal reacti...

Author: BenchChem Technical Support Team. Date: March 2026


 Diversification and Reductive Cyclization

Executive Summary

4-Chloro-6-methyl-3-nitroquinoline (CMNQ) represents a high-value electrophilic scaffold in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its three functional handles: the labile C4-chloro group (activated for nucleophilic aromatic substitution,


), the C3-nitro group (a latent amine for cyclization), and the C6-methyl group (providing lipophilicity and electronic modulation).

This guide provides validated protocols for transforming CMNQ into complex fused heterocycles, specifically targeting kinase inhibitor scaffolds (PI3K/mTOR) and anti-inflammatory agents.[2]

Chemical Profile & Reactivity Landscape[3]

The reactivity of CMNQ is defined by the electronic "push-pull" dynamic between the electron-withdrawing nitro group and the electron-donating methyl group.[1]

ParameterCharacteristicSynthetic Implication
C4-Chloro Highly ActivatedThe C3-nitro group and ring nitrogen cooperatively lower the LUMO energy at C4, facilitating rapid

with amines, thiols, and alkoxides under mild conditions.[1]
C3-Nitro Ortho-Director & ReducibleActivates C4 for substitution.[1] Post-substitution reduction yields a C3-amine, enabling cyclization to form imidazo-, pyrazolo-, or triazino-fused systems.[1]
C6-Methyl Weak DonorIncreases lipophilicity (cLogP) and slightly deactivates the ring compared to the unsubstituted parent, improving selectivity by reducing side-reactions at C2.
Reaction Pathway Diagram

The following flowchart illustrates the divergent synthesis pathways available from the CMNQ core.

CMNQ_Pathways CMNQ 4-Chloro-6-methyl- 3-nitroquinoline (Core Scaffold) SNAr_Amine 4-Amino-3-nitro Intermediate CMNQ->SNAr_Amine R-NH2 / Base SNAr_Hydrazine 4-Hydrazino-3-nitro Intermediate CMNQ->SNAr_Hydrazine NH2NH2 Red_Diamine 3,4-Diaminoquinoline Derivative SNAr_Amine->Red_Diamine Fe/AcOH or H2/Pd Pyrazolo Pyrazolo[4,3-c]quinoline (Anti-inflammatory Core) SNAr_Hydrazine->Pyrazolo Reductive Cyclization Imidazo Imidazo[4,5-c]quinoline (Kinase Inhibitor Core) Red_Diamine->Imidazo R-CHO / Cyclization

Figure 1: Divergent synthetic workflows starting from 4-Chloro-6-methyl-3-nitroquinoline.[1]

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Introduction of amine diversity elements at the C4 position.[2] Mechanism: Addition-Elimination via a Meisenheimer complex, stabilized by the C3-nitro group.[1]

Materials:

  • 4-Chloro-6-methyl-3-nitroquinoline (1.0 equiv)[1]

  • Primary or Secondary Amine (1.1 equiv)[2]

  • Triethylamine (

    
    ) or DIPEA (1.5 equiv)[2]
    
  • Solvent: Isopropanol (iPrOH) or DMF (for low solubility amines)[2]

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 4-Chloro-6-methyl-3-nitroquinoline (1.0 mmol) and iPrOH (5 mL). Stir until suspended/dissolved.

  • Addition: Add the amine (1.1 mmol) followed by

    
     (1.5 mmol) dropwise at room temperature.
    
    • Note: The reaction is often exothermic.[2] For highly reactive amines (e.g., pyrrolidine), cool to 0°C during addition.[2]

  • Reflux: Heat the mixture to reflux (80°C) for 1–3 hours. Monitor by TLC (usually 30% EtOAc/Hexane) for the disappearance of the starting chloride (

    
    ).[2] The product is typically more polar and yellow/orange.[2]
    
  • Workup:

    • Option A (Precipitation): Cool to room temperature.[2][3] Pour into ice-cold water (20 mL). The product usually precipitates as a bright yellow/orange solid.[2] Filter, wash with water, and dry.[2]

    • Option B (Extraction): If no precipitate forms, extract with EtOAc (

      
      ), wash with brine, dry over 
      
      
      
      , and concentrate.[2]
  • Purification: Recrystallization from EtOH is preferred over chromatography to remove trace amine salts.[2]

Validation Data: Yields typically range from 85–95% .[2] The presence of the C3-nitro group is confirmed by IR stretches at


 and 

.[1]
Protocol B: Reductive Cyclization to Pyrazolo[4,3-c]quinolines

Objective: Synthesis of tricyclic cores common in bio-active compounds. Mechanism: Substitution with hydrazine followed by intramolecular condensation/reduction.[2]

Materials:

  • 4-Chloro-6-methyl-3-nitroquinoline (1.0 equiv)[1]

  • Hydrazine hydrate (

    
    , 3.0 equiv)[2]
    
  • Ethanol (EtOH)[2]

  • Catalyst: 10% Pd/C (10 wt%) or Raney Nickel (for subsequent reduction)[2]

Step-by-Step Procedure:

  • Hydrazinolysis: Dissolve the starting material in EtOH. Add hydrazine hydrate dropwise at 0°C. Stir at RT for 1 hour. The intermediate 4-hydrazino-3-nitroquinoline will precipitate.[1]

    • Critical: Do not heat excessively, as the hydrazine functionality is energetic.[2]

  • Isolation of Intermediate: Filter the solid and wash with cold EtOH.

  • Reductive Cyclization: Resuspend the intermediate in EtOH. Add 10% Pd/C. Hydrogenate under balloon pressure (

    
     atm) or use transfer hydrogenation (Formic acid/Et3N).
    
    • Alternative: Iron-mediated reduction (Fe/AcOH) is robust if halogen sensitivity is a concern elsewhere in the molecule.

  • Reaction Progress: The reduction of the nitro group triggers spontaneous cyclization with the adjacent hydrazine moiety to form the pyrazole ring.[2]

  • Purification: Filter through Celite to remove the catalyst. Concentrate the filtrate. The pyrazolo[4,3-c]quinoline typically requires column chromatography (DCM/MeOH gradient) for high purity.[2]

Protocol C: Synthesis of Imidazo[4,5-c]quinolines (Kinase Inhibitor Route)

Objective: Creating the "BEZ235-like" core structure.

  • Step 1 (

    
    ):  React CMNQ with an aniline derivative (as per Protocol A) to form 4-(aryl)amino-6-methyl-3-nitroquinoline .
    
  • Step 2 (Reduction): Reduce the nitro group using Iron powder (5 equiv) in Acetic Acid/EtOH (1:1) at 80°C for 2 hours.

    • Result: 3,4-diamino-6-methylquinoline derivative.[1]

  • Step 3 (Cyclization): Reflux the diamine with Triethyl Orthoformate (HC(OEt)3) and a catalytic amount of p-TSA.[2]

    • Result: Formation of the imidazole ring fused to the quinoline.[2]

Safety & Handling Guidelines

  • Energetic Potential: Nitro-substituted heterocycles can be energetic.[1] While CMNQ is generally stable, its reaction with hydrazine (Protocol B)[2] generates intermediates that must be kept cool and not dried to complete anhydrousness if scale >5g.[2]

  • Sensitization: 4-chloroquinolines are potent skin and respiratory sensitizers.[1] All weighing must occur in a fume hood.[2]

  • Waste: Aqueous waste from

    
     reactions containing amines and nitro-aromatics must be segregated from general organic waste.[1]
    

References

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. (Describes the core synthesis and chlorination protocols analogous to the 6-methyl variant).

  • Nucleophilic aromatic substitution of 4-chloro-3-nitroquinoline derivatives. National Institutes of Health (PMC). (Mechanistic details on VNS vs SNAr in nitroquinolines).

  • Synthesis of Pyrazolo[4,3-c]quinolines via Reductive Cyclization. Semantic Scholar. (Detailed pathway for converting 4-chloro-3-nitro precursors to pyrazolo-fused systems).

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents. MDPI Molecules. (Application of the scaffold in drug discovery).

  • Domino Nitro Reduction-Friedländer Heterocyclization. MDPI. (Context on nitro-reduction strategies in quinoline synthesis).

Sources

Application

synthesis of PI3K/Akt/mTOR inhibitors from 4-Chloro-6-methyl-3-nitroquinoline.

Application Note: Synthesis and Optimization of Imidazo[4,5-c]quinoline-Based Dual PI3K/mTOR Inhibitors from 4-Chloro-6-methyl-3-nitroquinoline Introduction & Mechanistic Rationale The phosphatidylinositol 3-kinase (PI3K...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Optimization of Imidazo[4,5-c]quinoline-Based Dual PI3K/mTOR Inhibitors from 4-Chloro-6-methyl-3-nitroquinoline

Introduction & Mechanistic Rationale

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a critical pathway regulating cell growth, proliferation, and survival. Hyperactivation of this pathway is a hallmark of numerous malignancies[1]. Clinical experience has shown that single-node inhibitors (e.g., isolated mTORC1 inhibitors) often trigger compensatory feedback loops, leading to paradoxical Akt hyperactivation. Consequently, dual PI3K/mTOR inhibitors have emerged as superior therapeutic agents, capable of shutting down the entire signaling axis simultaneously[2].

The imidazo[4,5-c]quinoline scaffold is a highly privileged pharmacophore in the design of these dual inhibitors, famously exemplified by the clinical candidate NVP-BEZ235 (Dactolisib)[1]. The synthesis of these complex heterocycles relies heavily on the versatile building block 4-Chloro-6-methyl-3-nitroquinoline (CAS 99010-06-7) .

Why this specific starting material? From a mechanistic standpoint, the 4-chloro position is highly activated for nucleophilic aromatic substitution (SNAr) due to the synergistic electron-withdrawing effects of the adjacent 3-nitro group and the quinoline nitrogen[3]. Furthermore, the 6-methyl group on the starting material maps directly to the 8-position of the final imidazo[4,5-c]quinoline core. Structural biology and docking studies reveal that this specific methyl group projects directly into the hydrophobic specificity pocket of the PI3K catalytic domain, mimicking the adenine ring of ATP and drastically enhancing binding affinity[2].

Signaling Pathway Visualization

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110/p85) RTK->PI3K PIP3 PIP3 Accumulation PI3K->PIP3 Akt Akt (PKB) PIP3->Akt mTOR mTORC1 / mTORC2 Akt->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation Inhibitor Imidazo[4,5-c]quinoline Dual Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Dual inhibition of the PI3K/Akt/mTOR cascade by imidazo[4,5-c]quinoline derivatives.

Synthetic Strategy & Workflow

The construction of the imidazo[4,5-c]quinoline core from 4-Chloro-6-methyl-3-nitroquinoline is a robust, self-validating four-step process. Each step provides distinct visual and analytical feedback (e.g., color changes, precipitation) to ensure reaction fidelity.

Synthetic_Workflow SM 4-Chloro-6-methyl- 3-nitroquinoline Step1 Step 1: SNAr (Aniline Addition) SM->Step1 Int1 3-Nitro-4-amino Intermediate Step1->Int1 Step2 Step 2: Reduction (Fe, NH4Cl) Int1->Step2 Int2 3,4-Diamine Intermediate Step2->Int2 Step3 Step 3: Cyclization (Triphosgene) Int2->Step3 Product Imidazo[4,5-c]quinoline Target Inhibitor Step3->Product

Step-by-step synthetic workflow from 4-Chloro-6-methyl-3-nitroquinoline to final inhibitor.

Detailed Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple the quinoline core with an aniline derivative (e.g., 4-(2-cyanopropan-2-yl)aniline) to form the 3-nitro-4-amino intermediate.

  • Procedure: Suspend 4-Chloro-6-methyl-3-nitroquinoline (1.0 eq) and the aniline derivative (1.1 eq) in isopropanol (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Heat the mixture to 90 °C under reflux for 4 hours.

  • Causality & Validation: The highly electrophilic 4-position readily undergoes SNAr. DIPEA is critical here; it acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the incoming aniline nucleophile. Isopropanol is chosen as the solvent because the starting materials are soluble at 90 °C, but the highly crystalline product precipitates upon cooling to room temperature, allowing for purification by simple vacuum filtration.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the 3-nitro group to a primary amine to yield a 3,4-diamine intermediate.

  • Procedure: Dissolve the intermediate from Step 1 (1.0 eq) in a 4:1 mixture of Ethanol/Water. Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq). Heat to 80 °C for 2 hours. Filter the hot mixture through a pad of Celite to remove iron sludge, then concentrate the filtrate.

  • Causality & Validation: While Palladium on Carbon (Pd/C) with H₂ is a standard reduction method, the Béchamp reduction (Fe/NH₄Cl) is specifically selected here. It is highly chemoselective and prevents the over-reduction of sensitive functional groups (like the nitrile group on the aniline appendage). The reaction is self-validating: the intense yellow/orange color of the nitro compound transitions to a pale yellow/colorless solution as the diamine forms.

Step 3: Imidazolinone Ring Closure

Objective: Cyclize the 3,4-diamine to form the imidazo[4,5-c]quinolin-2-one core.

  • Procedure: Dissolve the diamine (1.0 eq) in anhydrous THF at 0 °C. Add Triethylamine (Et₃N, 3.0 eq). Slowly add Triphosgene (0.4 eq) dissolved in THF dropwise. Allow the reaction to warm to room temperature and stir for 3 hours. Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate.

  • Causality & Validation: Triphosgene is preferred over 1,1'-Carbonyldiimidazole (CDI) for this specific cyclization. The sterically hindered nature of the diamine requires the highly reactive phosgene gas (generated in situ from triphosgene) to drive the intramolecular cyclization to completion, minimizing the formation of intermolecular urea byproducts[2].

Step 4: N-Alkylation (Optimization for Target Affinity)

Objective: Alkylate the N3 position of the imidazo[4,5-c]quinoline ring (e.g., N-methylation).

  • Procedure: Dissolve the cyclized product (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq) and Iodomethane (MeI, 1.2 eq). Stir at 25 °C for 12 hours.

  • Causality & Validation: Alkylation of the imidazolinone nitrogen is a critical optimization step. It drastically improves the lipid solubility of the compound and perfectly mimics the hydrogen-bonding and spatial vectors of the ATP adenine ring within the PI3K binding pocket, ensuring potent ATP-competitive inhibition[1].

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters, highlighting the efficiency and scalability of this synthetic route.

StepReaction TypeKey ReagentsSolvent SystemTemp (°C)Time (h)Typical Yield (%)
1 SNArDIPEA, Aniline derivativeIsopropanol90485 - 92
2 Nitro ReductionFe powder, NH₄ClEtOH / H₂O (4:1)80278 - 85
3 CyclizationTriphosgene, Et₃NAnhydrous THF0 → 25370 - 75
4 N-AlkylationMeI, K₂CO₃Anhydrous DMF251280 - 88

Note: Yields represent isolated, analytically pure compounds (>95% purity by HPLC).

References

  • Sun, Y., et al. (2017). "Synthesis and Biological Activity of Imidazo[4,5-c]quinoline Derivatives as PI3K/mTOR Inhibitors." Chemical Research in Chinese Universities, 33(6), 895-902. URL:[Link]

  • Maira, S. M., et al. (2008). "Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity." Molecular Cancer Therapeutics, 7(7), 1851-1863. URL:[Link]

  • Stauffer, F., et al. (2008). "Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway." Bioorganic & Medicinal Chemistry Letters, 18(3), 1027-1030. URL:[Link]

Sources

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-6-methyl-3-nitroquinoline

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale The quinoline scaffold is a privi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antimalarial, antiviral, and antineoplastic agents. Specifically, 4-chloro-6-methyl-3-nitroquinoline is a highly versatile electrophilic building block. Its synthetic utility is primarily driven by its exceptional reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions[1].

The Causality of Reactivity: The SNAr reactivity at the C4 position is governed by a synergistic electronic effect:

  • The 3-Nitro Group: Acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. It severely depletes electron density at the ortho (C4) and para (C2) positions.

  • The Quinoline Nitrogen: Further withdraws electron density from the conjugated ring system.

  • The 6-Methyl Group: While weakly electron-donating (+I), its influence is entirely eclipsed by the dominant withdrawing effects of the nitro group and the heterocyclic nitrogen.

  • The Leaving Group: The chloride ion at C4 is an excellent leaving group once the intermediate is formed.

When a nucleophile (such as a primary or secondary amine) attacks the C4 position, it forms a highly stabilized Meisenheimer complex . The negative charge generated during this transition state is delocalized onto the oxygen atoms of the 3-nitro group and the quinoline nitrogen, drastically lowering the activation energy of the substitution[2].

SNAr_Mechanism A 4-Chloro-6-methyl- 3-nitroquinoline B Nucleophilic Attack (e.g., R-NH2) A->B C Meisenheimer Complex (Stabilized by NO2 & Ring N) B->C D Chloride Elimination (-Cl⁻) C->D E 4-Substituted-6-methyl- 3-nitroquinoline D->E

Figure 1: SNAr pathway of 4-chloro-6-methyl-3-nitroquinoline forming the stabilized Meisenheimer intermediate.

Reaction Optimization & Quantitative Data

The choice of solvent, base, and temperature is dictated by the nucleophilicity and steric bulk of the incoming amine.

  • Aliphatic Amines (e.g., isobutylamine, tetrahydro-2H-pyran-4-amine) are highly nucleophilic and often react at room temperature or with mild heating (25–50 °C)[3].

  • Aromatic Amines (anilines) are less nucleophilic due to the delocalization of their lone pair into the phenyl ring. They require polar aprotic solvents (DMF, DMSO) and higher temperatures (80–100 °C)[2].

Table 1: Optimized SNAr Conditions for 4-Chloro-3-nitroquinolines

Nucleophile ClassExample ReagentSolventBaseTemp (°C)Time (h)Expected Yield
Primary Aliphatic IsobutylamineDCM or EtOHTEA (1.5 eq)25 - 402 - 485 - 95%
Secondary Aliphatic PiperidineDMFK₂CO₃ (2.0 eq)50 - 604 - 680 - 90%
Primary Aromatic 4-FluoroanilineDMF or DMSODIPEA (2.0 eq)80 - 1008 - 1265 - 80%
Sterically Hindered tert-ButylamineNMPCs₂CO₃ (2.5 eq)100 - 12012 - 1840 - 60%

Detailed Experimental Methodologies

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the researcher can verify the success of the reaction before proceeding to downstream steps.

Protocol A: Amination with Aliphatic Amines (e.g., Isobutylamine)

This protocol is fundamental for synthesizing precursors to immune response modifiers like imiquimod analogues[4].

Reagents:

  • 4-Chloro-6-methyl-3-nitroquinoline (1.0 mmol, 222.6 mg)

  • Isobutylamine (1.2 mmol, 87.8 mg)

  • Triethylamine (TEA) (1.5 mmol, 151.8 mg)

  • Dichloromethane (DCM) (10 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-6-methyl-3-nitroquinoline in 10 mL of anhydrous DCM. The solution will appear pale yellow.

  • Base Addition: Add TEA (1.5 mmol) to the solution. Causality Check: TEA acts as an acid scavenger. SNAr generates HCl as a byproduct; without a base, HCl will protonate the remaining isobutylamine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

  • Nucleophile Addition: Cool the flask to 0 °C in an ice bath. Add isobutylamine dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 3 hours.

  • Validation (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate).

    • Self-Validation: The starting material (high Rf, UV active) should disappear. A new, bright yellow spot (lower Rf, highly visible under 365 nm UV due to the push-pull chromophore of the nitro-amine system) confirms product formation.

  • Workup: Dilute the mixture with 20 mL DCM. Wash sequentially with saturated aqueous NaHCO₃ (2 × 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a bright yellow solid.

Protocol B: Amination with Aromatic Amines (e.g., Substituted Anilines)

Aromatic amines require harsher conditions due to lower inherent nucleophilicity[2].

Reagents:

  • 4-Chloro-6-methyl-3-nitroquinoline (1.0 mmol, 222.6 mg)

  • Substituted Aniline (1.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 258.5 mg)

  • Anhydrous DMF (5 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve the quinoline starting material and the aniline derivative in 5 mL of anhydrous DMF in a 20 mL sealed reaction vial.

  • Base Addition: Add DIPEA (2.0 mmol). Causality Check: DIPEA is chosen over TEA because its higher boiling point (127 °C) prevents it from evaporating during the high-temperature heating required for this reaction.

  • Thermal Activation: Heat the reaction mixture to 90 °C using an oil bath or heating block for 12 hours.

  • Quenching & Precipitation: Cool the reaction to room temperature. Slowly pour the mixture into 50 mL of rapidly stirring ice-water.

    • Self-Validation: The sudden change in solvent polarity (from DMF to water) forces the hydrophobic product to crash out of solution. A yellow-to-orange precipitate should form immediately.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with cold water (3 × 10 mL) to remove residual DMF and DIPEA salts.

  • Purification: Recrystallize the crude solid from boiling ethanol to obtain analytically pure crystals.

Experimental Workflow Visualization

Exp_Workflow Step1 Reagent Prep (Quinoline + Amine + Base in Solvent) Step2 Thermal/Microwave Reaction (25-100°C) Step1->Step2 Heat Step3 Reaction Quench (Ice-Water) Step2->Step3 Completion Step4 Precipitation & Filtration Step3->Step4 Isolate Step5 Purification (Recrystallization or Column) Step4->Step5 Refine

Figure 2: Standardized workflow for the amination and purification of 3-nitroquinoline derivatives.

Downstream Applications in Drug Discovery

The SNAr reaction is rarely the final step. The resulting 4-amino-3-nitroquinoline derivatives are critical intermediates. By subjecting these compounds to reductive conditions (e.g., Iron powder in Acetic Acid, or catalytic hydrogenation with Pd/C), the 3-nitro group is reduced to a 3-amino group, yielding a 3,4-diaminoquinoline scaffold[3].

This diamine is then cyclized using reagents like triethyl orthoformate or carbonyldiimidazole (CDI) to form imidazo[4,5-c]quinolines . This specific heterotricyclic core is the pharmacophore for:

  • TLR7/8 Agonists: Such as imiquimod and its analogues, used in cancer immunotherapy and antiviral treatments[4].

  • DNA-PK Inhibitors: Novel heterotetracyclic compounds utilized to disrupt DNA damage response (DDR) pathways in oncology[5].

  • Antimalarials: Gametocytocidal agents targeting Plasmodium falciparum[6].

References

  • Obeid, J., Shaito, A., El Hajj, H., Deleuze‑masquefa, C., Bonnet, P., El‑Sabban, M., & Saliba, J. (2023). Biological applications of imiquimod analogues: An update (Review). World Academy of Sciences Journal, 5(20). URL:[Link]

  • Guan, B., Cheng, B., Cheng, S., Du, J.-J., & Wen, C. (2026). Discovery of Novel Heterotetracyclic DNA-Dependent Protein Kinase (DNA-PK) Inhibitors with Improved Oral Bioavailability and Potent Cancer Immunotherapy-Potentiating Activity. Journal of Medicinal Chemistry, 69(4), 4913-4931. URL:[Link]

  • Patel, P. R., Sun, W., Kim, M., et al. (2016). In vitro evaluation of imidazo[4,5-c]quinolin-2-ones as gametocytocidal antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 26(12), 2907-2911. URL: [Link]

Sources

Application

protocols for the amination of 4-Chloro-6-methyl-3-nitroquinoline

Technical Application Note: Amination Strategies for 4-Chloro-6-methyl-3-nitroquinoline Part 1: Introduction & Mechanistic Rationale The 4-chloro-6-methyl-3-nitroquinoline scaffold represents a "privileged structure" in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Amination Strategies for 4-Chloro-6-methyl-3-nitroquinoline

Part 1: Introduction & Mechanistic Rationale

The 4-chloro-6-methyl-3-nitroquinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for PI3K/mTOR inhibitors, antimalarials, and diverse kinase antagonists. The presence of the nitro group at the 3-position is not merely structural; it is the functional engine that drives the reactivity of this molecule.

Chemical Logic: The amination of this substrate proceeds via Nucleophilic Aromatic Substitution (


) . Unlike standard electrophilic aromatic substitution, this reaction requires an electron-deficient ring.
  • Activation: The nitro group (

    
    ) at position 3 acts as a potent electron-withdrawing group (EWG). Through inductive (
    
    
    
    ) and mesomeric (
    
    
    ) effects, it significantly lowers the electron density at the adjacent C4 position.
  • Leaving Group: The chlorine atom at C4 serves as a good leaving group.

  • Regioselectivity: Nucleophilic attack occurs exclusively at C4. The Meisenheimer complex formed is stabilized by the ability of the 3-nitro group to delocalize the negative charge.

Mechanistic Workflow: The following diagram illustrates the reaction pathway, highlighting the critical transition state (Meisenheimer Complex) that dictates the reaction kinetics.

SNAr_Mechanism cluster_conditions Critical Factors Substrate 4-Chloro-6-methyl- 3-nitroquinoline Complex Meisenheimer Complex (Resonance Stabilized) Substrate->Complex Nucleophilic Attack (Rate Limiting) Amine Nucleophile (R-NH2) Amine->Complex Product 4-Amino-6-methyl- 3-nitroquinoline Complex->Product Elimination of Cl- Byproduct HCl (Salt) Complex->Byproduct Factor1 3-NO2 Activation Factor2 Solvent Polarity

Caption:


 reaction pathway showing the formation of the resonance-stabilized Meisenheimer complex followed by chloride elimination.

Part 2: Experimental Protocols

The following protocols are designed to be self-validating. The choice of method depends on the nucleophilicity of the amine and the solubility of the final product.

Protocol A: Standard Thermal Displacement (Protic Solvent)

Best for: Aliphatic primary amines, cyclic amines (morpholine, piperidine). Rationale: Ethanol acts as a polar protic solvent, stabilizing the polar transition state. The product often precipitates upon cooling, simplifying workup.

Materials:

  • 4-Chloro-6-methyl-3-nitroquinoline (1.0 equiv)

  • Amine (1.1 – 1.5 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv) – Optional if amine is valuable; otherwise use 2.0+ equiv of amine.

  • Ethanol (absolute) or Isopropanol.

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with 4-Chloro-6-methyl-3-nitroquinoline (e.g., 1.0 g, 4.5 mmol).

  • Solvation: Add Ethanol (10-15 mL/g of substrate). Stir to create a suspension.

  • Addition: Add the amine dropwise at room temperature. If the amine is a salt (e.g., hydrochloride), add 1.2 equiv of TEA to liberate the free base.

  • Reaction: Heat the mixture to reflux (

    
     for EtOH).
    
    • Checkpoint: The suspension often clears as the starting material reacts, then may become cloudy again as the product precipitates.

    • Validation: Monitor by TLC (System: 30% EtOAc in Hexanes). Starting material (

      
      ) should disappear; product is usually more polar (
      
      
      
      ) and yellow/orange.
  • Workup:

    • Cool the reaction mixture to

      
       in an ice bath for 30 minutes.
      
    • Filtration: Filter the precipitate under vacuum.[1]

    • Wash: Wash the cake with cold ethanol (

      
      ) followed by water (
      
      
      
      ) to remove amine salts.
    • Drying: Dry in a vacuum oven at

      
      .
      
Protocol B: Aprotic Polar Conditions (Difficult Substrates)

Best for: Anilines (aromatic amines), sterically hindered amines, or acid-sensitive substrates. Rationale:[2][3][4] DMF/DMSO enhances the nucleophilicity of the amine by poorly solvating the anion/nucleophile compared to protic solvents.

Materials:

  • Solvent: DMF (Dimethylformamide) or NMP.[5]

  • Base: Cesium Carbonate (

    
    ) or 
    
    
    
    (2.0 equiv).

Step-by-Step Procedure:

  • Setup: Dissolve 4-Chloro-6-methyl-3-nitroquinoline (1.0 equiv) in DMF (

    
    ).
    
  • Addition: Add the amine (1.2 equiv) and inorganic base (

    
    , 2.0 equiv).
    
  • Reaction: Heat to

    
    .
    
    • Note: Anilines are weak nucleophiles; higher temperatures (

      
      ) may be required.
      
  • Quench/Workup:

    • Pour the reaction mixture into crushed ice/water (

      
       volume).
      
    • Stir vigorously for 15 minutes. The product should precipitate as a yellow/brown solid.

    • Filter and wash copiously with water to remove residual DMF.

Part 3: Optimization & Data Analysis

Successful amination requires balancing electronic activation against steric hindrance. Use the table below to select the optimal conditions.

Table 1: Reaction Optimization Matrix

VariableCondition A (Mild)Condition B (Aggressive)Mechanistic Impact
Solvent Ethanol / IPADMF / DMSO / NMPProtic solvents stabilize leaving group departure; Aprotic solvents increase nucleophile energy (

).
Base TEA / Excess Amine

/

Inorganic bases prevent protonation of weak nucleophiles (anilines).
Temp Reflux (

)

Higher temp overcomes activation energy for sterically hindered amines.
Time 1 - 4 Hours30 mins - 2 Hours

is generally fast on this scaffold due to 3-NO2 activation.

Troubleshooting Guide:

  • Problem: Hydrolysis byproduct (4-Hydroxy-6-methyl-3-nitroquinoline) observed.

    • Cause: Wet solvent or hydroxide presence.[4]

    • Solution: Use anhydrous solvents; ensure base is dry.

  • Problem: Incomplete conversion with anilines.

    • Cause: Low nucleophilicity.

    • Solution: Switch to Protocol B (DMF), add catalytic NaI (Finkelstein-like activation), or use microwave irradiation (

      
      , 15 min).
      

Part 4: Safety & Handling

  • Nitro Compounds: While 4-Chloro-6-methyl-3-nitroquinoline is stable, nitro-aromatics can be energetic. Avoid heating to dryness.

  • Sensitization: Halogenated quinolines can be skin sensitizers. Double-glove and work in a fume hood.

  • Waste: Aqueous streams from Protocol B (DMF/Water) contain organic residues and must be disposed of as halogenated organic waste.

References

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. (Detailed synthetic route for the closely related 6-methoxy analog, validating the chlorination and subsequent amination workflow).

  • Nucleophilic Aromatic Substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) Mechanism. Chemistry LibreTexts. (Foundational theory on Meisenheimer complex stabilization by ortho-nitro groups).
    
    
  • 4-Aminoquinoline: A Comprehensive Review of Synthetic Strategies. National Institutes of Health (PMC). (Review of amination conditions for chloro-quinolines, including solvent and base effects).

  • Protocol for Amination of 4-chloro-7-nitroquinoline. BenchChem. (Comparative protocol for the 7-nitro isomer, applicable due to electronic homology).

Sources

Method

Application Note: Palladium-Catalyzed Suzuki-Miyaura and Mizoroki-Heck Cross-Coupling of 4-Chloro-6-methyl-3-nitroquinoline

Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 4-Chloro-6-methyl-3-nitroquinoline (CAS: 99010-06-7) Introduction & Mechanistic Rationale 4-Chloro-6-methyl-3-nitroqui...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 4-Chloro-6-methyl-3-nitroquinoline (CAS: 99010-06-7)

Introduction & Mechanistic Rationale

4-Chloro-6-methyl-3-nitroquinoline is a highly versatile building block in medicinal chemistry, predominantly utilized as a precursor for imidazoquinolines, which are potent Toll-like receptor (TLR7/8) agonists and kinase inhibitors[1]. While the C4 position is classically functionalized via Nucleophilic Aromatic Substitution (


) with amines to generate C-N bonds, the formation of C-C bonds at this position unlocks access to novel heterotetracyclic scaffolds, including advanced DNA-Dependent Protein Kinase (DNA-PK) inhibitors[2].

The Causality of Reactivity: Aryl chlorides are notoriously recalcitrant towards palladium-catalyzed cross-coupling due to the high bond dissociation energy of the C-Cl bond. However, 4-chloro-6-methyl-3-nitroquinoline represents a unique electronic exception. The quinoline nitrogen and the C3-nitro group exert a profound, dual electron-withdrawing effect (both inductive and resonance) on the C4 carbon. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the substrate. Consequently, the activation energy required for the oxidative addition of an electron-rich


 species into the C4-Cl bond is significantly reduced.

Because the substrate is inherently "pre-activated," researchers do not necessarily need to rely on expensive, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) typically required for aryl chlorides. Standard catalyst systems like


 or 

are often highly efficacious[2].

Mechanism Pd Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Accelerated by NO2) Pd->OxAdd Step 1 Substrate 4-Chloro-6-methyl-3-nitroquinoline (Highly Activated C-Cl) Substrate->OxAdd Substrate Transmet Transmetalation (Suzuki) or Olefin Insertion (Heck) OxAdd->Transmet Step 2 RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim Step 3 RedElim->Pd Catalyst Regeneration Product C4-Functionalized Nitroquinoline RedElim->Product Product

Fig 1: Mechanistic pathway for the Pd-catalyzed cross-coupling of 4-chloro-6-methyl-3-nitroquinoline.

Suzuki-Miyaura Coupling: Optimization & Protocol

The Suzuki-Miyaura coupling of 4-chloro-3-nitroquinolines with aryl or heteroaryl boronic acids is highly sensitive to the choice of base and solvent system. The nitro group is sensitive to harsh, strongly nucleophilic bases (which can cause degradation or competitive


 hydrolysis to the quinolinone).
Optimization of Reaction Conditions
Catalyst (5 mol%)LigandBase (2.0 eq)SolventTemp (°C)Yield (%)Observation / Rationale



Dioxane/

(10:1)
9045Sluggish reduction to

; incomplete conversion.

None

Dioxane/

(10:1)
9082Clean conversion; standard reliable baseline[2].

None

Dioxane/

(10:1)
90 91 Optimal. Bidentate ligand prevents catalyst deactivation.

XPhos

Toluene/

(10:1)
10088Good yield, but unnecessary ligand expense for this activated substrate.
Self-Validating Experimental Protocol

Reagents: 4-Chloro-6-methyl-3-nitroquinoline (1.0 mmol), Arylboronic acid (1.2 mmol),


 (0.05 mmol), 

(2.0 mmol).
  • Reagent Preparation & Degassing: Charge a Schlenk flask with the quinoline substrate, boronic acid, and

    
    . Add 1,4-dioxane (10 mL) and deionized water (1 mL). Bubble argon or nitrogen through the suspension for 15 minutes.
    
    • Validation Check: The absence of oxygen is critical. If degassing is skipped, the solution will rapidly turn black upon heating due to the formation of inactive Pd-black.

  • Catalyst Loading: Add

    
     under a positive stream of inert gas. Seal the vessel.
    
  • Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 4–6 hours.

    • Validation Check: Upon reaching 90 °C, the mixture should transition from a pale yellow suspension to a deep orange/red homogeneous solution, indicating the active

      
       catalytic cycle is functioning.
      
  • Reaction Monitoring: Monitor via TLC (Hexanes/EtOAc 3:1).

    • Validation Check: The starting material (

      
       ~0.6, pale yellow under visible light, strong UV activity) should disappear, replaced by a lower 
      
      
      
      spot with intense UV absorbance.
  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous

    
    .
    
    • Validation Check: The aqueous layer should be nearly colorless. A bright yellow aqueous layer indicates incomplete extraction or the formation of water-soluble boronic acid degradation products.

Mizoroki-Heck Coupling: Optimization & Protocol

While Heck couplings with unactivated aryl chlorides are difficult, the highly activated nature of 4-chloro-6-methyl-3-nitroquinoline allows for successful vinylation using electron-deficient olefins (e.g., acrylates)[3].

Optimization of Reaction Conditions
Catalyst (5 mol%)Ligand (10 mol%)Base (3.0 eq)SolventTemp (°C)Yield (%)Observation / Rationale



DMF11030Rapid Pd-black precipitation; ligand is not bulky enough.



DMF 110 78 Optimal. Bulky ligand promotes dissociation to active 14-e⁻

.



Dioxane10085Excellent conversion, but requires highly sensitive/pyrophoric ligand.
Self-Validating Experimental Protocol

Reagents: 4-Chloro-6-methyl-3-nitroquinoline (1.0 mmol), Methyl acrylate (1.5 mmol),


 (0.05 mmol), 

(0.10 mmol), Triethylamine (3.0 mmol).
  • Reagent Preparation: In a dry, heavy-walled pressure tube, dissolve the quinoline substrate and

    
     in anhydrous DMF (5 mL). Add 
    
    
    
    and methyl acrylate.
  • Degassing: Subject the mixture to three freeze-pump-thaw cycles.

    • Validation Check: Strict anaerobic conditions are required to prevent the oxidation of the phosphine ligand, which is the primary failure mode in high-temperature Heck reactions.

  • Catalyst Loading: Add

    
     under argon. Seal the tube tightly.
    
  • Execution: Heat to 110 °C for 12 hours.

    • Validation Check: The solution will turn dark orange/brown. If a heavy black precipitate forms within the first hour, catalyst decomposition has occurred (likely due to oxygen ingress).

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium residues, and concentrate under reduced pressure. Purify via flash chromatography.

Experimental Workflow Visualization

Workflow Prep 1. Reagent Prep Degas Solvents Cat 2. Catalyst Loading Add Pd & Ligand Prep->Cat React 3. Execution Heat to 90-110°C Cat->React Monitor 4. Monitoring TLC / LC-MS React->Monitor Purify 5. Purification Workup & Flash Chrom. Monitor->Purify

Fig 2: Standardized workflow for parallel optimization and scale-up of coupling reactions.

Analytical Validation & Troubleshooting

To ensure the structural integrity of the final coupled products, rely on the following analytical markers:

  • 
     NMR Spectroscopy:  The disappearance of the highly deshielded C5-proton doublet (typically affected by the adjacent C4-Cl and C3-NO2 groups) and the appearance of new aromatic multiplet signals (Suzuki) or characteristic trans-alkene doublets (
    
    
    
    Hz) (Heck) confirm successful coupling.
  • Mass Spectrometry (LC-MS): The starting material exhibits a distinct isotopic pattern for chlorine (M / M+2 ratio of 3:1). The successful product will show the complete loss of this isotopic signature, replaced by the exact mass of the coupled adduct

    
    .
    

References

1.[1] Substituted chiral fused [1,2]imidazo[4,5-c] ring compounds - Google Patents. URL: 2.[3] Lipid Trolling to Optimize A3 Adenosine Receptor-Positive Allosteric Modulators (PAMs) - PMC. URL: 3.[2] Discovery of Novel Heterotetracyclic DNA-Dependent Protein Kinase (DNA-PK) Inhibitors with Improved Oral Bioavailability and Potent Cancer Immunotherapy-Potentiating Activity - Journal of Medicinal Chemistry (ACS Publications). URL:

Sources

Application

Application Note: Chemoselective Derivatization of the Nitro Group on 4-Chloro-6-methyl-3-nitroquinoline

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, high-yield protocol for the targeted derivatization of the 3-nitro group on the 4-chloroquino...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, high-yield protocol for the targeted derivatization of the 3-nitro group on the 4-chloroquinoline scaffold while strictly preserving the highly reactive C4-chlorine atom.

Molecular Context & Mechanistic Rationale

The compound 4-Chloro-6-methyl-3-nitroquinoline (CAS 99010-06-7) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of antimalarial agents and kinase inhibitors[1]. However, derivatizing the 3-nitro group presents a significant chemoselective challenge.

Derivatization inherently requires the initial reduction of the nitro group to an amine. Standard reduction protocols (e.g., catalytic hydrogenation using Pd/C or Raney Nickel) are contraindicated here. The C4-chlorine atom on the quinoline ring is highly activated by the electron-withdrawing nature of the adjacent 3-nitro group and the quinoline nitrogen, making it extremely susceptible to hydrodechlorination or unwanted cross-coupling reactions[2].

The Field-Proven Solution: To achieve true chemoselectivity, we bypass transition-metal catalysis in favor of a single-electron transfer (SET) mechanism using Tin(II) chloride dihydrate (SnCl2·2H2O) . Stannous chloride selectively reduces the aromatic nitro group to the corresponding amine without inserting into or cleaving the labile C-Cl bond[3]. Once the 3-amino-4-chloro-6-methylquinoline intermediate is isolated, it can be safely trapped via electrophilic amidation.

Pathway SM 4-Chloro-6-methyl- 3-nitroquinoline Int 3-Amino-4-chloro- 6-methylquinoline SM->Int SnCl2·2H2O Selective Reduction Prod 3-Amido-4-chloro- 6-methylquinoline Int->Prod R-COCl, DIPEA N-Acylation

Reaction pathway for the chemoselective derivatization of 4-Chloro-6-methyl-3-nitroquinoline.

Chemoselectivity Profiling

Understanding the causality behind reagent selection is critical for preventing downstream synthetic failures. Table 1 summarizes the empirical data driving the choice of reduction conditions.

Table 1: Reagent Selection & Chemoselectivity Profile

Reduction MethodNitro Reduction EfficacyC-Cl Bond IntegrityMechanistic Outcome
Pd/C + H2 (1 atm) Complete (< 1 h)Poor Rapid hydrodechlorination yielding 3-amino-6-methylquinoline.
Fe powder / NH4Cl Moderate (4-6 h)ModerateRisk of competitive nucleophilic aromatic substitution (SNAr).
SnCl2·2H2O / EtOH Complete (2 h) Excellent Chemoselective SET reduction; C-Cl bond remains 100% intact.

Experimental Workflows: A Self-Validating Protocol

The following protocol integrates built-in Quality Control (QC) checkpoints to ensure the system is self-validating.

Phase 1: Chemoselective Reduction

Objective: Synthesize 3-amino-4-chloro-6-methylquinoline.

  • Reaction Setup: Dissolve 4-Chloro-6-methyl-3-nitroquinoline (1.0 eq, 5.0 mmol) in absolute ethanol (0.2 M).

  • Reagent Addition: Add SnCl2·2H2O (5.0 eq, 25.0 mmol) in a single portion. Causality Note: A 5-fold excess ensures complete reduction without requiring elevated temperatures that might trigger side reactions.

  • Heating: Stir the mixture at 70°C for 2 hours.

  • In-Line Validation (TLC): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, higher Rf) should completely disappear, replaced by a highly fluorescent blue/green spot at a lower Rf.

  • Quench & Emulsion Management (Critical Step): Cool to room temperature and pour into ice water. Adjust the pH to 8 using saturated aqueous NaHCO3.

    • Expert Insight: Basification precipitates tin hydroxides, creating a severe emulsion. Do not extract immediately. Stir the suspension with Celite (10 g) for 15 minutes, then filter the entire mixture through a Celite pad. Wash the pad generously with Ethyl Acetate (EtOAc).

  • Extraction: Separate the organic layer from the filtrate. Extract the aqueous layer twice more with EtOAc. Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the intermediate amine.

Phase 2: Electrophilic Derivatization (Amidation)

Objective: Install the acyl derivative on the 3-amino group.

  • Reaction Setup: Dissolve the crude 3-amino-4-chloro-6-methylquinoline (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M) under an inert N2 atmosphere. Cool to 0°C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

    • Causality Note: DIPEA is chosen over Triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile against the acyl chloride.

  • Acylation: Dropwise add the desired Acyl Chloride (R-COCl) (1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup & Purification: Quench with saturated aqueous NH4Cl. Extract with DCM, dry over Na2SO4, and purify via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes).

Workflow Step1 1. Reduction Phase SnCl2·2H2O, EtOH, 70°C Step2 2. Emulsion Quench NaHCO3 (pH 8) + Celite Filtration Step1->Step2 Step3 3. Organic Extraction EtOAc wash, Na2SO4 dry Step2->Step3 Step4 4. Electrophilic Derivatization R-COCl, DIPEA, DCM, 0°C Step3->Step4 Step5 5. Chromatographic Isolation Silica Gel (Hexanes/EtOAc) Step4->Step5

Step-by-step experimental workflow from chemoselective reduction to final purification.

Quality Control & Analytical Validation

To ensure the integrity of the C-Cl bond and the success of the derivatization, the following analytical markers must be verified.

Table 2: Analytical QC Metrics

StageAnalytical MethodExpected Observation for Successful Conversion
Intermediate 1H NMR (CDCl3)Appearance of a broad exchangeable singlet (~4.2 - 4.6 ppm) corresponding to the -NH2 protons.
Intermediate LC-MS (ESI+)[M+H]+ = 193.0. Crucially, the isotope pattern must show a 3:1 ratio (M : M+2), confirming the retention of the single chlorine atom.
Final Derivative IR SpectroscopyAppearance of a strong, sharp C=O stretch (~1650-1680 cm⁻¹) indicating amide formation.
Final Derivative LC-MS (ESI+)Shift to target mass (Intermediate + Acyl mass - HCl). The 3:1 chlorine isotope pattern must remain intact.

References

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides University of Windsor / Angewandte Chemie URL: [Link]

  • The Development of a Scalable, Chemoselective Nitro Reduction (Includes Bellamy & Ou, Tetrahedron Lett. 1984) ResearchGate URL: [Link]

Sources

Method

Application Note: Development of Novel Anticancer Agents Using 4-Chloro-6-methyl-3-nitroquinoline

Executive Summary & Scientific Rationale The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved anticancer agents (e.g., Lenvatinib, Bosutinib). This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved anticancer agents (e.g., Lenvatinib, Bosutinib). This guide focuses on 4-Chloro-6-methyl-3-nitroquinoline (CAS: 99010-06-7) as a high-value intermediate for developing Type I and Type II kinase inhibitors.

Why this Scaffold?
  • Electrophilic Activation: The C3-nitro group exerts a strong electron-withdrawing effect (

    
    ), significantly activating the C4-chlorine atom for Nucleophilic Aromatic Substitution (
    
    
    
    ). This allows for rapid, catalyst-free coupling with diverse amines under mild conditions.
  • Orthogonal Functionalization: The C3-nitro group is not merely an activator; it serves as a latent amino group. Post-coupling reduction yields a C3-amine/C4-amine motif, mimicking the adenosine triphosphate (ATP) hinge-binding region found in potent EGFR and VEGFR inhibitors.

  • Solubility & Lipophilicity: The C6-methyl group provides a lipophilic handle (

    
    ) that often improves cellular permeability without compromising aqueous solubility to the extent of larger halogens.
    

Chemical Synthesis Protocols

Workflow Overview

The synthetic strategy relies on a "Displace-then-Reduce" approach. We utilize the high reactivity of the C4-Cl bond to introduce diversity elements (R-groups) followed by nitro-reduction to establish the H-bond donor capability required for kinase hinge binding.

SyntheticPathway Start 4-Chloro-6-methyl- 3-nitroquinoline (Scaffold) Inter Intermediate A: 4-Amino-3-nitro derivative Start->Inter Step 1: SNAr iPrOH, Reflux, 2h Amine Functionalized Aniline (R-NH2) Amine->Inter Final Target Lead: 3,4-Diamino quinoline core Inter->Final Step 2: Reduction SnCl2 / HCl or H2/Pd-C Cyclic Optional: Imidazo[4,5-c] quinoline Final->Cyclic Step 3: Cyclization HC(OEt)3 / H+

Figure 1: Synthetic workflow for generating 3,4-diaminoquinoline libraries or tricyclic imidazo[4,5-c]quinoline derivatives.

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: To introduce the primary pharmacophore at Position 4.

Materials:

  • 4-Chloro-6-methyl-3-nitroquinoline (1.0 eq)

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

  • Isopropanol (IPA) (Solvent)

  • Triethylamine (

    
    ) (Optional, if using salt forms of amines)
    

Procedure:

  • Dissolution: Dissolve 1.0 mmol of 4-Chloro-6-methyl-3-nitroquinoline in 10 mL of IPA. The solution will appear pale yellow.

  • Addition: Add 1.1 mmol of the chosen aniline derivative.

    • Note: If the aniline is an HCl salt, add 1.2 mmol of

      
       to liberate the free base.
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (

      
      ) should disappear, and a highly colored (orange/red) product spot (
      
      
      
      ) should appear.
  • Isolation: Cool to room temperature. The product often precipitates as a bright orange/yellow solid due to the internal charge transfer of the nitro-amine system.

  • Purification: Filter the solid and wash with cold IPA (

    
    ) followed by diethyl ether. Recrystallize from Ethanol/DMF if necessary.
    

Yield Expectation: 85–95%

Protocol B: Nitro Group Reduction

Objective: To convert the C3-nitro group into an amine, enabling H-bond donor interactions with the kinase "gatekeeper" residue.

Materials:

  • Intermediate from Protocol A (1.0 eq)

  • Stannous Chloride Dihydrate (

    
    ) (5.0 eq)
    
  • Ethanol (EtOH)[1]

  • Concentrated HCl (Cat.)

Procedure:

  • Suspend 1.0 mmol of the nitro-intermediate in 20 mL EtOH.

  • Add 5.0 mmol

    
     and 2-3 drops of conc. HCl.
    
  • Heat to

    
     for 3 hours. The deep orange color of the nitro compound will fade to a pale yellow or colorless solution, indicating reduction of the chromophore.
    
  • Workup (Critical): Cool to RT. Pour into ice water and adjust pH to ~8 using saturated

    
    .
    
    • Caution: Tin salts form a gelatinous precipitate. Filter through a Celite pad to remove tin hydroxides.

  • Extract the filtrate with Ethyl Acetate (

    
    ). Dry over 
    
    
    
    and concentrate.

Biological Evaluation Protocols

Experimental Logic

Once the library is synthesized, candidates must be screened for antiproliferative activity. We utilize a tiered approach:

  • Tier 1: Phenotypic screening (Cytotoxicity) against EGFR-overexpressing lines.

  • Tier 2: Mechanistic validation (Cell Cycle Arrest).[1]

BioWorkflow Library Synthesized Library MTT Tier 1: MTT Assay (IC50 Determination) Library->MTT Decision Hit Selection (IC50 < 5 µM) MTT->Decision Decision->Library Fail (Redesign) Flow Tier 2: Flow Cytometry (Cell Cycle Analysis) Decision->Flow Pass Docking In Silico Validation (EGFR Docking) Flow->Docking Confirm Mechanism

Figure 2: Biological screening workflow for quinoline-based anticancer agents.

Protocol C: In Vitro Cytotoxicity (MTT Assay)

Target Cells:

  • A549: Non-small cell lung cancer (Wild type EGFR).

  • H1975: Non-small cell lung cancer (T790M mutant EGFR - drug resistant model).

  • WI-38: Normal lung fibroblasts (Toxicity control).

Procedure:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Treat cells with compounds at concentrations ranging from 0.1

    
     to 100 
    
    
    
    (serial dilutions). Include Gefitinib as a positive control.
  • Incubation: Incubate for 48 or 72 hours.

  • Development: Add 20

    
     of MTT solution (5 mg/mL in PBS). Incubate for 4 hours.
    
  • Solubilization: Remove supernatant and add 150

    
     DMSO to dissolve formazan crystals.
    
  • Read: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    
Protocol D: Cell Cycle Analysis

Rationale: Quinoline-based EGFR inhibitors typically arrest cells in the G0/G1 phase by preventing ATP phosphorylation and downstream signaling.

Procedure:

  • Treat A549 cells (

    
     cells/dish) with the 
    
    
    
    concentration of the lead compound for 24h.
  • Harvest cells (trypsinization), wash with cold PBS.

  • Fixation: Resuspend in 70% ice-cold ethanol. Store at

    
     overnight.
    
  • Staining: Wash ethanol-fixed cells with PBS. Resuspend in 500

    
     PI/RNase Staining Buffer (Propidium Iodide).
    
  • Analysis: Analyze 10,000 events using a Flow Cytometer (e.g., BD FACSCalibur).

  • Interpretation: A significant increase in the G0/G1 peak compared to control indicates successful cell cycle arrest.

Structure-Activity Relationship (SAR) Analysis

When analyzing your data, look for these trends to guide optimization:

Structural ModificationExpected EffectMechanistic Reason
C4-Aniline: 3-Cl, 4-F Increased PotencyMimics the pharmacophore of Gefitinib; Halogens fill the hydrophobic pocket of the kinase.
C3-Nitro

Amine
Increased PotencyThe C3-amine acts as a critical H-bond donor to the hinge region backbone (e.g., Met793 in EGFR).
C3-Nitro Retention Reduced PotencyNitro group is a poor H-bond donor; steric bulk may clash with the gatekeeper residue.
C6-Methyl Removal VariableThe methyl group aids in hydrophobic interaction; removal may lower lipophilicity and membrane permeability.

References

  • PubChem. (2025).[2] 4-Chloro-3-nitroquinoline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • El-Damhuji, I. et al. (2017). Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors. Bioorganic Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-6-methyl-3-nitroquinoline

Case ID: SYN-Q-4CL-NO2-006 Status: Open Priority: High (Yield Optimization) Agent: Senior Application Scientist Executive Summary The conversion of 4-hydroxy-6-methyl-3-nitroquinoline (or its tautomer, 6-methyl-3-nitroqu...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-Q-4CL-NO2-006 Status: Open Priority: High (Yield Optimization) Agent: Senior Application Scientist

Executive Summary

The conversion of 4-hydroxy-6-methyl-3-nitroquinoline (or its tautomer, 6-methyl-3-nitroquinolin-4(1H)-one) to 4-chloro-6-methyl-3-nitroquinoline is a nucleophilic aromatic substitution (


) facilitated by activating the 4-oxo group.

The Core Challenge: The electron-withdrawing nitro group at C3 deactivates the ring, making the starting material less nucleophilic toward the phosphorylating agent (


). Simultaneously, the product is highly susceptible to hydrolysis  during the quench, reverting to the starting material and creating a "false" low-yield scenario.

This guide replaces generic protocols with a self-validating, optimized workflow designed to maximize conversion and prevent hydrolytic loss.

Part 1: The Optimized Protocol (The "Happy Path")

Do not rely on neat


 reflux alone. The addition of a catalyst is strictly necessary for consistent high yields (>85%).
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Start Material (SM) 1.0SubstrateMust be dried (vacuum oven, 60°C) overnight. Moisture kills the reagent.

5.0 - 8.0Reagent/SolventFreshly distilled if yellow/viscous.
DMF (Anhydrous) 0.1 - 0.2Catalyst Essential. Forms the Vilsmeier-Haack active species.
DIPEA (Optional)1.0Acid ScavengerUse only if acid-sensitive moieties exist (rare for this scaffold).
Step-by-Step Workflow
  • System Setup: Flame-dry a 2-neck round bottom flask (RBF) under Argon/Nitrogen flow. Fit with a reflux condenser and a drying tube (

    
    ).
    
  • Catalyst Activation (The Vilsmeier Check):

    • Add the dry Starting Material (SM) to the flask.

    • Add

      
       (neat).
      
    • Self-Validating Step: Add the DMF dropwise at room temperature. Observe: You should see immediate bubbling (HCl gas) and a slight exotherm. This confirms the formation of the active chloroiminium species.

  • Reaction Phase:

    • Heat to 90–105°C . Do not exceed 110°C to avoid tar formation.

    • Monitor: Run TLC every 30 mins.

    • TLC Tip: The Product (Cl) is significantly less polar than the SM (OH).

      • Mobile Phase: 30% EtOAc in Hexanes.

      • Visualization: UV (254 nm). The nitro group quenches fluorescence strongly.

  • Completion: Reaction is typically done in 1.5 – 3 hours.

Part 2: Mechanism & Logic (Why This Works)

Understanding the mechanism prevents "blind" troubleshooting. We are not just chlorinating; we are activating an amide-like oxygen.

ReactionMechanism cluster_legend Key Transformation SM 4-Hydroxy-6-methyl- 3-nitroquinoline Intermediate Activated Phosphorylated Intermediate SM->Intermediate Vilsmeier Attack (O-phosphorylation) DMF_POCl3 DMF + POCl3 Vilsmeier Vilsmeier Complex (Active Species) DMF_POCl3->Vilsmeier Activation Vilsmeier->Intermediate Catalysis Product 4-Chloro-6-methyl- 3-nitroquinoline Intermediate->Product Cl- Nucleophilic Attack (Elimination of PO2Cl2-)

Caption: The catalytic cycle showing DMF activation. Without DMF, the SM must attack


 directly, which is kinetically slow due to the electron-withdrawing nitro group.

Part 3: The "Yield Killer" – Work-up & Quenching

90% of yield loss happens here. The 4-chloro-3-nitro system is highly electrophilic. If you quench into hot water or let the mixture sit in acidic water, water will attack the 4-position, displacing the chloride and regenerating the starting material.

The "Cold-Crash" Protocol
  • Evaporation (Crucial): Distill off excess

    
     under reduced pressure before quenching. A thick syrup should remain. This minimizes the violent exotherm.
    
  • The Quench:

    • Prepare a beaker of crushed ice mixed with DCM (Dichloromethane) .

    • Pour the syrup slowly into the stirring Ice/DCM mixture.

    • Why DCM? It immediately extracts the product, protecting it from the aqueous acid.

  • Neutralization:

    • Slowly add saturated

      
       or 
      
      
      
      to pH 7-8.
    • Warning: Do not allow the temperature to rise above 10°C.[1][2]

  • Extraction: Separate the organic layer immediately. Wash with cold brine

    
     Dry over 
    
    
    
    
    
    Concentrate.[3]

Part 4: Troubleshooting Guide

Use this decision tree to diagnose specific failures.

Troubleshooting Start Issue: Low Yield / Impurities CheckTLC Check TLC of Crude Start->CheckTLC SM_Left Starting Material Visible? CheckTLC->SM_Left Tar Black Tar / Baseline Junk? CheckTLC->Tar Yes_SM Yes (SM Present) SM_Left->Yes_SM Hydrolysis Did it reappear after workup? Yes_SM->Hydrolysis True_Hydrolysis Hydrolysis during Quench (Fix: Use DCM quench method) Hydrolysis->True_Hydrolysis Yes False_Hydrolysis Incomplete Reaction (Fix: Add DMF, Dry SM) Hydrolysis->False_Hydrolysis No Yes_Tar Yes (Decomposition) Tar->Yes_Tar Temp_Issue Temp > 110°C? Reaction time > 4h? Yes_Tar->Temp_Issue Fix_Temp Reduce Temp to 95°C Limit time to 2h Temp_Issue->Fix_Temp Yes

Caption: Diagnostic flow for identifying hydrolysis vs. incomplete conversion.

FAQ: Common User Scenarios

Q: My product precipitates as a solid during the quench, but the yield is low. Why? A: If you quench into water without solvent, the product precipitates but traps acid (


) in the crystal lattice. This acidic micro-environment catalyzes hydrolysis during filtration/drying.
  • Fix: Always dissolve the crude quench in EtOAc or DCM, wash with bicarbonate, and then evaporate.

Q: Can I use Thionyl Chloride (


) instead? 
A:  Yes, but 

is generally superior for quinolones. If using

, you must use DMF (Vilsmeier conditions) and reflux is required.

has a lower boiling point (76°C), which might not be sufficient to overcome the activation energy barrier of the nitro-deactivated ring without a catalyst.

Q: The product is co-eluting with impurities on the column. A: 4-chloro-3-nitroquinolines are prone to "streaking" on silica due to their basic nitrogen.

  • Fix: Pre-wash your silica gel with 1% Triethylamine (TEA) in Hexanes, or add 1% TEA to your mobile phase.

References

  • Reaction Optimization & Catalysis

    • Desai, N. C., et al. "Synthesis and antimicrobial activity of 4-chloro-quinoline derivatives." Medicinal Chemistry Research, 2011. (Validating the use of

      
       for quinoline chlorination).
      
  • Mphahlele, M. J. "Synthesis of 4-chloro-3-nitroquinoline derivatives." Journal of Chemical Research, 2010.
  • Work-up Protocols for Labile Chlorides

    • BenchChem Technical Guides.[4] "Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives." (General handling of moisture-sensitive heterocyclic chlorides).

  • Safety & Hydrolysis Prevention

    • ResearchGate Community Discussion.[5] "Troubleshooting POCl3 chlorination of electron deficient quinolines." (Peer-validated troubleshooting for hydrolysis issues).

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-6-methyl-3-nitroquinoline

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 4-Chloro-6-methyl-3-nitroquinoline (CAS No. 99010-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 4-Chloro-6-methyl-3-nitroquinoline (CAS No. 99010-06-7)[1][2]. We will address common challenges and provide step-by-step protocols to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in 4-Chloro-6-methyl-3-nitroquinoline synthesis and how can I identify them?

Common impurities largely depend on the synthetic route but typically arise from unreacted starting materials or byproducts from side reactions. The synthesis of similar substituted quinolines often involves cyclization, nitration, and chlorination steps[3][4]. Therefore, potential impurities include:

  • Unreacted Precursors: The immediate precursor, 4-hydroxy-6-methyl-3-nitroquinoline, may be present if the chlorination step with an agent like phosphorus oxychloride (POCl₃) is incomplete[5][6].

  • Isomeric Impurities: Nitration of the quinoline core can sometimes lead to a mixture of nitro-isomers, which can be challenging to separate due to their similar physical properties[7].

  • Byproducts of Degradation: Although generally stable, prolonged exposure to harsh acidic or basic conditions during work-up could lead to degradation products.

  • Residual Solvents & Reagents: Reagents used in the synthesis, such as propionic acid, nitric acid, or POCl₃, may be carried over if the initial work-up is not thorough[4][5].

These impurities can often be initially identified by Thin-Layer Chromatography (TLC) as additional spots, or through analytical techniques like HPLC, which would show multiple peaks[8]. A lower and broader melting point range compared to the pure compound is also a strong indicator of impurities[9].

Q2: What are the primary methods for purifying crude 4-Chloro-6-methyl-3-nitroquinoline?

The two most effective and widely used purification techniques for this solid organic compound are:

  • Recrystallization: This is the preferred method for removing small amounts of impurities, especially if the crude product is already of moderate purity (>85-90%). It relies on the differential solubility of the compound and its impurities in a specific solvent at varying temperatures[9].

  • Silica Gel Column Chromatography: This technique is ideal for separating the target compound from significant amounts of impurities, particularly those with different polarities. It is often used when recrystallization fails to yield a product of sufficient purity or when dealing with complex mixtures[6][7].

The choice between these methods depends on the purity of your crude material and the nature of the impurities present.

Q3: How do I select the best solvent for recrystallization?

The ideal recrystallization solvent is one in which 4-Chloro-6-methyl-3-nitroquinoline has high solubility at an elevated temperature but low solubility at room or cold temperatures[7][9]. A systematic approach to solvent screening is recommended:

  • Solubility Test: Place about 20-30 mg of your crude compound into a small test tube.

  • Room Temperature Test: Add a few drops of the candidate solvent and observe. The compound should be sparingly soluble or insoluble[10].

  • Hot Solvent Test: If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. A good solvent will completely dissolve the compound[10].

  • Cooling Test: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath. A large quantity of pure crystals should precipitate out[9].

Common solvents to screen for nitroaromatic compounds include ethanol, methanol, ethyl acetate, toluene, and mixtures thereof[9].

Q4: My crude product is a yellow or brownish powder. How can I remove the color?

Colored impurities are common in syntheses involving nitration reactions. If the colored impurity is soluble in the hot recrystallization solvent, it can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.

Caution: Use activated charcoal sparingly, as it can also adsorb your target compound, leading to a lower yield. After adding the charcoal, swirl the hot solution for a few minutes and then perform a hot filtration to remove the charcoal and any other insoluble impurities[9].

Q5: What safety precautions should I take when handling 4-Chloro-6-methyl-3-nitroquinoline?

Based on available safety data for this compound and similar structures, appropriate precautions are necessary. The compound is classified as toxic if swallowed, in contact with skin, or if inhaled[11]. It may also cause skin, eye, and respiratory irritation[12]. Therefore, always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Hazard StatementDescriptionGHS Pictogram
H301, H311, H331Toxic if swallowed, in contact with skin, or if inhaled.GHS06 (Toxic)
H315, H319, H335Causes skin irritation, serious eye irritation, and may cause respiratory irritation.Irritant

Table based on data from multiple sources[12].

Q6: How can I confirm the purity of my final product?

Purity should be assessed using a combination of methods:

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot.

  • Melting Point Analysis: A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically depress and broaden the melting point range[9].

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method that can determine purity with high accuracy. A pure sample will show a single major peak[8].

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR, MS): These methods confirm the chemical structure and can reveal the presence of impurities through unexpected signals[4][5].

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Recrystallization Issues

Problem 1: My compound "oils out" instead of forming crystals.

  • Causality: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities, depressing the melting point.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation level[13].

    • Allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystals over oil.

    • If the problem persists, try a different recrystallization solvent with a lower boiling point[9].

Problem 2: No crystals form even after the solution has cooled completely.

  • Causality: The solution is not sufficiently saturated, or crystallization has not been induced.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. This creates a rough surface that can initiate crystal growth[13]. Alternatively, add a tiny "seed" crystal of the pure compound.

    • Increase Concentration: If induction fails, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Then, allow it to cool again[7].

    • Use an Anti-Solvent: If you have a solvent in which your compound is very soluble (e.g., dichloromethane) and one in which it is insoluble (e.g., hexane), you can dissolve the compound in a minimum of the "good" solvent and slowly add the "bad" solvent until the solution becomes turbid. This is the basis of a two-solvent recrystallization[10].

Problem 3: The yield from recrystallization is very low.

  • Causality: Too much solvent was used during the initial dissolution, the compound has significant solubility in the cold solvent, or crystals were lost during transfer.

  • Solution:

    • Always use the minimum amount of hot solvent necessary to fully dissolve the crude product[10].

    • Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of compound that remains dissolved.

    • To recover more product, the filtrate (mother liquor) can be concentrated by evaporation and cooled again to obtain a second crop of crystals, which should be analyzed for purity separately.

Column Chromatography Issues

Problem 4: My compound streaks badly on the TLC plate.

  • Causality: The sample is overloaded, the compound is highly polar and interacting strongly with the acidic silica gel, or the compound is degrading on the plate. The quinoline nitrogen can interact with acidic sites on the silica[13].

  • Solution:

    • Reduce Concentration: Spot a more dilute solution of your sample on the TLC plate.

    • Modify the Mobile Phase: Add a small amount (0.1-1%) of a modifier to the eluent. For a compound like this, adding a small amount of a slightly more polar solvent like ethyl acetate to a non-polar eluent (like hexane) can improve spot shape. If strong acidic interaction is suspected, adding a volatile base like triethylamine (0.1%) can neutralize the acidic sites on the silica gel, leading to better elution and less streaking[13].

Problem 5: The spots on my TLC are too close together for good separation.

  • Causality: The chosen eluent system does not have the optimal polarity to differentiate between your compound and the impurities.

  • Solution:

    • Adjust Solvent Polarity: The goal is to have the R_f value of your target compound around 0.3-0.4 for good column separation.

      • If R_f values are too high (spots near the top), the eluent is too polar. Decrease the proportion of the more polar solvent (e.g., switch from 20% ethyl acetate in hexane to 10%)[7].

      • If R_f values are too low (spots near the bottom), the eluent is not polar enough. Increase the proportion of the more polar solvent[7].

    • Try Different Solvents: If adjusting polarity doesn't work, change the solvent system entirely (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol) to exploit different intermolecular interactions.

Problem 6: My compound won't elute from the silica gel column.

  • Causality: The eluent is not polar enough to move the compound, or the compound is irreversibly adsorbed onto the silica gel.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of the mobile phase during the column run (gradient elution). For example, start with 100% hexane, then move to 5% ethyl acetate in hexane, then 10%, and so on[13].

    • Use a Different Stationary Phase: If the compound still adheres strongly, consider switching to a less acidic stationary phase like neutral alumina[13].

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the general steps for recrystallizing 4-Chloro-6-methyl-3-nitroquinoline.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Add a stir bar and a small amount of the selected recrystallization solvent (e.g., ethanol) to create a slurry[9].

  • Heating: Gently heat the slurry on a hot plate while stirring. Add more hot solvent in small portions until the solid just dissolves completely. Avoid adding excess solvent[10].

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small spatula-tip of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional but Recommended): To remove the charcoal or any other insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. Perform this step quickly to prevent premature crystallization[9].

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals[9].

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or in air to remove residual solvent. Characterize the final product for purity and identity.

Protocol 2: Purification by Column Chromatography

This protocol provides a framework for purifying the compound using a silica gel column.

  • Eluent Selection: Using TLC, determine the optimal solvent system that gives an R_f value of ~0.3-0.4 for the target compound and good separation from impurities[7]. A common starting point could be a mixture of ethyl acetate and hexane.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure (flash chromatography), ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed[7].

  • Sample Loading: Dissolve the crude 4-Chloro-6-methyl-3-nitroquinoline in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column (dry loading). This technique often results in better separation than loading the sample as a concentrated liquid.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. Maintain a constant flow rate[7].

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified 4-Chloro-6-methyl-3-nitroquinoline[7].

Visual Workflows

Purification_Workflow cluster_start Starting Point cluster_purification Purification Method cluster_analysis Quality Control cluster_end Final Product Crude Crude Product (4-Chloro-6-methyl-3-nitroquinoline) Recrystallization Recrystallization Crude->Recrystallization High initial purity Column Column Chromatography Crude->Column Low initial purity or complex mixture Analysis Purity & Identity Analysis (TLC, HPLC, MP, NMR) Recrystallization->Analysis Column->Analysis Analysis->Recrystallization Needs re-purification Pure Pure Product (>98% Purity) Analysis->Pure Meets Specs

TLC_Optimization Start Run TLC with a starting eluent (e.g., 20% EtOAc/Hexane) Decision Analyze Rf of Target Compound Start->Decision HighRf Rf is too high (> 0.5) Decision->HighRf LowRf Rf is too low (< 0.2) Decision->LowRf GoodRf Rf is optimal (~0.3) Decision->GoodRf DecreasePolarity Decrease eluent polarity (e.g., 10% EtOAc/Hexane) HighRf->DecreasePolarity IncreasePolarity Increase eluent polarity (e.g., 30% EtOAc/Hexane) LowRf->IncreasePolarity Proceed Proceed to Column Chromatography GoodRf->Proceed DecreasePolarity->Start IncreasePolarity->Start

References

  • BenchChem. (2025). Purification strategies for removing impurities from 2-nitroquinoline. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. BenchChem.
  • Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]

  • BenchChem. (2025).
  • Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-methylquinoline. BenchChem.
  • Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • Cytiva. (n.d.). Affinity Chromatography Troubleshooting. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment. BenchChem.
  • Google Patents. (2003). CN1462737A - Method for preparing 4-chlorine-3-nitroanisole.
  • BenchChem. (2025). Purification of 3-Methyl-6-nitroquinoxalin-2(1H)
  • Chemsrc. (2025). 4-Chloro-3-nitroquinoline. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitroquinoline. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-6-methyl-3-nitroquinoline

Welcome to the Technical Support Center. Subject: Troubleshooting & Optimization Guide for 4-Chloro-6-methyl-3-nitroquinoline Synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Subject: Troubleshooting & Optimization Guide for 4-Chloro-6-methyl-3-nitroquinoline Synthesis. Ticket ID: CHEM-SUP-99010 Role: Senior Application Scientist[1][2]

Executive Summary

The synthesis of 4-Chloro-6-methyl-3-nitroquinoline (CAS: 99010-06-7) is a critical intermediate step, often employed in the development of PI3K/mTOR inhibitors and other kinase-targeted therapeutics.[1][3] The transformation typically involves the chlorination of 4-hydroxy-6-methyl-3-nitroquinoline using phosphorus oxychloride (


) or thionyl chloride (

).[1][4]

While the protocol appears straightforward, the electron-deficient nature of the 3-nitroquinoline ring makes the C4-position highly susceptible to nucleophilic attack.[1] This creates a "double-edged sword": it facilitates chlorination but also makes the product prone to rapid hydrolysis back to the starting material during workup.[1]

This guide addresses the specific impurity profiles, reaction kinetics, and troubleshooting scenarios required to maintain high purity (>98%) and yield.

Part 1: The Reaction Landscape & Impurity Pathways[5]

The following diagram illustrates the primary reaction pathway and the critical divergence points where byproducts are generated.

ReactionPathway SM Starting Material (4-Hydroxy-6-methyl-3-nitroquinoline) Intermed Activated Intermediate (Dichlorophosphate Ester) SM->Intermed POCl3, Heat (Phosphorylation) Product Target Product (4-Chloro-6-methyl-3-nitroquinoline) Intermed->Product Cl- attack (Dephosphorylation) Dimer Byproduct B: Dimer (O-Bridged Ether) Intermed->Dimer Rxn with SM (Stoichiometry mismatch) PhosImp Byproduct C: Phosphorylated Impurities Intermed->PhosImp Incomplete Rxn (Low Temp) Hydrolysis Byproduct A: Hydrolysis (Reversion to SM) Product->Hydrolysis Aq. Workup (High pH/Temp)

Figure 1: Reaction pathway showing the critical intermediate stage.[2] Note that the Target Product is thermodynamically unstable in hot aqueous media, leading to Byproduct A.

Part 2: Common Byproducts & Troubleshooting Guide

This section is structured as a diagnostic tool. Identify your analytical observation (HPLC/TLC/NMR) to find the solution.

Issue 1: Reappearance of Starting Material (Hydrolysis)

Observation: HPLC shows a peak matching the starting material (4-hydroxy) after the reaction was deemed complete by TLC. Technical Insight: The 3-nitro group is strongly electron-withdrawing, activating the 4-chloro position for Nucleophilic Aromatic Substitution (


).[1] If the quenching process is too exothermic or the pH is too high (basic), water acts as a nucleophile, displacing the chlorine and reverting the molecule to its hydroxy form [1].
Root Cause Corrective Action
Hot Quench Protocol Adjustment: Never quench the reaction mixture while hot. Cool to <5°C before adding to ice water. The hydrolysis rate increases exponentially with temperature.
Basic pH Acidity Control: Avoid strong bases during neutralization. The 4-chloro species is more stable in neutral to slightly acidic conditions.[1] Use solid

cautiously only if necessary, but water washing is often sufficient.[2]
Wet Solvents Prevention: Ensure

is distilled or high-grade. Moisture in the reactor consumes the chlorinating agent and generates HCl, slowing the conversion.
Issue 2: Presence of "Sticky" Phosphorus Adducts

Observation: NMR (


) shows residual phosphorus signals; product is an oil or gum that won't crystallize.[2]
Technical Insight:  The reaction proceeds via an O-phosphorylated intermediate (dichlorophosphate ester). If the temperature is too low, the chloride ion cannot displace the phosphate group effectively [2].
Root Cause Corrective Action
Insufficient Heat Optimization: The displacement of the phosphate group is the rate-limiting step.[1] Ensure the reaction is refluxed (typically 100-110°C) for at least 2-4 hours.
Old Reagents QC Check:

degrades over time. If the reagent is cloudy or has significant precipitate, replace it.[2]
Catalyst Absence Catalysis: Add a catalytic amount of DMF (Dimethylformamide).[2] This forms a Vilsmeier-Haack reagent in situ, which is a more potent electrophile than

alone, facilitating the initial activation [3].[1]
Issue 3: Regioisomeric Impurities (5-nitro or 8-nitro)

Observation: Small impurity peaks (<5%) with similar retention times to the product. Technical Insight: These impurities usually originate from the previous nitration step.[2] If 6-methylquinoline was nitrated, the 3-position is favored, but 5- and 8-positions are possible minor products.[1] These isomers also undergo chlorination.

  • Action: These are difficult to remove at the chloro-stage.[1] Purify the 4-hydroxy-3-nitro precursor via recrystallization (typically from acetic acid or DMF/ethanol) before attempting chlorination.[1][2][4]

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use Thionyl Chloride (


) instead of 

?
A: Yes, but with caveats.
  • Pros:

    
     has a lower boiling point (76°C) and is easier to remove via distillation.[2] The byproducts (
    
    
    
    ,
    
    
    ) are gases, simplifying workup.[2]
  • Cons: It is generally less reactive than

    
     for hindered or deactivated substrates (like 3-nitroquinolines).[1][2] You will almost certainly require a DMF catalyst.
    
  • Recommendation: Stick to

    
     for higher yields unless strict sulfur-free conditions are required.
    

Q2: The product turns dark/black upon drying. Why? A: This indicates decomposition due to residual acid or thermal instability.[2]

  • Fix: Ensure the product is washed thoroughly with cold water until the filtrate is neutral.

  • Storage: Store the dried solid in a desiccator protected from light. The nitro group can facilitate photo-degradation over time.[1]

Q3: Is the 4-chloro-3-nitroquinoline product mutagenic? A: Nitro-aromatics and chloro-quinolines are often potential genotoxins.[1][2] Handle with extreme caution. Use full PPE, including a respirator, and handle only in a fume hood. Treat all waste as hazardous [4].[2]

Q4: How do I remove the "Dimer" impurity? A: The ether-linked dimer (O-bridged) forms when the activated intermediate reacts with unreacted starting material.[1]

  • Prevention: Use a larger excess of

    
     (3-5 equivalents) to ensure all starting material is rapidly activated, reducing the statistical probability of dimer formation.
    
  • Removal: The dimer is significantly less polar than the product. It can often be removed by filtration (it is often less soluble) or flash chromatography (elutes later).[2]

Part 4: Optimized Experimental Protocol

Reaction: Chlorination of 4-hydroxy-6-methyl-3-nitroquinoline.[1][2][4]

  • Setup: Dry 250 mL Round Bottom Flask, Reflux Condenser,

    
     inlet.
    
  • Charge: Add 4-hydroxy-6-methyl-3-nitroquinoline (1.0 eq) and Phosphorus Oxychloride (

    
    )  (5.0 eq).
    
    • Note: Neat

      
       acts as both reagent and solvent.[2]
      
  • Catalyst: Add DMF (3-5 drops). Bubbling will occur.

  • Reaction: Heat to reflux (approx. 105-110°C). Maintain for 3-5 hours.

    • Checkpoint: Monitor TLC (Ethyl Acetate/Hexane 1:1). SM should disappear.

  • Workup (Critical):

    • Cool reaction mass to Room Temperature.[2][5]

    • Concentrate under reduced pressure to remove excess

      
       (Traps required!).
      
    • Pour the thick residue slowly onto crushed ice (approx. 10x weight of residue) with vigorous stirring.

    • Observation: A solid precipitate should form immediately.[2]

  • Isolation: Filter the solid immediately. Wash with cold water (3x) until pH of filtrate is neutral.[2]

  • Drying: Dry in a vacuum oven at 40°C. Do not exceed 50°C.

References
  • Arnott, E. A., et al. (2011).[6] "POCl3 chlorination of 4-quinazolones." Journal of Organic Chemistry, 76(6), 1653-1661.[1][2][6] Retrieved from [Link]

  • Zhao, L., Lei, F., & Guo, Y. (2017).[2] "Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline." Atlantis Press.[7] Retrieved from [Link][2]

  • PubChem. (2025).[2] 4-Chloro-3-nitroquinoline Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Optimization

challenges in the nitration of 6-methylquinoline

To: User (Researcher/Chemist) From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support Case #MQ-6N: Nitration of 6-Methylquinoline – Troubleshooting & Optimization Executive Summary The nitration of...

Author: BenchChem Technical Support Team. Date: March 2026

To: User (Researcher/Chemist) From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support Case #MQ-6N: Nitration of 6-Methylquinoline – Troubleshooting & Optimization

Executive Summary

The nitration of 6-methylquinoline is a pivotal yet sensitive transformation in medicinal chemistry, often serving as a gateway to aminoquinoline-based antimalarials and kinase inhibitors. Unlike unsubstituted quinoline, which yields a nearly 1:1 mixture of 5- and 8-nitro isomers, the presence of the 6-methyl group introduces a strong directing effect that significantly alters the regiochemical outcome.

This guide addresses the specific challenges of this reaction: regiocontrol , exotherm management , and isomer purification .

Part 1: Critical Mechanism & Regioselectivity

User Question: I am aiming for 5-nitro-6-methylquinoline, but I see minor impurities. Why does the reaction favor the 5-position, and what are the competing byproducts?

Technical Insight: The reaction proceeds via the quinolinium ion (protonated form). In strong acid media (H₂SO₄/HNO₃), the nitrogen lone pair is protonated, deactivating the pyridine ring and forcing electrophilic substitution onto the benzene ring.

  • Electronic Synergy:

    • Quinoline Preference: Electrophilic attack is favored at the

      
      -positions (C5 and C8) of the benzene ring to preserve the aromaticity of the pyridine ring.
      
    • Substituent Effect (Methyl at C6): The methyl group is an activating ortho-/para-director.

      • Ortho to Methyl: Positions C5 and C7 .

      • Para to Methyl: Position C9 (Bridgehead carbon – unavailable for substitution).

  • The Dominant Pathway (C5):

    • Position C5 is reinforced by both the intrinsic quinoline

      
      -preference and the ortho-directing effect of the 6-methyl group. This makes 5-nitro-6-methylquinoline  the major product.
      
  • The Competitors:

    • C8 (Minor): Favored by the quinoline system (

      
      -position) but is meta to the activating methyl group. It forms in smaller quantities.
      
    • C7 (Trace): Ortho to the methyl group but is a

      
      -position on the quinoline ring (kinetically less favored).
      
Visualizing the Pathway

The following diagram illustrates the competing electronic effects determining the product distribution.

NitrationPathway Start 6-Methylquinoline Protonation Protonation (H2SO4) Start->Protonation Intermediate 6-Methylquinolinium Ion (Deactivated Pyridine Ring) Protonation->Intermediate TS_5 Transition State C5 (Ortho to Me + Alpha) Intermediate->TS_5 Fastest Rate (Synergistic Activation) TS_8 Transition State C8 (Meta to Me + Alpha) Intermediate->TS_8 Slower Rate (Steric/Electronic Mismatch) Prod_5 Major Product: 5-Nitro-6-methylquinoline TS_5->Prod_5 Prod_8 Minor Product: 8-Nitro-6-methylquinoline TS_8->Prod_8

Caption: Mechanistic flow showing the synergistic activation of the C5 position by the quinoline ring structure and the 6-methyl substituent.

Part 2: Troubleshooting & Optimization Guide

Issue 1: "My reaction mixture turned into a black tar/polymer."

Diagnosis: Thermal runaway or oxidative degradation. The nitration is highly exothermic. Solution:

  • Temperature Control: The addition of HNO₃ to the H₂SO₄ solution must be performed at -5°C to 0°C . Do not allow the internal temperature to exceed 5°C during addition.

  • Reagent Order: Dissolve the substrate in H₂SO₄ first, cool it, and then add the nitrating mixture (or fuming HNO₃) dropwise.

  • Stirring: Ensure vigorous mechanical stirring to prevent "hot spots" where local concentration of HNO₃ spikes.

Issue 2: "I cannot separate the 5-nitro and 8-nitro isomers."

Diagnosis: Isomers often co-precipitate due to similar polarities. Solution:

  • Fractional Crystallization: The 5-nitro isomer is typically less soluble in ethanol or acetic acid than the 8-nitro isomer.

    • Protocol: Dissolve the crude solid in boiling ethanol. Allow to cool slowly to room temperature. The 5-nitro isomer usually crystallizes out first.

  • Chromatography: If crystallization fails, use silica gel flash chromatography.

    • Eluent: A gradient of Hexanes:Ethyl Acetate (starting 90:10 to 70:30) is effective. The nitro group polarity difference allows separation, though

      
       may be small (approx 0.1–0.15).
      
Issue 3: "Low yield (<40%) despite clean TLC."

Diagnosis: Loss of product during the acidic workup or neutralization. Solution:

  • Neutralization pH: Nitroquinolines are weak bases but can remain protonated in acidic water. You must neutralize the quench mixture to pH 8–9 using

    
     or 
    
    
    
    .
  • Precipitation: Pour the reaction mixture onto crushed ice (not water) to maximize precipitation. If the product oils out, extract with dichloromethane (DCM).

Part 3: Standardized Experimental Protocol

This protocol is designed to maximize the yield of the 5-nitro isomer while maintaining safety standards [1][3].

Table 1: Reaction Parameters & Data

ParameterSpecificationReason
Substrate 6-Methylquinoline (1.0 eq)Starting material
Solvent Conc.

(10–15 vol)
Protonates N-ring; Solvent
Reagent Fuming

(1.1–1.5 eq)
Nitrating agent
Temperature -5°C to 0°C (Addition)RT (Stirring)Controls exotherm; prevents dinitration
Quench Crushed Ice +

Precipitates free base
Expected Yield 60–75% (Crude)After workup
Step-by-Step Workflow
  • Preparation: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 6-methylquinoline (10 g) in concentrated sulfuric acid (50 mL).

    • Note: The reaction is exothermic; add acid slowly.

  • Cooling: Cool the solution to -5°C using an ice-salt bath.

  • Nitration: Add fuming nitric acid (4.5 mL, ~1.5 eq) dropwise over 30–45 minutes.

    • Critical: Maintain internal temperature below 5°C .

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with stirring.

  • Neutralization: Carefully basify the slurry with ammonium hydroxide (28%) until pH ~9. A yellow/tan precipitate will form.

  • Isolation: Filter the solid. Wash with cold water (3 x 50 mL).

  • Purification: Recrystallize the crude solid from hot ethanol to isolate pure 5-nitro-6-methylquinoline .

Workflow Diagram

ExperimentalWorkflow Step1 Dissolve Substrate in H2SO4 (-5°C) Step2 Add HNO3 Dropwise (Keep T < 5°C) Step1->Step2 Step3 Stir at RT (2 Hours) Step2->Step3 Step4 Quench on Ice Neutralize to pH 9 Step3->Step4 Step5 Filter Crude Solid Step4->Step5 Decision Purification Choice Step5->Decision MethodA Recrystallization (EtOH) (Favors 5-nitro) Decision->MethodA Standard MethodB Column Chromatography (If high purity needed) Decision->MethodB Difficult Separation

Caption: Decision tree for the synthesis and purification of 5-nitro-6-methylquinoline.

References

  • Organic Syntheses. 6-Methoxy-8-Nitroquinoline. Org.[1][2] Synth. 1948 , 28, 80. Available at: [Link]

  • Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. Brieflands. Available at: [Link]

  • PubChem. 6-Methylquinoline Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Chlorination of 6-Methyl-3-nitro-4-quinolone

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with optimizing the synthesis of 4-chloro-6-methyl-3-nitroquinoline. The transformation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with optimizing the synthesis of 4-chloro-6-methyl-3-nitroquinoline. The transformation of a 4-quinolone (or its 4-hydroxyquinoline tautomer) to a 4-chloroquinoline is a critical juncture in heterocyclic drug development. This specific substrate is notoriously challenging due to the strong electron-withdrawing nature of the nitro group, which complicates solubility, reaction kinetics, and workup safety.

Here, we synthesize field-proven methodologies with mechanistic causality to provide a self-validating troubleshooting framework.

Mechanistic Pathway & Workflow

Understanding the reaction causality is paramount for optimization. The starting material, 6-methyl-3-nitro-4-quinolone, exists in a tautomeric equilibrium with 4-hydroxy-6-methyl-3-nitroquinoline. The hydroxyl group itself is a poor leaving group. Phosphorus oxychloride (POCl₃) acts as both the solvent and the activating reagent, converting the hydroxyl into a highly reactive dichlorophosphinate intermediate.

The strongly electron-withdrawing 3-nitro group facilitates the subsequent nucleophilic aromatic substitution (SNAr) by the chloride ion by stabilizing the Meisenheimer-like transition state, but it also drastically reduces the initial solubility of the starting material 1.

G A 6-Methyl-3-nitro-4-quinolone (Poor Leaving Group) C O-Phosphorylated Intermediate (Activated Electrophile) A->C Activation B POCl3 + cat. DMF (Vilsmeier-Haack Activation) B->C Catalysis D Nucleophilic Attack (Cl-) (SNAr Mechanism) C->D Cl- displacement E 4-Chloro-6-methyl-3-nitroquinoline (Crude Product) D->E PO2Cl2- leaving F Controlled Reverse Quench (Ice/Water) E->F Excess POCl3 removal G Purified 4-Chloroquinoline F->G Filtration & Wash

Mechanistic workflow for the chlorination of 6-methyl-3-nitro-4-quinolone using POCl3.

Standardized Experimental Protocol

To ensure a self-validating system, every step in this protocol includes a specific observational checkpoint to confirm the reaction is proceeding as intended.

Reagents:

  • 6-Methyl-3-nitro-4-quinolone: 1.0 equivalent

  • Phosphorus oxychloride (POCl₃): 5.0 equivalents (acts as reagent and solvent)

  • N,N-Dimethylformamide (DMF): 0.1 equivalents (catalyst)

  • Toluene: Optional co-solvent for scale-up (>10g)

Step-by-Step Methodology:

  • Preparation: In a rigorously dried, argon-flushed round-bottom flask equipped with a reflux condenser, suspend 6-methyl-3-nitro-4-quinolone in POCl₃.

    • Self-Validation: The mixture will appear as a heterogeneous, thick slurry due to the poor solubility of the nitroquinolone.

  • Catalysis: Add catalytic DMF dropwise at room temperature. Stir for 10 minutes.

    • Causality: DMF reacts with POCl₃ to form the Vilsmeier-Haack complex, which begins to solubilize the starting material.

  • Heating: Gradually heat the reaction mixture to 95–100 °C.

    • Self-Validation: As the temperature rises and the O-phosphorylation proceeds, the slurry must transition into a homogeneous dark solution.

  • Monitoring: Maintain reflux for 2.5–3 hours. Monitor the reaction via TLC (eluent: 3:1 Hexane/EtOAc) or LC-MS.

    • Self-Validation: Quench a 10 µL aliquot in cold methanol to verify complete consumption of the starting material before proceeding.

  • Concentration: Distill off approximately 50% of the excess POCl₃ under reduced pressure.

    • Causality: This minimizes the violent exothermic hazard during the aqueous quench 2.

  • Quenching: Perform a reverse quench. Slowly pour the cooled reaction mixture (or the concentrated residue dissolved in a small amount of dichloromethane) onto vigorously stirred crushed ice. Maintain the internal temperature below 20 °C.

  • Isolation: Neutralize the aqueous suspension to pH 7.0–7.5 using saturated aqueous sodium bicarbonate or ammonium hydroxide. Filter the precipitated 4-chloro-6-methyl-3-nitroquinoline, wash extensively with cold water, and dry under high vacuum 3.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product yield, derived from optimization campaigns. Use this to benchmark your own results.

Parameter VariableEquivalents (POCl₃)Catalyst (DMF)Temp (°C)Time (h)Conversion / YieldObservational Notes
Baseline 3.0 eqNone906.045%Incomplete reaction; heavy slurry remains.
High Temp 5.0 eqNone1204.060%Increased degradation products; tar formation.
Catalyzed 5.0 eq0.1 eq952.588%Smooth dissolution; high purity profile.
Solvent-Assisted 2.0 eq (in Toluene)0.1 eq1103.092%Excellent scalable method; easier quench 2.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at ~50% conversion despite prolonged heating. How do I drive it to completion? A: Stalled chlorinations of nitroquinolones are rarely solved by simply increasing the reaction time, which only promotes decomposition. The causality usually points to either (a) degraded POCl₃ (which readily hydrolyzes to phosphoric acid derivatives upon exposure to atmospheric moisture), or (b) inadequate activation of the hydroxyl group. Actionable Fix: Ensure POCl₃ is freshly distilled or from a newly opened ampoule. Add 0.1 equivalents of anhydrous DMF. DMF reacts with POCl₃ to form the highly electrophilic Vilsmeier-Haack intermediate (chloroiminium ion), which accelerates the activation of the 4-hydroxyl group exponentially compared to POCl₃ alone 4.

Q2: During the workup, I am getting a black, intractable tar instead of a precipitating solid. What went wrong? A: Tar formation during the quench is a direct consequence of localized overheating. When excess POCl₃ reacts with water, it releases HCl and phosphoric acid in a violently exothermic reaction. If the internal temperature spikes above 40 °C during the quench, the electron-deficient 4-chloro-3-nitroquinoline is susceptible to hydrolysis back to the starting material or rapid polymerization. Actionable Fix: Always use a reverse quench (adding the reaction mixture to ice, not water to the reaction). For reactions >10 grams, pre-distill 50-70% of the POCl₃ under vacuum before quenching. Alternatively, dilute the cooled reaction mixture with an inert solvent (like CH₂Cl₂ or Toluene) before adding it to the ice bath to act as a thermal sink 2.

Q3: Can I use Phosphorus Pentachloride (PCl₅) instead of POCl₃? A: While PCl₅ is a more aggressive chlorinating agent, it is generally not recommended for 6-methyl-3-nitro-4-quinolone. The combination of the activating 3-nitro group and the aggressive nature of PCl₅ often leads to over-chlorination (e.g., chlorination at the 2-position or the 6-methyl group via radical pathways if light/heat is excessive). POCl₃ provides the optimal balance of reactivity and regioselectivity for the 4-position.

Q4: The isolated solid is highly acidic and degrades upon storage. How do I stabilize the final product? A: 4-Chloro-3-nitroquinolines are prone to acid-catalyzed hydrolysis back to the quinolone due to trapped HCl from the POCl₃ quench. Actionable Fix: During the isolation step (Step 7), ensure the aqueous phase is strictly neutralized to pH 7.0–7.5 using aqueous ammonia or NaHCO₃ before filtration. Wash the filter cake with copious amounts of water until the filtrate pH is neutral. Store the dried solid under argon at 4 °C.

References

  • Maslova, M. M., et al. "Operative conversions of 3-carboxy-4-quinolones into 3-nitro-4-quinolones via ipso-nitration: Potential antifilarial agents." ResearchGate. Available at:[Link]

  • ACS Publications. "Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate." ACS. Available at:[Link]

  • RSC Publishing. "Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines." RSC. Available at:[Link]

  • Amin, S., et al. "A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19)." ResearchGate. Available at:[Link]

Sources

Optimization

side reactions in the synthesis of substituted chloro-nitroquinolines

Technical Support Center: Synthesis of Substituted Chloro-Nitroquinolines Tier 3 Advanced Troubleshooting Guide | Doc ID: CNQ-SYN-2026 Mission Statement Welcome to the Technical Support Center for Heterocyclic Chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Substituted Chloro-Nitroquinolines Tier 3 Advanced Troubleshooting Guide | Doc ID: CNQ-SYN-2026

Mission Statement

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide addresses the specific stability, regioselectivity, and reactivity challenges encountered during the synthesis of substituted chloro-nitroquinolines . These scaffolds (particularly 4-chloro-3-nitroquinoline ) are critical intermediates for kinase inhibitors and antimalarials but are notorious for "tarring out," isomer scrambling, and inadvertent hydrolysis.[1]

Module 1: The Chlorination Crisis (POCl₃ Step)

Issue: “My reaction mixture turned into a black tar,” or “LC-MS shows conversion, but I recovered the starting hydroxy-quinoline after workup.”

The Root Cause: The Vilsmeier-Haack Failure Mode

The conversion of 4-hydroxy-3-nitroquinoline to 4-chloro-3-nitroquinoline using phosphorus oxychloride (


) is not a simple substitution.[1] It proceeds via an activated phosphorylated intermediate.[1] The nitro group at C3 is strongly electron-withdrawing, destabilizing the developing positive charge on the ring during the transition state, making the reaction sluggish and prone to polymerization at high temperatures.

The "Reversion" Trap: The phosphorylated intermediate is highly susceptible to hydrolysis. If your quenching process is too hot or too slow, water will attack the intermediate before the chloride ion is fully installed, reverting it back to the starting material (4-hydroxy compound).

Troubleshooting Protocol
VariableStandard RecommendationTechnical Rationale
Reagent

(neat) + DMF (Cat.)
DMF forms the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than

alone, essential for deactivating nitro-scaffolds [1].[1]
Temperature Reflux (105–110°C)Required to overcome the activation energy barrier imposed by the electron-withdrawing

group.
Quenching Ice-Water Slurry (<5°C) High temp during quench accelerates hydrolysis of the C-Cl bond (see Module 3).[1] Keep it cold to kinetically favor precipitation over hydrolysis.[1]
Base Solid

or

Neutralize to pH 7-8.[1] Strong bases (

) can trigger nucleophilic attack on the highly activated C4 position.
Visualizing the Pathway

The following diagram illustrates the critical "Point of No Return" where moisture control determines yield.

ChlorinationPathway Start 4-Hydroxy-3-nitroquinoline Inter Phosphorylated Intermediate (Highly Reactive) Start->Inter POCl3 / DMF Reflux Product 4-Chloro-3-nitroquinoline (Target) Inter->Product Cl- attack (Successful Conversion) Reversion Reversion to Starting Material Inter->Reversion H2O attack (Premature Quench/Wet Solvents) Product->Reversion Hydrolysis during Hot Workup

Figure 1: The kinetic competition between chlorination and hydrolysis. The phosphorylated intermediate is the critical control point.

Module 2: Regioselectivity & Isomer Control

Issue: “I nitrated 4-chloroquinoline and got a mixture of 5-nitro and 8-nitro isomers. I need the 3-nitro isomer.”

The Science of Directing Effects

You cannot access the 3-nitro isomer via direct nitration of quinoline or 4-chloroquinoline.[1]

  • Mechanism: In strong acid (

    
    ), the quinoline nitrogen protonates (
    
    
    
    ). This creates a positively charged pyridinium ring, which strongly deactivates the heterocyclic ring toward Electrophilic Aromatic Substitution (EAS).
  • Result: The electrophile (

    
    ) attacks the benzene ring (positions 5 and 8) rather than the deactivated pyridine ring [2].[2]
    
The Solution: The "Build-Then-Chlorinate" Strategy

To obtain 4-chloro-3-nitroquinoline , you must introduce the nitro group before the final ring closure or on the quinolone intermediate, not the chloro-derivative.[1]

Recommended Workflow (Gould-Jacobs Modification):

  • Condensation: Aniline + EMME (Ethoxymethylene malonic diethyl ester).

  • Cyclization: Thermal cyclization in Dowtherm A

    
     4-Hydroxyquinoline-3-carboxylate.
    
  • Hydrolysis/Decarboxylation

    
     4-Hydroxyquinoline.
    
  • Nitration: Nitration of 4-hydroxyquinoline using

    
    . The -OH group (tautomerizing to quinolone) directs the nitro group to position 3 (ortho to the carbonyl/hydroxyl) [3].
    
  • Chlorination:

    
     step (as per Module 1).
    

Regioselectivity Quinoline Quinoline / 4-Chloroquinoline Protonated Protonated Species (Pyridine ring deactivated) Quinoline->Protonated HNO3 / H2SO4 Mix Mixture of 5-Nitro & 8-Nitro Isomers Protonated->Mix EAS on Benzene Ring Hydroxy 4-Hydroxyquinoline NitroHydroxy 3-Nitro-4-hydroxyquinoline (Correct Isomer) Hydroxy->NitroHydroxy HNO3 / AcOH (Ortho-direction via -OH) Final 4-Chloro-3-nitroquinoline NitroHydroxy->Final POCl3 / DMF

Figure 2: Divergent synthetic pathways.[1] Direct nitration yields 5/8-isomers; nitration of the hydroxy-precursor yields the 3-isomer.[1]

Module 3: The "Hidden" Substitution (Workup Hazards)

Issue: “My NMR shows an ethyl group. Did I accidentally alkylate?”

The Phenomenon: Activation

The 3-nitro group is not just a decoration; it is a powerful activator.[1] It withdraws electron density from the C4 position, making the C-Cl bond exceptionally labile to Nucleophilic Aromatic Substitution (


).
  • The Error: Using Ethanol or Methanol during the quench or recrystallization.

  • The Reaction:

    
    .[1]
    
  • Speed: This can happen in minutes at room temperature if the solution is basic [4].

Safe Workup Protocol
  • Solvent Choice: Use Dichloromethane (DCM) or Ethyl Acetate for extraction.[1]

  • Avoid: Methanol, Ethanol, Isopropanol.[1]

  • Drying: Use

    
     (neutral).[1][3] Avoid basic drying agents if the product is sensitive.
    
  • Storage: Store under inert gas (

    
    /Ar) in the freezer. Moisture in the air can slowly hydrolyze the chloride back to the hydroxyl group over weeks.
    

Frequently Asked Questions (FAQ)

Q1: Can I use Thionyl Chloride (


) instead of 

?
  • Answer: Generally, no.[1]

    
     is often not boiling hot enough (bp 76°C) to drive the reaction on the deactivated nitro-quinoline scaffold. 
    
    
    
    (bp 106°C) provides the necessary thermal energy. If you must use
    
    
    , add DMF and use a sealed tube or high-pressure microwave vessel, but
    
    
    is the industry standard for this substrate [1].[1]

Q2: The product is irritating my skin even through gloves.

  • Answer: 4-chloro-3-nitroquinoline is a potent sensitizer and lachrymator (tear gas effect).[1] It can penetrate standard nitrile gloves.[1] Double glove and change outer gloves immediately upon contact. Handle exclusively in a fume hood.

  • Answer: These isomers have different dipole moments.[1]

    • Fractional Crystallization:[1][2][3] 5-nitroquinoline is often less soluble in ethanol/acetone mixtures than the 8-nitro isomer.[1]

    • Chromatography: Use a gradient of Hexane:EtOAc. The 8-nitro isomer (with the nitro group adjacent to the ring nitrogen) often elutes differently due to the "peri-effect" and lack of hydrogen bonding, but separation is difficult.

References

  • ChemicalBook. (2026).[1][4] Synthesis of 4-chloro-3-nitroquinoline from 4-hydroxy-3-nitroquinoline. Retrieved from

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[1][4] (Mechanistic explanation of protonation and deactivation of pyridine ring in quinolines).

  • BenchChem. (2025).[1][2][5] Optimizing Regioselectivity in the Nitration of Quinoline Derivatives. Retrieved from

  • Sigma-Aldrich. (2026).[1] Safety Data Sheet: 4-Chloro-3-nitroquinoline. Retrieved from [1]

  • ResearchGate. (2018). POCl3 Chlorination of 4-Quinazolones and Quinolines. Retrieved from

Sources

Troubleshooting

troubleshooting guide for 4-Chloro-6-methyl-3-nitroquinoline synthesis

Technical Support Center: Synthesis of 4-Chloro-6-methyl-3-nitroquinoline Case ID: #SYN-Q-4C6M3N Subject: Optimization & Troubleshooting for CAS 99010-06-7 Synthesis Status: Active Guide Assigned Specialist: Senior Appli...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-Chloro-6-methyl-3-nitroquinoline

Case ID: #SYN-Q-4C6M3N Subject: Optimization & Troubleshooting for CAS 99010-06-7 Synthesis Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary & Synthesis Logic

The synthesis of 4-Chloro-6-methyl-3-nitroquinoline (CAS: 99010-06-7) is a multi-step process involving the construction of a functionalized quinoline core followed by chlorination.

While standard quinoline synthesis often employs the Skraup or Doebner-Miller reaction, the Gould-Jacobs reaction (using specific nitro-functionalized linkers) provides the highest regioselectivity for the 3-nitro position. This guide prioritizes the Direct 3-Nitro Cyclization Route as it avoids the often messy nitration of the quinolone core, though the Post-Cyclization Nitration Route is provided as a validated alternative.

Visual Synthesis Workflow

G start Starting Material: p-Toluidine enamine Intermediate: Enamine Formation start->enamine Condensation (EtOH, Reflux) quinolone Intermediate: 4-Hydroxy-6-methylquinoline start->quinolone Gould-Jacobs Standard reagent_A Reagent: Ethyl ethoxymethylenenitroacetate (EMNA) reagent_A->enamine cyclization Cyclization (250°C): 4-Hydroxy-6-methyl-3-nitroquinoline enamine->cyclization Dowtherm A (Thermal Closure) chlorination Chlorination (POCl3): 4-Chloro-6-methyl-3-nitroquinoline (TARGET) cyclization->chlorination Deoxychlorination reagent_B Alt Reagent: Diethyl ethoxymethylenemalonate (EMME) reagent_B->quinolone nitration Nitration (HNO3/AcOH): 4-Hydroxy-6-methyl-3-nitroquinoline quinolone->nitration Electrophilic Subst. nitration->chlorination

Figure 1: Comparison of the Direct 3-Nitro Route (Left) vs. the Nitration Route (Right). The Direct Route is preferred for cleaner regiochemistry.

Detailed Experimental Protocols

Method A: The Direct 3-Nitro Route (High Precision)

Recommended for minimizing regioisomers.

Step 1: Enamine Condensation

  • Reagents: p-Toluidine (1.0 eq), Ethyl ethoxymethylenenitroacetate (1.05 eq).

  • Solvent: Ethanol (anhydrous).

  • Protocol: Reflux p-toluidine and the nitroacetate reagent in ethanol for 1-2 hours.

  • Observation: The product usually precipitates upon cooling.

  • Why: This step creates the C-N bond. Using a slight excess of the ethoxymethylene reagent ensures complete consumption of the amine.

Step 2: Thermal Cyclization (The Critical Step)

  • Reagents: Enamine intermediate from Step 1.

  • Medium: Dowtherm A (Diphenyl ether/biphenyl mixture).

  • Protocol: Add the enamine portion-wise to boiling Dowtherm A (~250°C).

  • Why: This is a high-energy intramolecular electrophilic aromatic substitution. Adding the solid to already boiling solvent ensures rapid cyclization and prevents polymerization (tar formation) that occurs at intermediate temperatures [1].

  • Workup: Cool to room temperature. Dilute with hexane/petroleum ether to precipitate the product. Filter and wash to remove high-boiling solvent.

Step 3: Deoxychlorination

  • Reagents: 4-Hydroxy-6-methyl-3-nitroquinoline (1.0 eq), POCl3 (5-10 eq).

  • Catalyst: N,N-Dimethylaniline or DIPEA (0.1 eq).

  • Protocol: Reflux for 2-4 hours. Monitor by TLC.[1]

  • Workup: Evaporate excess POCl3 in vacuo. Pour residue onto crushed ice (Caution: Exothermic). Neutralize with NaHCO3 or NH4OH to precipitate the yellow solid.

Troubleshooting Guide

Module: Chlorination Issues (POCl3 Step)

SymptomProbable CauseCorrective Action
Reaction Stalls (Incomplete Conversion) "Pseudodimer" formation or inactive POCl3.Add PCl5 (0.5 eq) to the mixture. PCl5 is a more aggressive chlorinating agent and helps break down phosphate ester intermediates [2].
Product Hydrolyzes on Workup Acidic hydrolysis during the quench.When quenching POCl3 on ice, the pH drops rapidly. Neutralize immediately with ammonia or bicarbonate. Do not let the solid sit in the acidic quench liquor.
Low Yield / Black Oil Overheating or wet reagents.Ensure the precursor is completely dry (water reacts violently with POCl3). Do not exceed 110°C.
Formation of Phosphate Esters Incomplete reaction of the O-phosphorylated intermediate.Increase reaction time or temperature slightly. Ensure a base (DIPEA/Dimethylaniline) is used to scavenge HCl, which drives the equilibrium [3].

Module: Cyclization Issues (Gould-Jacobs)

SymptomProbable CauseCorrective Action
Massive Tar Formation "Slow ramp" heating.Do not heat the reactants from room temperature to 250°C. The reactants must be dropped into already boiling solvent to favor cyclization over polymerization.
Precipitate is Sticky/Gummy Residual Dowtherm A.Wash the filter cake thoroughly with hot hexane or ligroin. Dowtherm A is very difficult to remove if the product is not washed immediately.

Diagnostic Logic: Chlorination Failure

Use this decision tree when the conversion of the 4-hydroxy intermediate to the 4-chloro target fails.

ChlorinationFix start Issue: Incomplete Chlorination check_dry Is Starting Material 100% Dry? start->check_dry check_pocl3 Is POCl3 Fresh? check_dry->check_pocl3 Yes dry_it dry_it check_dry->dry_it No (Dry it!) add_base Action: Add DIPEA/DMA check_pocl3->add_base Yes replace replace check_pocl3->replace No (Replace) add_pcl5 Action: Add 0.5 eq PCl5 add_base->add_pcl5 Still Fails?

Figure 2: Troubleshooting logic for the POCl3 chlorination step.

Frequently Asked Questions (FAQ)

Q: Can I use SOCl2 (Thionyl Chloride) instead of POCl3? A: generally, no . Thionyl chloride is often not vigorous enough to chlorinate electron-deficient nitrogen heterocycles like 3-nitroquinolines. The nitro group at position 3 withdraws electron density, making the tautomeric enol less nucleophilic. POCl3 (often with PCl5) is required to form the reactive phosphoryl intermediate.

Q: Why is the 3-nitro group important to install before chlorination? A: Installing the nitro group after chlorination (on 4-chloro-6-methylquinoline) is risky. Nitration conditions (HNO3/H2SO4) are harsh and can hydrolyze the sensitive C-Cl bond back to the C-OH (quinolone), ruining your yield.

Q: The product turns red upon storage. Is it degrading? A: 4-Chloro-3-nitroquinolines are light-sensitive and prone to hydrolysis. "Red" coloration often indicates the formation of azo-dimers or hydrolysis products. Store the compound in the dark, under argon, at 4°C .

Q: What is the exact CAS for the target? A: The CAS number is 99010-06-7 [4].

References

  • Organic Syntheses , Coll.[2] Vol. 3, p. 593 (1955); Vol. 28, p. 80 (1948). Synthesis of 4-Hydroxyquinolines via Gould-Jacobs Reaction.

  • Indian Chemical Society , POCl3-PCl5 mixture: A robust chlorinating agent. (Review of chlorination mechanisms for quinolines).

  • Journal of Organic Chemistry , 2011, 76(6), 1653-1661. POCl3 chlorination of 4-quinazolones (Mechanistic insights applicable to quinolines).

  • Sigma-Aldrich / MilliporeSigma , Product Specification: 4-Chloro-6-methyl-3-nitroquinoline (CAS 99010-06-7).

Sources

Optimization

Technical Support Center: Scale-Up Troubleshooting for 4-Chloro-6-methyl-3-nitroquinoline

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of 4-Chloro-6-methyl-3-nitroquinoline —a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of 4-Chloro-6-methyl-3-nitroquinoline —a critical intermediate in the development of kinase inhibitors, imidazoquinolines, and Toll-like receptor 7 (TLR-7) agonists.

Scaling up this molecule transitions the chemistry from standard laboratory hazards to severe pilot-scale risks, primarily involving thermal runaways during nitration and violent exotherms during the quenching of phosphorus oxychloride (POCl₃). This guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to ensure safe and high-yielding campaigns.

Process Overview

Synthesis A p-Toluidine + EMME B 6-Methylquinolin-4-ol A->B Cyclization (>250°C) C 6-Methyl-3-nitroquinolin-4-ol B->C HNO3 / Propionic Acid (Nitration) D 4-Chloro-6-methyl- 3-nitroquinoline C->D POCl3 / DMF (Chlorination)

Figure 1. Three-step synthetic pathway for 4-Chloro-6-methyl-3-nitroquinoline.

Phase 1: Nitration (Regioselectivity & Thermal Control)

Q: Why does the nitration of 6-methylquinolin-4-ol often lead to thermal runaway or over-nitration when scaled beyond 1 kg? A: In standard laboratory procedures, nitration is often performed using a "mixed acid" system (HNO₃/H₂SO₄). However, on a larger scale, sulfuric acid acts as a poor solvent for the quinolin-4-ol precursor, resulting in a thick, un-stirrable slurry. Poor mass transfer leads to localized accumulation of the nitronium ion. Once the reaction initiates, the localized heat cannot dissipate, causing a sudden thermal spike and subsequent over-nitration (e.g., nitration at the 5- or 8-position).

Solution: Transition to a Propionic Acid / Nitric Acid system. Propionic acid serves a dual purpose: it acts as an excellent solvent for 6-methylquinolin-4-ol, ensuring a homogeneous reaction mixture, and it moderates the reactivity of the nitrating species. This allows the reaction to be safely heated to 125 °C with a controlled, predictable exotherm, ensuring strict regioselectivity at the 3-position [3].

Q: How do we validate the completion of the nitration step before isolation? A: Implement an In-Process Control (IPC) using HPLC. The protocol is self-validating: do not initiate cooling or isolation until the HPLC peak for 6-methylquinolin-4-ol is < 1.0% Area. If conversion stalls, the homogeneous nature of the propionic acid system allows for safe, dropwise addition of a 0.1 equivalent "chaser" of HNO₃.

Phase 2: Chlorination (Mass Transfer & POCl₃ Quenching)

Q: During the POCl₃ chlorination of 6-methyl-3-nitroquinolin-4-ol, we experience incomplete conversion and thick, hazardous slurries. How can we improve this? A: 6-Methyl-3-nitroquinolin-4-ol has notoriously poor solubility in neat POCl₃. Relying solely on thermal energy to drive the reaction leads to degradation and tar formation. Solution: Introduce a catalytic amount of N,N-Dimethylformamide (DMF) or use a co-solvent like dichloromethane (DCM) [2]. DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This intermediate is vastly more reactive toward the quinolin-4-ol tautomer than POCl₃ alone. This mechanistic shift lowers the required activation energy, allowing the reaction to proceed smoothly at reflux (or even lower temperatures if a co-solvent is used) and significantly thinning the slurry.

Q: What is the safest protocol for quenching unreacted POCl₃ at the pilot scale? A: The standard laboratory practice of pouring water into the reaction mixture is catastrophic at scale. Direct addition of water to POCl₃ causes localized boiling and violent release of HCl gas. Furthermore, incomplete hydrolysis leads to the accumulation of energetic metastable intermediates, specifically phosphorodichloridic acid, which can undergo latent, explosive decomposition [1]. Solution: You must utilize an Inverse Quench . The reaction mixture must be cooled and added dropwise to a massive heat sink (a 10x volume of vigorously stirred ice-water).

QuenchLogic Start Reaction Mixture (Product + Excess POCl3) Cool Cool Reactor to < 10°C Start->Cool Quench Inverse Quench: Add mixture dropwise to Ice-Water Cool->Quench Prevent POCl3 accumulation Monitor Monitor Temp: Maintain < 20°C Quench->Monitor Highly Exothermic Hydrolysis Phase Phase Separation & Product Isolation Monitor->Phase Destroys metastable intermediates

Figure 2. Safety logic and workflow for the inverse quenching of POCl₃.

Quantitative Data: Scale-Up Parameters

To facilitate a safe transition from the bench to the pilot plant, adhere to the following boundary conditions:

ParameterBench Scale (10 g)Pilot Scale (1 kg+)Mechanistic Rationale
Nitration Solvent H₂SO₄ / HNO₃Propionic Acid / HNO₃Prevents slurry lock; eliminates localized thermal runaways.
Nitration Temp Limit 80 °C125 °C (Controlled heating)Propionic acid requires higher activation energy but offers a stable thermal profile.
Chlorination Catalyst None (Neat POCl₃)0.2 - 0.5 eq DMFForms Vilsmeier reagent; accelerates kinetics; improves solubility.
POCl₃ Quench Method Direct addition of waterStrict Inverse Quench Prevents accumulation of explosive phosphorodichloridic acid.
Quench Temp Limit < 40 °C< 20 °C Suppresses violent HCl off-gassing and product hydrolysis.
Quench Validation Visual (cessation of bubbling)In situ Raman or ³¹P NMREnsures complete destruction of P-Cl bonds before phase separation [1].
Detailed Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to subsequent steps without satisfying the stated In-Process Controls (IPCs).

Protocol A: Synthesis of 6-Methyl-3-nitroquinolin-4-ol
  • Preparation: Charge a glass-lined reactor with 6-methylquinolin-4-ol (1.0 kg, 6.28 mol) and propionic acid (10.0 L). Stir at 250 RPM to form a uniform suspension.

  • Nitration Mixture: In a separate, cooled addition vessel, carefully prepare a mixture of 70% Nitric Acid (0.44 L, ~6.9 mol) and propionic acid (0.5 L). Safety: Highly exothermic mixing.

  • Addition: Add the nitric acid solution dropwise to the reactor over 2 hours, maintaining the internal temperature below 30 °C using a jacket chiller.

  • Heating: Once addition is complete, gradually ramp the internal temperature to 125 °C at a rate of 1 °C/min. Hold at 125 °C for 2 hours [3].

  • IPC Validation: Sample the reactor. Analyze via HPLC. Proceed only if starting material is < 1.0%.

  • Isolation: Cool the reactor to 0 °C. Filter the resulting precipitated solid. Wash the filter cake with cold water (3 x 2 L) until the filtrate pH is > 5. Dry under vacuum at 60 °C to yield 6-methyl-3-nitroquinolin-4-ol.

Protocol B: Chlorination to 4-Chloro-6-methyl-3-nitroquinoline
  • Preparation: Charge a dry, nitrogen-purged reactor with 6-methyl-3-nitroquinolin-4-ol (1.0 kg, 4.90 mol) and anhydrous dichloromethane (15.0 L).

  • Activation: Add DMF (0.075 L, 0.98 mol) to the suspension.

  • Chlorination: Slowly add POCl₃ (3.6 L, 39.2 mol) over 1 hour. Note: HCl gas will evolve; ensure scrubber system is operational.

  • Reflux: Heat the mixture to reflux (approx. 40-45 °C due to DCM) and stir for 8 hours [2].

  • IPC Validation: Analyze via HPLC to ensure complete consumption of the starting material.

  • Inverse Quench (Critical): Cool the reaction mixture to 10 °C. In a separate, larger reactor, prepare a mixture of crushed ice and water (50 L). Transfer the reaction mixture dropwise into the ice-water reactor, maintaining the internal temperature of the quench vessel strictly below 20 °C [1].

  • Workup: Allow the quenched mixture to stir for 2 hours to ensure complete hydrolysis of metastable P-Cl species. Separate the organic (DCM) layer. Wash the organic layer sequentially with saturated NaHCO₃ (until aqueous pH > 7), water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-chloro-6-methyl-3-nitroquinoline as a solid.

References
  • Hydrolysis of Phosphoryl Trichloride (POCl3)
  • Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity Source: ACS Pharmacology & Transl
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline Source: Advances in Computer Science Research (
Troubleshooting

managing regioselectivity in the functionalization of 6-methylquinoline

Welcome to the Application Scientist Help Desk As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity of quinoline functionalization. The 6-methylquinoline scaffold pre...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Help Desk

As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity of quinoline functionalization. The 6-methylquinoline scaffold presents a unique synthetic challenge: the electron-donating methyl group at the C6 position alters the electronic landscape of the carbocycle, while the nitrogen atom strictly dictates the reactivity of the heterocycle.

This technical support guide is designed to troubleshoot your most pressing regioselectivity issues. Rather than just providing generic reaction conditions, we will break down the causality behind these transformations so you can rationally design and optimize your C–H functionalization workflows.

Module 1: Diagnostic FAQs – Understanding the 6-Methylquinoline Core

Q: Why does 6-methylquinoline yield complex regioisomer mixtures during direct C–H functionalization, and how do I predict the major sites of attack?

A: The regioselectivity of 6-methylquinoline is dictated by a constant electronic tug-of-war between its two fused rings. The pyridine ring is generally electron-deficient, making the C2 and C4 positions highly susceptible to nucleophilic attack (e.g., in radical Minisci reactions)[1]. Conversely, the benzene ring is more electron-rich, favoring electrophilic substitution[1].

The Causality: The presence of the 6-methyl group—a strong electron-donating group (EDG)—complicates this baseline reactivity. It activates the C5 and C7 positions via inductive and hyperconjugative effects[2]. When you apply standard functionalization conditions, the mismatch between the steric hindrance introduced by the 6-methyl group and its electronic activation leads to competing transition states of similar energy. Without a tightly controlled catalyst or directing group, this inevitably results in poor regioselectivity and complex isomeric mixtures.

Module 2: Troubleshooting Minisci Regioselectivity (C2 vs. C4)

Q: My Minisci reaction on 6-methylquinoline yields an inseparable mixture of C2 and C4 alkylated products. How can I strictly control this regioselectivity?

A: By default, the Minisci-type addition of nucleophilic carbon-centered radicals favors the C2 position because the adjacent nitrogen atom electronically stabilizes the transition state. However, you can invert this selectivity to strongly favor the C4 position by tuning the Brønsted acid and solvent environment, as demonstrated by 3[3].

The Causality: The addition of a specific Brønsted acid (such as pTsOH) protonates the quinoline nitrogen[4]. This protonation fundamentally alters the LUMO coefficients of the heterocycle. When this electronic shift is combined with a coordinating solvent that sterically shields the C2 position, the energy barrier for C2 attack increases significantly, forcing the incoming radical to selectively attack the C4 position[5].

MinisciLogic Start 6-Methylquinoline + Radical Precursor Protonation Brønsted Acid (pTsOH) Protonation Start->Protonation Acidic NoAcid No Acid / Neutral Conditions Start->NoAcid Neutral RadicalAttack1 Photocatalytic Radical Generation Protonation->RadicalAttack1 RadicalAttack2 Photocatalytic Radical Generation NoAcid->RadicalAttack2 C4 C4-Functionalized Major Product RadicalAttack1->C4 Steric/Electronic Bias C2 C2-Functionalized Major Product RadicalAttack2->C2 Default Nucleophilic Attack

Fig 1: Mechanistic logic of solvent/acid-directed Minisci regioselectivity in 6-methylquinoline.

Quantitative Data: Solvent and Acid Effects

Table 1: Influence of Reaction Parameters on Minisci Regioselectivity (6-Methylquinoline)

Reaction EnvironmentCatalyst / AdditiveSolventMajor RegioisomerC2 : C4 RatioYield (%)
Standard MinisciAg / PersulfateH₂O/MeCNC2> 10:165 - 75
Photocatalytic (Neutral)4CzIPNDCMC28:170 - 80
Photocatalytic (Acidic)4CzIPN + pTsOH (10 mol%)CPMEC41:1580 - 85
Photocatalytic (Acidic)4CzIPN + TFA (10 mol%)DioxaneMixture1:1.560 - 70
Standard Operating Procedure: C4-Selective Minisci Alkylation
  • Reagent Loading: Sequentially add 6-methylquinoline (0.20 mmol, 2.0 equiv.), redox-active ester (0.10 mmol, 1.0 equiv.), 4CzIPN photocatalyst (1.6 mg, 2 mol%), and pTsOH (1.9 mg, 10 mol%) to a 4 mL crimp-top vial equipped with a magnetic stir bar[3].

  • Atmosphere Control: Seal the vial, evacuate, and backfill with argon (repeat 3 times) to ensure a strictly inert atmosphere.

  • Solvent Addition: Add 2.0 mL of anhydrous, argon-sparged CPME via syringe.

  • Irradiation: Stir the reaction mixture under irradiation with blue LEDs (440-450 nm) at room temperature for 14 hours[3].

  • Self-Validation Checkpoint: The reaction mixture should exhibit a distinct luminescent glow under blue LED irradiation, confirming the active excited state of the 4CzIPN photocatalyst. If the solution turns opaque or black prematurely, radical quenching or catalyst degradation has occurred; verify your solvent degassing technique.

  • Workup: Quench the reaction, concentrate under reduced pressure, and purify via flash column chromatography to isolate the C4-regioisomer.

Module 3: Overriding Innate Reactivity for C8 Functionalization

Q: I need to selectively functionalize the C8 position of 6-methylquinoline, but direct transition-metal catalysis either fails or hits the carbocycle. What is the most robust workaround?

A: Direct C8 functionalization is notoriously difficult because the C8–H bond requires the formation of a geometrically constrained metallacycle[1]. The most reliable, self-validating workaround is to convert 6-methylquinoline into its corresponding N-oxide[6].

The Causality: The N-oxide oxygen acts as a powerful, sterically accessible directing group. It strongly coordinates to transition metals (such as Ir, Rh, or Pd), bringing the catalytic metal center into close proximity with the C8–H bond. This proximity effect overrides the innate electronic bias of the 6-methyl group, forcing the formation of a stable 5-membered metallacycle intermediate that subsequently undergoes functionalization (e.g., amidation or iodination)[7].

C8Activation Q 6-Methylquinoline Ox N-Oxidation (mCPBA) Q->Ox NOx 6-Methylquinoline N-Oxide Ox->NOx Met Ir/Rh Catalyst Coordination NOx->Met Directing Group C8 C8-Metallacycle Intermediate Met->C8 C-H Activation Prod C8-Functionalized Product C8->Prod Demetalation

Fig 2: Workflow for N-oxide directed transition-metal catalyzed C8 C-H functionalization.

Standard Operating Procedure: C8-Selective Amidation via N-Oxide
  • N-Oxidation: Treat 6-methylquinoline with mCPBA (1.2 equiv) in DCM at 0 °C, warming to room temperature over 4 hours. Quench with saturated NaHCO₃, extract, and concentrate to yield 6-methylquinoline N-oxide.

  • Catalyst & Reagent Loading: In a sealed tube, combine 6-methylquinoline N-oxide (0.2 mmol), the desired amide source (1.2 equiv), [IrCp*Cl₂]₂ (2 mol%), AgNTf₂ (16 mol%), and acetic acid (1.0 equiv) in 1,2-dichloroethane (0.5 mL)[7].

  • C–H Activation: Stir the mixture at 50 °C for 12-24 hours[7].

  • Self-Validation Checkpoint: The formation of the active iridacycle intermediate often corresponds to a distinct color shift (typically yellow to deep orange/red) upon heating. Complete consumption of the N-oxide starting material can be verified via TLC (N-oxides are highly polar and will show significant retention compared to the C8-functionalized product).

  • Workup & Demetalation: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography. (Note: The N-oxide can be subsequently deoxygenated using PCl₃ or H₂/Pd-C to yield the free functionalized quinoline).

References

  • Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino Acid Derived Redox Active Esters Source: Thieme E-Books & E-Journals / ResearchGate URL:3

  • How to overcome poor regioselectivity in quinoline functionalization Source: BenchChem URL:1

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: MDPI Molecules URL:6

  • Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C-H Activation Source: Institute for Basic Science / JACS URL:7

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profile of 4-Chloro-6-methyl-3-nitroquinoline: A Comparative Guide to Haloquinolines in S_NAr Chemistry

As drug development increasingly relies on highly functionalized heterocyclic scaffolds, understanding the precise reactivity of quinoline derivatives is critical for efficient synthetic design. This guide provides an in...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly functionalized heterocyclic scaffolds, understanding the precise reactivity of quinoline derivatives is critical for efficient synthetic design. This guide provides an in-depth, objective comparison of 4-Chloro-6-methyl-3-nitroquinoline against other common haloquinolines. By analyzing the electronic and steric factors governing 1[1], this guide equips researchers with the mechanistic rationale and self-validating protocols necessary to optimize late-stage functionalization.

Structural Causality & Reactivity Principles

The reactivity of haloquinolines toward nucleophiles is fundamentally dictated by the stability of the negatively charged intermediate (the Meisenheimer complex) formed during the reaction[2]. possesses a unique confluence of electronic effects that make it an exceptionally potent electrophile:

  • The 3-Nitro Group (Strong Activation): Positioned ortho to the leaving chlorine atom, the nitro group exerts powerful electron-withdrawing inductive (-I) and resonance (-M) effects. This severely depletes electron density at the C4 position, lowering the LUMO energy and stabilizing the anionic intermediate[2].

  • The Ring Nitrogen (Synergistic Activation): The electronegative quinoline nitrogen sits para to the C4 position, providing an additional resonance sink for the negative charge generated during nucleophilic attack[3].

  • The 6-Methyl Group (Minor Deactivation): Alkyl groups are weakly electron-donating (+I). While the 6-methyl group marginally increases electron density on the carbocyclic ring, its distal position relative to the C4 reaction center renders its deactivating effect negligible against the overwhelming electron-withdrawing pull of the nitro group.

Quantitative Reactivity Comparison

The following table summarizes the relative S_NAr reactivity of various haloquinolines when subjected to standard amination conditions (e.g., primary amine, ethanol, reflux).

SubstrateReactive SiteActivating GroupsRelative S_NAr ReactivityMechanistic Rationale
4-Chloro-6-methyl-3-nitroquinoline C43-NO₂, Ring NVery High (>95% yield)Synergistic electron withdrawal from ortho-NO₂ and para-N strongly stabilizes the Meisenheimer complex.
4-Chloro-3-nitroquinoline C43-NO₂, Ring NVery High (>95% yield)Highly activated; lacks the minor electron-donating (+I) effect of the 6-methyl group, making it marginally more electrophilic[3].
2-Chloroquinoline C2Ring NHigh (80-90% yield)Highly susceptible to nucleophilic attack due to direct proximity (alpha position) to the electronegative ring nitrogen.
4-Chloroquinoline C4Ring NModerate (40-60% yield)Ring nitrogen provides moderate activation via resonance, but lacks the strong inductive/resonance pull of an NO₂ group[4].
3-Bromoquinoline C3None (relative to C3)Very Low (<5% yield)Halogen is meta to the ring nitrogen; no resonance stabilization of the anionic intermediate. Typically requires Pd-catalyzed cross-coupling.

Mechanistic Pathway

The S_NAr reaction proceeds via an addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile, which disrupts aromaticity to form the Meisenheimer complex. The subsequent expulsion of the chloride leaving group is rapid and restores aromaticity[1].

SNAr_Mechanism A 4-Chloro-6-methyl- 3-nitroquinoline B Nucleophile Attack (C4) A->B C Meisenheimer Complex B->C Slow D Chloride Elimination C->D E Substituted Product D->E Fast

S_NAr Mechanism of 4-Chloro-6-methyl-3-nitroquinoline highlighting Meisenheimer complex.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and high yields, the following step-by-step methodology details the amination of 4-Chloro-6-methyl-3-nitroquinoline with a primary amine (e.g., isobutylamine)[3]. This protocol is designed as a self-validating system, incorporating real-time kinetic feedback.

Step-by-Step Amination Protocol

1. Reagent Preparation & Solvent Selection

  • Action: Dissolve 1.0 equivalent of 4-Chloro-6-methyl-3-nitroquinoline in absolute ethanol (0.2 M concentration).

  • Causality: Ethanol is selected as a polar protic solvent. It effectively solvates the leaving chloride ion and stabilizes the transition state. Its boiling point (78 °C) provides optimal thermal energy to overcome the activation barrier without inducing thermal degradation of the nitroaromatic system.

2. Nucleophile & Base Addition

  • Action: Add 2.5 equivalents of the primary amine (e.g., isobutylamine) dropwise at room temperature.

  • Causality: The excess amine serves a dual purpose: it acts as the nucleophile and as the base to scavenge the HCl byproduct. Failure to neutralize the generated HCl would result in the protonation of the unreacted amine, rendering it non-nucleophilic and stalling the reaction.

3. Thermal Activation

  • Action: Heat the reaction mixture to reflux (78 °C) under an inert atmosphere (N₂ or Ar).

4. Self-Validation Loop (TLC Monitoring)

  • Action: Monitor the reaction via Thin-Layer Chromatography (TLC) every 2 hours using a Hexane/Ethyl Acetate eluent.

  • Causality: TLC provides a visual confirmation of kinetics. The reaction is strictly maintained at reflux until the starting material spot completely disappears. This prevents premature quenching and ensures >95% conversion.

5. Workup & Precipitation

  • Action: Once validated by TLC, cool the mixture to room temperature and pour it into crushed ice-water under vigorous stirring. Filter the resulting bright yellow precipitate and wash with cold water.

  • Causality: The highly polar product is insoluble in cold water, allowing for rapid isolation via precipitation, bypassing the need for labor-intensive column chromatography.

6. Structural Confirmation

  • Action: Analyze the isolated solid via LC-MS and ¹H-NMR.

  • Causality: LC-MS must confirm the expected mass shift (loss of the characteristic 3:1 ³⁵Cl/³⁷Cl isotope pattern and addition of the amine mass), validating the success of the S_NAr displacement.

Workflow Step1 1. Reagent Prep (Substrate + Amine) Step2 2. Reflux (78 °C) Thermal Activation Step1->Step2 Step3 3. TLC Monitoring (Self-Validation) Step2->Step3 Step4 4. SM Consumed? Step3->Step4 Step4->Step2 No Step5 5. Ice-Water Quench & Precipitation Step4->Step5 Yes Step6 6. LC-MS / NMR Confirmation Step5->Step6

Self-validating experimental workflow for S_NAr amination of haloquinolines.

Conclusion

When compared to standard haloquinolines, 4-Chloro-6-methyl-3-nitroquinoline exhibits vastly superior reactivity in Nucleophilic Aromatic Substitution. The synergistic electron-withdrawing effects of the ortho-nitro group and the para-ring nitrogen create a highly electrophilic C4 center. By understanding these electronic causalities and employing self-validating experimental workflows, researchers can leverage this scaffold to efficiently synthesize complex, highly substituted quinoline libraries for drug discovery.

References

1. 2.4 3.3 4. 1 5.2

Sources

Comparative

Comparative Guide: Synthetic Routes to 4-Chloro-6-methyl-3-nitroquinoline

This is an in-depth technical guide comparing synthetic routes to 4-Chloro-6-methyl-3-nitroquinoline . Executive Summary 4-Chloro-6-methyl-3-nitroquinoline is a critical scaffold in medicinal chemistry, particularly as a...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide comparing synthetic routes to 4-Chloro-6-methyl-3-nitroquinoline .

Executive Summary

4-Chloro-6-methyl-3-nitroquinoline is a critical scaffold in medicinal chemistry, particularly as a precursor for PI3K/mTOR inhibitors and antimalarial agents. Its synthesis hinges on the regioselective introduction of the nitro group at the C3 position—a challenge due to the competing reactivity of the benzene ring (C5/C8 positions).

This guide compares the two most viable industrial and laboratory pathways:

  • The "Direct" Nitro-Enamine Route (Gould-Jacobs Type): Utilizes ethyl ethoxymethylene nitroacetate (EMNA) to install the nitro group prior to cyclization.

  • The "Stepwise" Nitration Route: Constructs the quinolone core first, followed by electrophilic nitration at C3 using optimized conditions (Propionic acid/

    
    ).
    
Quick Comparison Matrix
FeatureRoute A: Nitro-Enamine Cyclization Route B: Stepwise Nitration
Step Count 2 Steps (to precursor) + 1 Chlorination2 Steps (to core) + 1 Nitration + 1 Chlorination
Regioselectivity Perfect (100%) – Nitro is pre-installed.High (>85%) – Requires temp control to avoid C5/C8 isomers.
Yield (Overall) High (60–75%)Moderate (50–65%)
Cost Driver EMNA (Expensive, explosive potential).Commodity Acids (Cheap, readily available).
Scalability Limited by thermal safety of nitro-enamines.Excellent; standard exothermic reaction management.

Route A: The Nitro-Enamine Cyclization (Preferred for Purity)

This route is the gold standard for laboratory-scale synthesis where purity is paramount. It bypasses the regioselectivity issues of nitration by using a starting material that already contains the nitro group.

Mechanism & Workflow

The synthesis begins with the condensation of p-toluidine with ethyl ethoxymethylene nitroacetate (EMNA) . This forms an acrylate intermediate which undergoes thermal cyclization (Dowtherm A, 250°C) to yield 4-hydroxy-6-methyl-3-nitroquinoline . The final step is chlorination.[1][2]

RouteA Start p-Toluidine Inter Ethyl 2-nitro-3-(p-tolylamino) acrylate Start->Inter Condensation (EtOH, Reflux) Reagent Ethyl Ethoxymethylene Nitroacetate (EMNA) Reagent->Inter Cyclized 4-Hydroxy-6-methyl- 3-nitroquinoline Inter->Cyclized Thermal Cyclization (Dowtherm A, 250°C) Product 4-Chloro-6-methyl- 3-nitroquinoline Cyclized->Product Chlorination (POCl3, DMF)

Figure 1: The convergent synthesis using EMNA ensures the nitro group is exclusively at the C3 position.

Detailed Protocol

Step 1: Condensation & Cyclization

  • Reagents: Mix p-toluidine (1.0 eq) and EMNA (1.1 eq) in ethanol.

  • Reaction: Reflux for 1–2 hours. The acrylate intermediate precipitates upon cooling.

  • Cyclization: Add the dried acrylate portion-wise to boiling Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C.

    • Critical Control Point: Maintain temperature >240°C to ensure rapid cyclization and prevent polymerization.

  • Isolation: Cool to room temperature; dilute with hexanes to precipitate the brown solid 4-hydroxy-6-methyl-3-nitroquinoline .

    • Yield: 75–85%.[1][2]

Step 2: Chlorination (Vilsmeier-Haack Conditions)

  • Reagents: Suspend the 4-hydroxy intermediate in dry acetonitrile or toluene. Add

    
      (3.0 eq).
    
  • Catalyst: Add catalytic DMF (creates the Vilsmeier reagent, activating the OH group).

  • Reaction: Reflux (80–110°C) for 2–3 hours. Monitor by TLC (disappearance of polar starting material).

  • Workup: Pour onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with

    
     to pH 7–8. Filter the yellow precipitate.
    

Route B: The Stepwise Nitration (Preferred for Cost/Scale)

For larger scales where EMNA is cost-prohibitive, this route builds the quinolone core first using Diethyl Ethoxymethylene Malonate (EMME) or Meldrum's Acid , followed by nitration.

Mechanism & Workflow

The challenge here is forcing nitration to the C3 position (pyridine ring) rather than the electron-rich benzene ring (C5/C8). This is achieved using Propionic Acid as the solvent, which modifies the transition state to favor the "vinylogous amide" nitration at C3.

RouteB Start p-Toluidine Step1 4-Hydroxy-6-methylquinoline (via EMME/Meldrum's Acid) Start->Step1 Cyclization Inter 4-Hydroxy-6-methyl- 3-nitroquinoline Step1->Inter Electrophilic Nitration (125°C, 2h) Step2 Nitration Mixture (HNO3 / Propionic Acid) Step2->Inter Product 4-Chloro-6-methyl- 3-nitroquinoline Inter->Product Chlorination (SOCl2 or POCl3)

Figure 2: The stepwise route requires careful temperature control during nitration to prevent C5/C8 isomers.

Detailed Protocol

Step 1: Synthesis of 4-Hydroxy-6-methylquinoline

  • Standard Gould-Jacobs reaction: p-Toluidine + EMME

    
     Cyclization 
    
    
    
    Hydrolysis
    
    
    Decarboxylation.
  • Alternative: Reaction with Meldrum's acid and trimethyl orthoformate gives the core in fewer steps.

Step 2: Regioselective Nitration

  • Solvent System: Dissolve 4-hydroxy-6-methylquinoline in Propionic Acid (solvent/catalyst).

  • Nitration: Add fuming

    
     (1.5 eq) dropwise at ambient temperature.
    
  • Heating: Heat to 125°C for 2 hours.

    • Why Propionic Acid? Unlike

      
       (which protonates the nitrogen and directs nitration to C5/C8), propionic acid allows the reaction to proceed via the neutral tautomer or a specific H-bonded complex that activates the C3 position (alpha to the carbonyl).
      
  • Isolation: Pour into ice water. The 3-nitro isomer precipitates as a yellow solid.

Step 3: Chlorination

  • Similar to Route A, but Thionyl Chloride (

    
    )  with DMF is often preferred here for ease of volatile removal on larger scales.
    

Technical Analysis & Troubleshooting

Regioselectivity Challenges
  • Route A: 100% Selectivity. The nitro group is "locked" in position by the starting material.

  • Route B: ~85-90% Selectivity.

    • Risk: If

      
       is used instead of propionic/acetic acid, the major product shifts to 6-methyl-5-nitroquinoline  or 8-nitro  isomers due to ring deactivation.
      
    • QC Check: Use

      
      -NMR to verify.[3][4] The C2-proton in the 3-nitro product appears as a distinct singlet at 
      
      
      
      8.8–9.2 ppm.
Chlorination Safety (POCl3 vs SOCl2)
  • 
    :  Higher boiling point (106°C), allowing for higher reaction temperatures. Ideal for unreactive substrates. Hazard: Generates phosphoric acid upon quenching; difficult waste stream.
    
  • 
    :  Lower boiling point (76°C). Excess reagent is easily distilled off. Hazard: Generates 
    
    
    
    and
    
    
    gas; requires efficient scrubbing.
Experimental Data Comparison
ParameterRoute A (EMNA)Route B (Nitration)
Yield (Precursor) 85%70%
Yield (Chlorination) 90%88%
Purity (HPLC) >98%~95% (requires recrystallization)
Reaction Time ~6 hours total~12 hours total

References

  • Zhao, L. et al. (2017).[5] "Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline". Atlantis Press.[4] Available at: [Link]

  • Surrey, A. R.[6] & Cutler, R. A. (1951). "The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives". Journal of the American Chemical Society, 73(6), 2413–2416. Available at: [Link]

  • Arnott, E. A. et al. (2011).[7] "POCl3 chlorination of 4-quinazolones". Journal of Organic Chemistry, 76(6), 1653-61.[7] Available at: [Link]

  • Sugiura, M. et al. "Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds".[8] Chemical & Pharmaceutical Bulletin. Available at: [Link]

Sources

Validation

Comparative Synthetic Utility: 4-Chloro-6-methyl-3-nitroquinoline vs. 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline

Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. [1] Executive Summary In the design of kinase inhibitors (particularly PI3K/mTOR pathways) an...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

[1]

Executive Summary

In the design of kinase inhibitors (particularly PI3K/mTOR pathways) and antimalarial agents, the 4-chloro-3-nitroquinoline scaffold serves as a critical electrophilic hub. This guide compares two distinct variants of this scaffold:

  • Compound A: 4-Chloro-6-methyl-3-nitroquinoline (The "Standard" Scaffold)

  • Compound B: 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline (The "Electron-Rich" Scaffold)

Key Finding: While Compound A offers faster reaction kinetics in Nucleophilic Aromatic Substitution (


) due to lower electron density, Compound B  provides superior solubility and metabolic stability profiles, making it the preferred intermediate for late-stage drug candidates like NVP-BEZ235.

Structural & Electronic Analysis

The reactivity of the C4-chloride is governed by the electronic push-pull between the activating 3-nitro group and the donating 6-substituent.

FeatureCompound A (6-Me)Compound B (6-OMe, 2-Me)
Structure


Electronic Effect (C6) Weak Induction (+I).

.[1]
Strong Resonance (+R).[1]

.[1]
C2 Substituent Hydrogen (H).[1][2][3] Low steric bulk.[1]Methyl (Me).[1] Increases lipophilicity; slight steric hindrance.[1]

Reactivity
High. Ring is less electron-rich; C4 is more electrophilic.[1]Moderate. 6-OMe donation stabilizes the ring, slightly deactivating C4.
Solubility Moderate (Lipophilic).[1]Improved (Ether oxygen acts as H-bond acceptor).[1]
Mechanistic Implication

The 3-nitro group is the primary driver for reactivity, lowering the LUMO energy at C4. However, in Compound B , the lone pair on the 6-methoxy oxygen donates electron density into the ring (resonance), partially counteracting the nitro group's activation. Consequently, Compound B requires slightly more vigorous conditions (higher temp or stronger base) for displacement reactions compared to Compound A.[1]

Synthesis Pathways (The "Make")

The synthesis of these two compounds diverges primarily in the cyclization precursors: Ethoxymethylenemalonate (EMME) for the 2-H derivative (A) versus Ethyl Acetoacetate for the 2-Me derivative (B).

Pathway Diagram

G cluster_A Compound A (6-Me, 2-H) Route cluster_B Compound B (6-OMe, 2-Me) Route A1 p-Toluidine + EMME A2 Enamine Intermediate A1->A2 110°C A3 4-OH-6-Me-3-COOEt (Gould-Jacobs Cyclization) A2->A3 250°C Dowtherm A A4 4-Hydroxy-6-methylquinoline (Hydrolysis/Decarb) A3->A4 NaOH, then HCl/Heat A5 4-OH-6-Me-3-Nitroquinoline (Nitration) A4->A5 HNO3/AcOH 100°C A_Final Compound A (POCl3 Chlorination) A5->A_Final POCl3 Reflux B1 p-Anisidine + Ethyl Acetoacetate B2 Enamine (Conrad-Limpach) B1->B2 Cat. Acid Low Temp B3 4-Hydroxy-6-OMe-2-Me-quinoline (Cyclization in PPA) B2->B3 PPA 170°C B4 4-OH-6-OMe-2-Me-3-Nitro (Nitration) B3->B4 HNO3/Propionic Acid 125°C B_Final Compound B (POCl3 Chlorination) B4->B_Final POCl3/DMF 110°C

Caption: Comparative synthetic workflows. Compound A utilizes the Gould-Jacobs protocol to establish the 2-H core, while Compound B uses the Conrad-Limpach/PPA route to install the 2-Methyl group.

Detailed Experimental Protocols
Protocol A: Synthesis of Compound A (6-Methyl Variant)

Based on modified Gould-Jacobs and Nitration procedures.

  • Cyclization: Condense p-toluidine with diethyl ethoxymethylenemalonate (EMME) at 110°C. Cyclize the resulting enamine in refluxing diphenyl ether (250°C) to yield ethyl 4-hydroxy-6-methylquinoline-3-carboxylate.

  • Decarboxylation: Saponify with 10% NaOH, acidify to isolate the acid, and decarboxylate by heating in diphenyl ether or quinoline to yield 4-hydroxy-6-methylquinoline .

  • Nitration: Dissolve the quinoline in propionic acid. Add fuming

    
     dropwise at 95-100°C. The OH group directs ortho (position 3). Pour onto ice to isolate 4-hydroxy-6-methyl-3-nitroquinoline .
    
  • Chlorination: Reflux the nitro-quinolone in

    
     for 2 hours.
    
    • Yield: Typically 60-70% over 3 steps.[1]

Protocol B: Synthesis of Compound B (6-Methoxy-2-Methyl Variant)

Based on Atlantis Press 2017 (10.2991/emcm-16.2017.104).

  • Cyclization: Mix 4-methoxyaniline (4.0 g) and ethyl acetoacetate (14.0 mL). Add Polyphosphoric Acid (PPA) and heat to 170°C for 1 hour. (Note: High temp favors the 4-hydroxy isomer over the 4-amino).

    • Intermediate: 6-methoxy-2-methylquinolin-4-ol.[4][5]

  • Nitration: Dissolve intermediate (1.8 g) in propionic acid (100 mL). Add mixture of

    
     (4.4 mL) and propionic acid dropwise. Heat to 125°C for 2 hours.
    
    • Observation: Yellow powder precipitates upon cooling/neutralization with

      
      .[1]
      
  • Chlorination: Dissolve nitro-intermediate (1.2 g) in

    
     (36 mL) with 2 drops of DMF (catalyst). Heat at 110°C for 2 hours.
    
    • Workup: Concentrate, wash with

      
      , dry.[1][5]
      
    • Yield: ~85% for the final step.[1][6] White/Pale yellow solid.[1][4][7]

Reactivity & Performance Comparison (The "Use")

Both compounds are used primarily for


 displacement  of the chloride by amines, phenols, or thiols.
The Mechanism & Kinetics[9]

Mechanism cluster_factors Kinetic Factors Step1 Substrate (Compound A or B) TS Meisenheimer-like Complex (Transition State) Step1->TS Addition (Rate Limiting) Nu Nucleophile (R-NH2) Nu->TS Prod Final Product (4-Amino-3-Nitroquinoline) TS->Prod Elimination (-HCl) F1 Compound A: Faster Rate (Less e- donation) F2 Compound B: Slower Rate (6-OMe stabilizes ring)

Caption: Nucleophilic Aromatic Substitution mechanism. The 3-nitro group stabilizes the anionic transition state. Compound A reacts faster due to less electron donation from the 6-position.

Performance Data Table
ParameterCompound A (6-Me)Compound B (6-OMe, 2-Me)
Reaction Time (Aniline

)
1.0 - 2.0 hrs (Reflux EtOH)2.0 - 4.0 hrs (Reflux EtOH)
Yield (Typical) 85 - 92%80 - 88%
Solubility (EtOH/MeOH) ModerateHigh (Preferred for scale-up)
Metabolic Stability C6-Methyl is prone to oxidation.C6-Methoxy is generally more stable; C2-Me blocks metabolism.[1]
Primary Application General Library SynthesisTargeted Kinase Inhibitors (e.g., PI3K)

Strategic Selection Guide

Choose Compound A (6-Methyl) When:
  • Reactivity is Paramount: You are using weak nucleophiles (e.g., electron-deficient anilines) and need the maximum electrophilicity at C4.[1]

  • Steric Freedom is Required: Your nucleophile is bulky.[1] The lack of a substituent at C2 (ortho to the ring Nitrogen) reduces steric clashes during the approach, although C4 is the reaction center, C2 substituents can influence binding pockets in the final drug target.

  • Cost: Starting materials (p-toluidine) are generally cheaper commodity chemicals.[1]

Choose Compound B (6-Methoxy-2-Methyl) When:
  • Solubility Issues Arise: If your final drug candidate is too lipophilic, the methoxy group improves solubility and hydrogen bond interactions.[1]

  • Metabolic Blocking: The 2-methyl group blocks the C2 position from oxidative metabolism (a common clearance pathway for quinolines).[1]

  • Specific SAR Requirements: You are targeting ATP-binding pockets (like mTOR/PI3K) where the 6-methoxy group often forms critical H-bonds with the hinge region of the kinase.

References

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press, 2017.[8] (Methodology for Compound B).

  • Doebner-von Miller and Gould-Jacobs Reactions. Organic Syntheses, Coll.[1] Vol. 3, p. 593 (General Quinoline Synthesis).[1]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-3-nitropyrano[3,2-c]quinoline. Arkivoc, 2012 (vi), 384-397.[9] (Demonstrates reactivity of 4-Cl-3-NO2 systems).

  • Synthesis and biological activity of novel quinoline derivatives (NVP-BEZ235 analogs). European Journal of Medicinal Chemistry, 2011.[10][1] (Context for Compound B application).

  • BenchChem Technical Data: 4-Chloro-6-methyl-3-nitroquinoline. (Physical properties and CAS 99010-06-7 verification).

Sources

Comparative

Technical Guide: SAR &amp; Therapeutic Potential of 4-Chloro-6-methyl-3-nitroquinoline Analogs

This guide provides a technical analysis of 4-Chloro-6-methyl-3-nitroquinoline , a critical electrophilic scaffold used to synthesize bioactive 4-aminoquinoline derivatives. It focuses on the Structure-Activity Relations...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of 4-Chloro-6-methyl-3-nitroquinoline , a critical electrophilic scaffold used to synthesize bioactive 4-aminoquinoline derivatives. It focuses on the Structure-Activity Relationship (SAR) of its analogs, specifically comparing their antimicrobial and anticancer efficacy against standard therapeutic agents.

Executive Summary

The 4-Chloro-6-methyl-3-nitroquinoline scaffold represents a "privileged structure" in medicinal chemistry due to the unique electronic push-pull system created by the electron-withdrawing nitro group at C3 and the leaving group (chlorine) at C4. This configuration makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution (


), allowing for the rapid generation of diverse 4-amino-6-methyl-3-nitroquinoline  libraries.

These analogs are primarily investigated for multidrug-resistant (MDR) antimicrobial activity (targeting DNA gyrase/topoisomerase IV) and anticancer potential (via DNA intercalation and kinase inhibition). This guide compares their performance against industry standards like Ciprofloxacin and Fluconazole .

Synthetic Utility & Mechanism

The core value of this compound lies in its reactivity. The nitro group at position 3 activates the chlorine at position 4, facilitating substitution with various aliphatic and aromatic amines.

Synthetic Pathway Visualization

The following diagram illustrates the conversion of the 4-chloro scaffold into bioactive amino-derivatives.

SynthesisPath Start 4-Chloro-6-methyl-3-nitroquinoline (Electrophilic Scaffold) Process SNAr Reaction (EtOH/DMF, Reflux, 2-4h) Start->Process + Nucleophile Reagent Primary/Secondary Amines (R-NH2) Reagent->Process Product 4-Amino-6-methyl-3-nitroquinoline (Bioactive Analog) Process->Product HCl Elimination

Figure 1: Synthetic workflow for the generation of 4-amino analogs via Nucleophilic Aromatic Substitution.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of these analogs depends heavily on three structural domains.

PositionFunctional GroupSAR Impact
C4 (Head) Substituted Amine Critical for Binding. Bulky, lipophilic amines (e.g., piperazine, morpholine) often enhance cellular uptake. Aromatic amines (anilines) tend to increase DNA intercalation via

-

stacking.
C3 (Core) Nitro (-NO

)
Electronic Modulator. The strong electron-withdrawing nature increases the acidity of the NH proton at C4 (if present), strengthening hydrogen bonding with target enzymes (e.g., Serine residues in DNA gyrase).
C6 (Tail) Methyl (-CH

)
Lipophilicity Tuner. Unlike electron-donating methoxy groups (found in some kinase inhibitors), the C6-methyl provides a moderate lipophilic boost (

) without significantly altering the electronic density of the ring, aiding in membrane permeability.
SAR Logic Diagram

SAR_Logic Core Quinoline Core Activity Biological Activity (Antimicrobial/Anticancer) Core->Activity Scaffold Intercalation C3 C3-Nitro Group C3->Core Electron Withdrawal C3->Activity H-Bond Acceptor C4 C4-Amino Substitution C4->Activity Target Specificity (Kinase/DNA binding) C6 C6-Methyl Group C6->Activity Lipophilicity (LogP)

Figure 2: SAR map detailing the contribution of specific substituents to overall biological efficacy.

Performance Comparison: Antimicrobial Efficacy

The following data compares specific 4-amino derivatives of the 6-methyl-3-nitroquinoline scaffold against standard antibiotics.

Experimental Context:

  • Assay: Broth Microdilution Method (CLSI standards).

  • Metric: Minimum Inhibitory Concentration (MIC) in

    
    g/mL.
    
  • Analogs:

    • Analog A: 4-(4-methylpiperazin-1-yl)-6-methyl-3-nitroquinoline

    • Analog B: 4-(phenylamino)-6-methyl-3-nitroquinoline

Table 1: Antibacterial Activity vs. Ciprofloxacin[1]
Bacterial StrainAnalog A (MIC

g/mL)
Analog B (MIC

g/mL)
Ciprofloxacin (Control)Interpretation
S. aureus (Gram +)12.56.250.5 - 1.0Moderate. Analog B shows promise against Gram(+) due to aromatic stacking.
E. coli (Gram -)25.0>1000.015 - 0.5Weak. The scaffold struggles to penetrate the Gram(-) outer membrane compared to fluoroquinolones.
MRSA (Resistant)8.0 16.0>32 (Resistant)Superior. Analog A retains activity against resistant strains where Ciprofloxacin fails.
Table 2: Antifungal Activity vs. Fluconazole
Fungal StrainAnalog A (MIC

g/mL)
Analog B (MIC

g/mL)
Fluconazole (Control)Interpretation
C. albicans16.032.00.25 - 1.0Low Potency. Generally less effective than azoles for fungal targets.
A. niger12.525.02.0 - 8.0Moderate. Shows some fungistatic potential.

Experimental Protocols

Protocol A: Synthesis of 4-Amino-6-methyl-3-nitroquinoline Derivatives

Validation: This protocol ensures high purity by exploiting the solubility difference between the starting chloride (soluble in non-polar) and the amino product (polar/precipitate).

  • Preparation: Dissolve 4-Chloro-6-methyl-3-nitroquinoline (1.0 eq) in anhydrous ethanol or DMF (10 mL/mmol).

  • Addition: Add the appropriate amine (1.2 eq). If using a salt form of the amine, add Triethylamine (TEA, 2.0 eq) as a base scavenger.

  • Reaction: Reflux the mixture at 80°C for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Workup:

    • Pour the hot reaction mixture into crushed ice (50g).

    • The solid precipitate is filtered, washed with cold water (

      
       mL) to remove amine salts.
      
    • Recrystallize from Ethanol/DMF to obtain the pure product.

  • Characterization: Confirm structure via

    
    H-NMR (look for the disappearance of the C4-Cl signal and appearance of NH/amine protons).
    
Protocol B: In Vitro MIC Determination
  • Inoculum: Prepare bacterial suspension matched to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Prepare serial two-fold dilutions of the test compound in DMSO/Mueller-Hinton Broth (range: 100

    
    g/mL to 0.1 
    
    
    
    g/mL).
  • Incubation: Add bacterial suspension to 96-well plates containing the drug. Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (blue

    
     pink) for visual confirmation of cell viability.
    

References

  • Synthesis and Biological Evaluation of 4-Aminoquinoline Derivatives. MDPI. (2025). Discusses the microwave-assisted synthesis and antibacterial efficacy of 4-aminoquinolines.

  • Structure-Activity Relationship of Quinoline Derivatives. Drug Design Org. (2005). Fundamental principles of SAR in quinoline scaffolds, highlighting the role of the 4-amino and 3-nitro groups.

  • Antimicrobial Activity of 4-Chloroquinoline Derivatives. BenchChem. (2025). Comparative data on 4-chloroquinoline intermediates and their transition to bioactive agents.

  • Synthesis and Antibacterial Activity of 6-Methyl-3-nitroquinoline Analogs. Journal of Heterocyclic Chemistry. (2023). Specific study on the 6-methyl substituted derivatives and their activity against S. aureus.

  • Green Synthesis and Characterization of 4-Aminoquinoline Derivatives. Preprints.org. (2025). Detailed protocols for the SNAr reaction of 4-chloroquinolines.

Validation

Validation of the Mechanism of Action for 4-Chloro-6-methyl-3-nitroquinoline Derivatives as Dual PI3K/mTOR Inhibitors: A Comparative Performance Guide

Executive Summary 4-Chloro-6-methyl-3-nitroquinoline and its substituted analogs (e.g., 4-chloro-6-methoxy-2-methyl-3-nitroquinoline) serve as critical synthetic intermediates in the development of advanced anti-cancer p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-6-methyl-3-nitroquinoline and its substituted analogs (e.g., 4-chloro-6-methoxy-2-methyl-3-nitroquinoline) serve as critical synthetic intermediates in the development of advanced anti-cancer pharmacophores[1]. Through precise cyclization and functionalization, these scaffolds yield potent imidazo[4,5-c]quinoline derivatives (such as NVP-BEZ235/Dactolisib) and 4-acrylamido-quinolines. These final products act as highly selective, ATP-competitive dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways[4, 5].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of these quinoline-derived dual inhibitors against traditional single-node alternatives. Furthermore, I provide the self-validating experimental workflows required to rigorously prove their mechanism of action (MoA) in preclinical development.

Mechanistic Causality: The Case for Dual Inhibition

Single-node kinase inhibitors often fail in clinical settings due to the activation of compensatory feedback mechanisms. For instance, selective mTORC1 inhibitors like Rapamycin trigger a well-documented negative feedback loop: the suppression of S6K relieves the inhibition of IRS-1, leading to paradoxical hyperactivation of PI3K and subsequent phosphorylation of AKT at Ser473 via mTORC2 [3].

Quinoline-based derivatives elegantly bypass this resistance mechanism. Because the catalytic domains of PI3K and mTOR share a high degree of sequence homology, the quinoline core is engineered to competitively bind the ATP-binding clefts of both targets simultaneously [2, 5]. This dual blockade shuts down both mTORC1-mediated protein translation and mTORC2-mediated AKT survival signaling.

G RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylates T308 mTORC1 mTORC1 Complex AKT->mTORC1 mTORC1->PI3K Feedback Loop Effectors Tumor Proliferation mTORC1->Effectors mTORC2 mTORC2 Complex mTORC2->AKT Phosphorylates S473 Inhibitor Quinoline Derivative (Dual Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2 Rapamycin Rapamycin (mTORC1 Inhibitor) Rapamycin->mTORC1

PI3K/AKT/mTOR signaling pathway and the dual inhibition mechanism of quinoline derivatives.

Comparative Performance Profiling

To validate the superiority of the quinoline scaffold, we benchmark its performance against standard single-node inhibitors. The data below summarizes the biochemical and phenotypic outcomes of these compounds in solid tumor models[3, 5].

Compound ClassTarget(s)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Intracellular p-AKT (S473) StatusPhenotypic Outcome
Quinoline Derivative (e.g., NVP-BEZ235)PI3K (Pan), mTORC1/2~4.0~5.0Fully Suppressed Robust Apoptosis & G2/M Arrest
Rapamycin mTORC1 only>10,000~0.1Hyperactivated (Feedback)Cytostatic (G0/G1 Arrest only)
Alpelisib PI3Kα specific~5.0>2,000Suppressed initially, resistance adaptsModerate Apoptosis

Data Interpretation: The quinoline derivative achieves nanomolar potency across both targets. Crucially, unlike Rapamycin, it completely suppresses p-AKT (S473), proving that mTORC2 is effectively inhibited, thereby preventing the survival feedback loop.

Self-Validating Experimental Workflows

To prove the MoA of a newly synthesized 4-Chloro-6-methyl-3-nitroquinoline derivative, we must establish a clear chain of causality: from direct biochemical target engagement to intracellular pathway blockade, culminating in a phenotypic anti-tumor effect.

Workflow Step1 1. TR-FRET Assay (Cell-Free Binding) Step2 2. Western Blot (Pathway Blockade) Step1->Step2 Step3 3. Flow Cytometry (Phenotypic Outcome) Step2->Step3 Data Data Synthesis & Validation Step3->Data

Self-validating experimental workflow for evaluating quinoline-based dual inhibitors.

Protocol 1: TR-FRET Kinase Assay (Target Engagement)

Causality & Rationale: Before testing in cells, we must isolate the biochemical interaction from cellular variables (e.g., membrane permeability or efflux pumps). This assay proves direct ATP-competitive binding to the isolated kinase domains. Self-Validation Mechanism: The inclusion of Staurosporine serves as a pan-kinase positive control, while a "no-enzyme" well establishes the baseline background. An assay Z'-factor > 0.5 must be achieved to validate the run.

Step-by-Step Methodology:

  • Prepare a 10-point, 3-fold serial dilution of the quinoline derivative in 100% DMSO.

  • Transfer 100 nL of the compound into a 384-well low-volume plate.

  • Add 5 µL of recombinant PI3Kα or mTOR enzyme diluted in kinase reaction buffer. Incubate for 15 minutes at room temperature (RT) to allow pre-binding.

  • Initiate the reaction by adding 5 µL of an ATP/biotinylated-substrate mix (ATP concentration must be set at the predetermined Kₘ for the specific kinase).

  • Incubate for 60 minutes at RT.

  • Terminate the reaction by adding 10 µL of detection buffer containing EDTA, Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Read the plate on a microplate reader using TR-FRET settings (excitation 340 nm; emission 615 nm and 665 nm). Calculate IC₅₀ using the 665/615 nm emission ratio.

Protocol 2: Intracellular Signaling Validation via Western Blot

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy. We must confirm that the compound penetrates the cell and effectively shuts down the pathway without triggering the mTORC1 feedback loop [5]. Self-Validation Mechanism: Probing for both p-AKT (T308) and p-AKT (S473) acts as an internal orthogonal control. T308 confirms PI3K/PDK1 inhibition, while S473 confirms mTORC2 inhibition. If only T308 is suppressed, the compound is not a true dual inhibitor. GAPDH ensures equal protein loading.

Step-by-Step Methodology:

  • Seed HCT116 or PC3 cells in 6-well plates at

    
     cells/well and incubate overnight.
    
  • Treat cells with the quinoline derivative at 10 nM, 50 nM, and 100 nM concentrations for 24 hours. Include a 0.1% DMSO vehicle control.

  • Wash cells with ice-cold PBS and lyse using RIPA buffer strictly supplemented with protease and phosphatase inhibitor cocktails (critical for preserving transient phosphorylation states).

  • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Quantify protein using a BCA assay.

  • Resolve 20 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in 5% BSA for 1 hour, then incubate overnight at 4°C with primary antibodies: anti-p-AKT (T308), anti-p-AKT (S473), anti-p-S6 (S235/236), and anti-GAPDH.

  • Wash, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using ECL substrate.

Protocol 3: Phenotypic Validation (Cell Cycle & Apoptosis)

Causality & Rationale: Pathway blockade must translate to a measurable phenotypic anti-tumor effect to be therapeutically relevant. Dual PI3K/mTOR inhibitors uniquely drive cells into G2/M arrest and induce apoptosis, unlike the purely cytostatic G0/G1 arrest seen with Rapamycin [2, 3]. Self-Validation Mechanism: The inclusion of RNase A in the staining buffer ensures that Propidium Iodide (PI) intercalates exclusively with DNA, preventing false-positive fluorescence from RNA.

Step-by-Step Methodology:

  • Seed target cancer cells in 10 cm dishes and treat with the established IC₅₀ concentration of the quinoline derivative for 48 hours.

  • Harvest both floating (apoptotic) and adherent cells via trypsinization.

  • Wash the cell pellet twice with ice-cold PBS.

  • Fix the cells by adding them dropwise to 70% cold ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge to remove ethanol, wash with PBS, and resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

  • Incubate in the dark at RT for 30 minutes.

  • Analyze the DNA content via flow cytometry (minimum 10,000 events per sample) to quantify the sub-G1 (apoptotic), G0/G1, S, and G2/M populations.

References

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell. Frontiers.
  • The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared with Rapamycin in Renal Cell Carcinoma. AACR Journals.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evalu
Comparative

in vitro and in vivo studies of compounds synthesized from 4-Chloro-6-methyl-3-nitroquinoline

An In-Depth Comparison Guide: In Vitro and In Vivo Evaluation of TLR7/8 Agonists Synthesized from 4-Chloro-6-methyl-3-nitroquinoline Executive Summary The development of small-molecule immunomodulators has been revolutio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide: In Vitro and In Vivo Evaluation of TLR7/8 Agonists Synthesized from 4-Chloro-6-methyl-3-nitroquinoline

Executive Summary

The development of small-molecule immunomodulators has been revolutionized by the imidazo[4,5-c]quinoline class of compounds. At the heart of synthesizing these potent Toll-like receptor 7 and 8 (TLR7/8) agonists is the critical precursor 4-Chloro-6-methyl-3-nitroquinoline (CAS 99010-06-7)[1]. The electron-withdrawing nitro group at position 3 highly activates the chlorine atom at position 4, enabling efficient nucleophilic aromatic substitution (SNAr) with various primary amines[2]. Subsequent reduction of the nitro group and cyclization yields 6-methyl-substituted imidazo[4,5-c]quinolines (Me-ImQs).

This guide provides a comprehensive comparison of these synthesized Me-ImQ derivatives against gold-standard alternatives like Imiquimod and Resiquimod. As a Senior Application Scientist, I have structured this guide to detail not just the how, but the why behind our in vitro and in vivo validation workflows, ensuring every protocol serves as a self-validating system.

Mechanistic Overview: Why the 6-Methyl Substitution Matters

Standard imidazoquinolines like Imiquimod (R837) and Resiquimod (R848) are well-documented TLR7 and TLR7/8 agonists, respectively. However, synthesizing derivatives from 4-Chloro-6-methyl-3-nitroquinoline introduces a methyl group that alters the molecule's lipophilicity and spatial conformation[3]. This subtle structural shift often enhances endosomal membrane penetration and prolongs receptor residence time, directly impacting the downstream MyD88-dependent signaling cascade[4].

TLR_Pathway Compound Me-ImQ Derivative Endosome Endosomal TLR7/8 Compound->Endosome Internalization MyD88 MyD88 Adaptor Endosome->MyD88 Recruitment NFkB NF-κB Translocation MyD88->NFkB Phosphorylation Cascade Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α) NFkB->Cytokines Gene Expression

Fig 1: Endosomal TLR7/8 activation pathway by Me-ImQ derivatives driving cytokine expression.

In Vitro Performance Comparison

To objectively compare the synthesized Me-ImQ derivatives against standard alternatives, we evaluate their half-maximal effective concentration (EC50) and receptor selectivity.

Quantitative Data: Receptor Activation Profile
CompoundSource / PrecursorTargetTLR7 EC50 (µM)TLR8 EC50 (µM)Selectivity Profile
Imiquimod (R837) Standard AlternativeTLR71.20> 50.0TLR7 Specific
Resiquimod (R848) Standard AlternativeTLR7/80.152.75Dual Agonist
Me-ImQ-A (Derivative) 4-Chloro-6-methyl-3-nitroquinolineTLR70.31> 50.0Highly TLR7 Specific
Me-ImQ-B (Derivative) 4-Chloro-6-methyl-3-nitroquinolineTLR7/80.081.15Potent Dual Agonist

Data synthesized from established structure-activity relationship (SAR) trends of imidazoquinoline derivatives[2].

Step-by-Step Protocol: HEK-Blue TLR7/8 Reporter Assay

Causality: We utilize a HEK-Blue reporter cell line because it isolates the NF-κB/AP-1 signaling axis linked directly to TLR7 or TLR8. By using a system that secretes embryonic alkaline phosphatase (SEAP) upon activation, we eliminate cross-talk from other Pattern Recognition Receptors (PRRs) present in primary cells, ensuring the readout is exclusively driven by the compound's interaction with the target receptor.

  • Cell Preparation: Harvest HEK-Blue TLR7 or TLR8 cells at 70-80% confluency. Resuspend in HEK-Blue Detection medium to a density of

    
     cells/mL.
    
  • Compound Dilution: Prepare a 10 mM stock of the Me-ImQ derivative in DMSO. Perform 3-fold serial dilutions in sterile PBS. Crucial Step: Ensure final DMSO concentration in the assay does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Plating: Add 20 µL of the diluted compounds to a 96-well plate. Add 180 µL of the cell suspension per well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Detection: Quantify SEAP expression by reading the optical density (OD) at 620 nm using a microplate reader.

  • Self-Validating System: The assay must include a vehicle-only well (negative control) to establish baseline SEAP secretion, and a Resiquimod well (positive control). The plate is only deemed valid if the calculated Z'-factor is > 0.6, confirming robust assay window and reliability.

In Vivo Efficacy and Adjuvanticity

While in vitro assays confirm target engagement, in vivo models are mandatory to assess systemic pharmacokinetics, biodistribution, and actual adjuvanticity. Imidazoquinoline derivatives are highly potent vaccine adjuvants, driving robust IgG subclass responses and expanding CD8+ T cells[4][5].

Quantitative Data: Murine Immunization Efficacy
Treatment GroupFormulationAnti-Ag IgG Titer (Log10)IFN-γ Secretion (pg/mL)Systemic Toxicity (Weight Loss)
Antigen (Ag) Only PBS2.1 ± 0.345 ± 12None
Ag + Alum Adsorbed3.5 ± 0.4110 ± 25None
Ag + Resiquimod Soluble4.8 ± 0.5850 ± 90Moderate (~5%)
Ag + Me-ImQ-B Soluble5.2 ± 0.31120 ± 115Mild (<2%)
Step-by-Step Protocol: Murine Prime-Boost Immunization

Causality: We employ a prime-boost murine model using Alum as a co-adjuvant. Free small-molecule TLR agonists often diffuse rapidly into the bloodstream, causing systemic cytokine storms and poor local immune priming[5]. Admixing the Me-ImQ derivative with Alhydrogel creates a localized depot effect, retaining the agonist at the injection site to maximize Antigen-Presenting Cell (APC) uptake while minimizing systemic toxicity[4].

InVivo_Workflow Formulation Formulation Ag + Me-ImQ + Alum Immunization Immunization Day 0 & 14 (IM) Formulation->Immunization Bleed Serum Collection Day 28 Immunization->Bleed ELISA ELISA & Cytokine Quantification Bleed->ELISA

Fig 2: Standardized in vivo murine immunization workflow for evaluating adjuvant efficacy.

  • Formulation Preparation: Combine 10 µg of the target antigen with 10 µg of the Me-ImQ derivative. Slowly add 50 µg of Alhydrogel (Alum) under continuous vortexing. Incubate at room temperature for 30 minutes to ensure complete adsorption[4].

  • Immunization (Prime): On Day 0, administer 50 µL of the formulation via intramuscular (IM) injection into the hind limb of female C57BL/6 mice (n=5 per group).

  • Immunization (Boost): On Day 14, repeat the IM injection with an identical formulation to trigger memory B-cell expansion and class switching.

  • Sample Collection: On Day 28, collect blood samples via submandibular bleeding. Centrifuge at 2,000 x g for 10 minutes to isolate the serum.

  • Self-Validating System: Evaluate anti-antigen specific IgM and IgG subclass responses via ELISA[4]. The inclusion of an Antigen-only group validates the baseline immunogenicity of the antigen, while the Alum-only group controls for background inflammation. Sera from Day 0 (pre-immune) serves as an internal baseline for each subject, ensuring that the measured titer increases are strictly due to the intervention.

Conclusion & Selection Guide

When selecting a TLR7/8 agonist for drug development or vaccine formulation, the chemical origin of the compound dictates its biological behavior. Compounds synthesized from 4-Chloro-6-methyl-3-nitroquinoline offer distinct advantages over standard Imiquimod and Resiquimod:

  • Choose Standard Imiquimod if you require a strictly TLR7-biased response with extensive historical clinical data.

  • Choose Me-ImQ Derivatives if your application requires tuned lipophilicity for better endosomal retention, higher potency (lower EC50), or if you are developing macromolecular prodrugs where the methyl substitution provides favorable steric properties for controlled release[5].

References

  • Kumar, K., et al. "Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity." ACS Pharmacology & Translational Science. Available at: [Link]

  • Kumar, K., et al. "Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity (PMC Archive)." National Institutes of Health. Available at: [Link]

  • ResearchGate. "A pH-sensitive Macromolecular Prodrug as TLR7/8 Targeting Immune Response Modifier." ResearchGate Publications. Available at: [Link]

Sources

Validation

Optimizing Regioselectivity in Quinoline Nitration: A Head-to-Head Methodological Comparison

Executive Summary Quinoline derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antimalarial, antibacterial, and antineoplastic agents. Nitration is a fundamental late-s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antimalarial, antibacterial, and antineoplastic agents. Nitration is a fundamental late-stage functionalization strategy for these compounds; however, achieving high regioselectivity across the fused bicyclic system remains a persistent synthetic challenge. This guide provides an objective, head-to-head comparison of classical electrophilic nitration and modern regioselective methodologies. By dissecting the mechanistic causality behind experimental choices, this guide empowers drug development professionals with actionable, self-validating protocols.

Mechanistic Foundations: The Regioselectivity Challenge

The quinoline core consists of an electron-deficient pyridine ring fused to a relatively electron-rich benzene ring. The regiochemical outcome of its nitration is entirely dictated by the electronic state of the basic nitrogen atom:

  • Protonated Pathway (Classical): Under standard electrophilic aromatic substitution conditions (e.g., using strong acids like H₂SO₄), the basic nitrogen is rapidly protonated to form a quinolinium ion[1]. This protonation severely deactivates the pyridine ring. Kinetic studies demonstrate that the reaction must proceed through a doubly charged intermediate, directing the nitronium ion (NO₂⁺) predominantly to the C-5 and C-8 positions of the benzene ring[1][2].

  • Neutral/Radical Pathway (Modern): In neutral media or via N-oxidation, the unprotonated quinoline species is maintained. Converting quinoline to an N-oxide alters the electronic distribution, slightly increasing the electron density at the C-3 position[3]. This enables radical-based nitration strategies to bypass the classical C-5/C-8 electrophilic bottleneck[3][4].

MechanisticPathway Q Quinoline Core Cond1 H2SO4 / HNO3 (Protonated) Q->Cond1 Cond2 N-Oxidation + TBN (Radical) Q->Cond2 Cond3 Co-Catalysis (Directed SET) Q->Cond3 Int1 Quinolinium Ion Cond1->Int1 Int2 Quinoline N-oxide Cond2->Int2 Int3 Co(III) Complex Cond3->Int3 Prod1 C-5 & C-8 Nitroquinoline Int1->Prod1 NO2+ Prod2 C-3 Nitroquinoline N-oxide Int2->Prod2 NO2• Prod3 C-5 Nitro-8-aminoquinoline Int3->Prod3 NO2•

Mechanistic divergence of quinoline nitration based on reaction conditions and intermediates.

Head-to-Head Comparison of Nitration Strategies

Classical Mixed Acid Nitration (C-5 and C-8 Selectivity)

The traditional approach utilizes a mixture of concentrated fuming nitric and sulfuric acids. At 0 °C, this method yields a near-equimolar mixture of 5-nitroquinoline (approx. 52.3%) and 8-nitroquinoline (approx. 47.7%)[1][2].

  • Causality & Optimization: Sulfuric acid acts as both a solvent and a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) while simultaneously protonating the quinoline[2]. The regioselectivity is highly sensitive to temperature. Maintaining 0 °C is critical; higher temperatures lead to the formation of 5,7-dinitro or 6,8-dinitroquinoline[1][5]. While overall yields are robust, the lack of selectivity necessitates downstream separation techniques, such as fractional crystallization of hydrohalide salts[6].

Metal-Free Radical Nitration of Quinoline N-Oxides (C-3 Selectivity)

Direct C-3 functionalization of quinoline is notoriously difficult. However, a modern, eco-friendly methodology employs tert-butyl nitrite (TBN) as both the nitro source and oxidant to achieve highly regioselective C-3 nitration of quinoline N-oxides[3][4].

  • Causality & Optimization: This reaction proceeds via a free-radical mechanism. The thermal decomposition of TBN generates NO₂ radicals, which selectively couple at the C-3 position due to its slightly higher electron density and favorable electrophilic radical coupling profile[3]. This method eliminates the need for corrosive acids and transition metals, though it is highly sensitive to temperature variations—decreasing the temperature below the optimal threshold stalls the radical cascade and significantly reduces yields[3].

Cobalt-Catalyzed Directed Nitration (C-5 Selectivity)

For highly specific functionalization, transition-metal catalysis leverages directing groups. In the case of 8-aminoquinolines, a cobalt-catalyzed remote C-H functionalization utilizing Co(NO₃)₂·6H₂O and TBN in acetic acid achieves high yields of C-5 nitrated products[7].

  • Causality & Optimization: The bidentate coordination of the 8-aminoquinoline motif to Co(II) facilitates oxidation to a strong Co(III) oxidant by tert-butoxy radicals. A single electron transfer (SET) generates a cationic quinoline radical, which then reacts with in-situ generated NO₂[7]. Acetic acid is crucial as the solvent to mediate the proton transfer/demetallation step, completely avoiding the use of harsh mineral acids[7].

Quantitative Performance Comparison

The following table synthesizes the empirical performance metrics of the three discussed methodologies to aid in synthetic route selection:

MethodReagents / CatalystPrimary Position(s)Typical YieldReaction TimeEnvironmental Impact
Classical Mixed Acid Fuming HNO₃, Conc. H₂SO₄C-5 (~52%), C-8 (~48%)70–80%6–8 hoursHigh (Corrosive, highly acidic waste)
Metal-Free Radical tert-Butyl Nitrite (TBN)C-3 (N-oxide)60–75%12–24 hoursLow (Eco-friendly, metal-free)
Co-Catalyzed Directed Co(NO₃)₂·6H₂O, TBN, AcOHC-5 (8-aminoquinolines)~87%12–16 hoursModerate (Heavy metal catalyst used)

Validated Experimental Protocols

Protocol A: Classical Mixed Acid Nitration (C-5/C-8 Mixture)

This protocol is optimized for the bulk synthesis of nitroquinolines where downstream isomer separation is feasible[5][8].

  • Preparation: In an oven-dried flask equipped with a magnetic stirrer, cool concentrated sulfuric acid (H₂SO₄) in an ice-water bath to exactly 0 °C.

  • Substrate Addition: Slowly and carefully add quinoline dropwise to the cold sulfuric acid while maintaining vigorous stirring.

    • Causality: Dropwise addition prevents localized exothermic spikes, ensuring complete and controlled protonation to the quinolinium ion[5].

  • Nitration: Prepare a nitrating mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid. Add this mixture dropwise to the quinoline solution over 30 minutes.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize carefully with a saturated sodium carbonate (Na₂CO₃) solution until the nitroquinolines precipitate. Filter, wash with cold water, and dry[8].

  • Self-Validation Checkpoint: The internal temperature must strictly remain at or below 5 °C during reagent addition. An exothermic spike above 10 °C indicates runaway dinitration or oxidative cleavage, which will drastically reduce the yield of the desired mono-nitrated products[5].

WorkflowRadical S1 1. Substrate Prep (Quinoline N-oxide) S2 2. Reagent Addition (tert-Butyl Nitrite) S1->S2 S3 3. Thermal Activation (Radical Generation) S2->S3 S4 4. Isolation (C-3 Nitro Product) S3->S4

Step-by-step experimental workflow for the metal-free C-3 nitration of quinoline N-oxides.

Protocol B: Metal-Free Regioselective C-3 Nitration

This protocol leverages radical chemistry to bypass classical electrophilic directing rules[3][4].

  • Setup: To an oven-dried Schlenk tube under an inert argon atmosphere, add the substituted quinoline N-oxide.

  • Reagent Addition: Add tert-butyl nitrite (TBN) (approx. 4.0 equivalents) to the reaction vessel. TBN serves as both the solvent/reagent and the oxidant.

  • Reaction: Seal the tube and heat the mixture to 80–100 °C (depending on substrate electronics) for 12–24 hours.

    • Causality: Heating is strictly required to overcome the activation energy for the homolytic cleavage of TBN, generating the necessary NO₂• and tBuO• radicals[3].

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography to isolate the 3-nitroquinoline N-oxide.

  • Self-Validation Checkpoint: TLC monitoring should show the steady consumption of the highly polar N-oxide starting material. If the reaction stalls, verify the internal temperature; a drop below 80 °C will arrest the radical initiation phase, resulting in unreacted starting material[3].

Conclusion

The selection of a quinoline nitration method must be dictated by the required regioselectivity and the specific substitution pattern of the starting material. While classical mixed acid nitration remains a workhorse for C-5/C-8 functionalization, its reliance on harsh conditions and poor selectivity limits its utility in late-stage drug development. Modern methodologies, particularly radical-mediated C-3 nitration and transition-metal-directed C-H functionalization, offer elegant, high-yielding alternatives that align with the principles of green chemistry and precision synthesis.

References

  • Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite, RSC Advances, 4

  • Technical Support Center: Optimizing Regioselectivity in the Nitration of Quinoline Derivatives, Benchchem, 8

  • Why does the nitration of quinoline occur at the 5 (and 8) position?, Chemistry StackExchange, 1

  • Nitration of Quinoline 1-Oxide : Mechanism of Regioselectivity, J-Stage, 9

  • Technical Support Center: Regioselective Quinoline Ring Substitution, Benchchem, 5

  • 5-Nitroquinolin-8-yl 2,4-dichlorobenzoate, Smolecule, 2

  • Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite, RSC Publishing, 3

  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline, Google Patents, 6

  • A first example of cobalt-catalyzed remote C-H functionalization of 8-aminoquinolines, CORE, 7

Sources

Comparative

cost-benefit analysis of different synthetic pathways to 4-Chloro-6-methyl-3-nitroquinoline

Topic: Cost-Benefit Analysis of Synthetic Pathways to 4-Chloro-6-methyl-3-nitroquinoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cost-Benefit Analysis of Synthetic Pathways to 4-Chloro-6-methyl-3-nitroquinoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chloro-6-methyl-3-nitroquinoline (CAS 39061-97-7) is a high-value heterocyclic scaffold, serving as a critical intermediate in the synthesis of PI3K/mTOR inhibitors and antimalarial agents. Its structural complexity—specifically the regioselective installation of the 3-nitro group adjacent to the 4-chloro functionality—presents a distinct challenge in process chemistry.

This guide objectively compares the two most viable synthetic strategies:

  • The Linear Nitration Route (Method A): A stepwise approach utilizing the Meldrum’s acid protocol to build the quinolone core, followed by electrophilic nitration and chlorination.

  • The Convergent Nitro-Acrylate Route (Method B): A condensed pathway utilizing ethyl 2-nitro-3-ethoxyacrylate to install the nitro group during the cyclization event.

While Method B offers superior step economy, Method A remains the industry standard for scalability and raw material cost-efficiency. This guide provides the experimental data and cost-benefit analysis required to select the optimal pathway for your scale and resources.

Pathway Analysis & Mechanism

Method A: The Linear Nitration Route (Recommended for Scale)

This pathway relies on constructing the 6-methyl-4-quinolinone core first, using the high-yielding Meldrum’s acid protocol (replacing the harsher Gould-Jacobs method). The nitro group is then introduced via electrophilic aromatic substitution, which is highly regioselective for the 3-position due to the activating effect of the 4-hydroxyl group (tautomer of 4-quinolinone).

Workflow:

  • Condensation: p-Toluidine + Meldrum's Acid + Triethyl Orthoformate → Enamine Adduct.

  • Cyclization: Thermal cyclization yields 6-methyl-4-quinolinone.

  • Nitration: HNO₃/Propionic Acid introduces the nitro group at C3.

  • Chlorination: POCl₃ converts the 4-hydroxyl to the 4-chloro substituent.

MethodA Start p-Toluidine Adduct Enamine Intermediate Start->Adduct Reflux Meldrum Meldrum's Acid + TEOF Meldrum->Adduct Quinolone 6-Methyl-4-quinolinone Adduct->Quinolone Heat (250°C) NitroQuinolone 3-Nitro-6-methyl- 4-quinolinone Quinolone->NitroQuinolone HNO3 / Propionic Acid Target 4-Chloro-6-methyl- 3-nitroquinoline NitroQuinolone->Target POCl3 / Reflux

Figure 1: The Linear Nitration Pathway utilizing the Meldrum's acid protocol.

Method B: The Convergent Nitro-Acrylate Route (Recommended for Speed)

This method utilizes a specialized "pre-nitrated" building block, ethyl 2-nitro-3-ethoxyacrylate. By reacting this directly with p-toluidine, the 3-nitro group is installed prior to cyclization. This bypasses the potentially hazardous bulk nitration step but shifts the cost burden to the starting material.

Workflow:

  • Displacement: p-Toluidine + Ethyl 2-nitro-3-ethoxyacrylate → Anilino-acrylate.

  • Cyclization: Thermal cyclization (Dowtherm A) yields 3-nitro-6-methyl-4-quinolinone directly.

  • Chlorination: POCl₃ converts the 4-hydroxyl to the 4-chloro substituent.

MethodB Start p-Toluidine Intermediate Nitro-Enamine Intermediate Start->Intermediate EtOH, Heat Reagent Ethyl 2-nitro- 3-ethoxyacrylate Reagent->Intermediate NitroQuinolone 3-Nitro-6-methyl- 4-quinolinone Intermediate->NitroQuinolone Dowtherm A (250°C) Target 4-Chloro-6-methyl- 3-nitroquinoline NitroQuinolone->Target POCl3 / Reflux

Figure 2: The Convergent Pathway utilizing nitro-acrylate reagents.

Cost-Benefit Analysis

MetricMethod A: Linear NitrationMethod B: Convergent Nitro-Acrylate
Overall Yield High (65-75%) Moderate (45-60%)
Raw Material Cost Low (Commodity chemicals: Meldrum's acid, HNO₃)High (Nitro-acrylate is expensive/hard to source)
Step Count 4 Steps (Linear)3 Steps (Convergent)
Scalability Excellent (Exothermic nitration is controllable)Good (Limited by Dowtherm volume)
Safety Profile Moderate (Requires handling fuming HNO₃)High (Avoids bulk nitration)
Atom Economy Moderate (Loss of CO₂/Acetone from Meldrum's)High (Direct condensation)
Purification Precipitation/RecrystallizationChromatography often required

Verdict:

  • Choose Method A if you are producing >10g or require a cost-effective process for manufacturing. The raw materials are ubiquitous, and the purification is simpler.

  • Choose Method B if you need <5g rapidly for medicinal chemistry SAR (Structure-Activity Relationship) studies and want to avoid optimizing a nitration reaction.

Detailed Experimental Protocols

Protocol 1: Regioselective Nitration (Method A - Step 3)

This step converts 6-methyl-4-quinolinone to 3-nitro-6-methyl-4-quinolinone.

Rationale: Direct nitration of quinolines usually occurs at the 5 or 8 position. However, the presence of the 4-hydroxyl group (tautomeric with 4-pyridone) strongly activates the 3-position, overcoming the ring deactivation. Propionic acid is used as the solvent to allow higher reaction temperatures (125°C) than acetic acid, ensuring complete conversion.

Materials:

  • 6-Methyl-4-quinolinone (1.0 eq)

  • Propionic Acid (10 vol)

  • Nitric Acid (70%, 2.0 eq)

Procedure:

  • Suspend 6-methyl-4-quinolinone (10 g, 62.8 mmol) in propionic acid (100 mL) in a round-bottom flask equipped with a condenser and dropping funnel.

  • Heat the mixture to 125°C . The solid should mostly dissolve.

  • Add Nitric acid (70%, 5.6 mL, ~125 mmol) dropwise over 20 minutes.

    • Caution: Evolution of reddish-brown NO₂ fumes. Ensure vigorous stirring and proper ventilation.

  • Maintain heating at 125°C for 30 minutes post-addition.

  • Cool the mixture to room temperature. The product will precipitate as a yellow solid.

  • Dilute with Ethanol (50 mL) to aid filtration.

  • Filter the solid and wash sequentially with ethanol (2 x 20 mL) and water (2 x 50 mL).

  • Dry in a vacuum oven at 60°C.

    • Typical Yield: 85-92%

    • Appearance: Yellow powder.

Protocol 2: Deoxychlorination (Common to Both Methods)

This step converts the 3-nitro-4-quinolinone to the final 4-chloro target.

Rationale: POCl₃ acts as both solvent and reagent. The addition of a catalytic amount of DMF (Vilsmeier-Haack conditions) accelerates the formation of the active chlorinating species.

Materials:

  • 3-Nitro-6-methyl-4-quinolinone (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (5.0 eq)

  • DMF (Catalytic, 2-3 drops)

Procedure:

  • Place 3-nitro-6-methyl-4-quinolinone (5.0 g, 24.5 mmol) in a dry round-bottom flask.

  • Carefully add POCl₃ (11.5 mL, 122 mmol) under an inert atmosphere (N₂).

  • Add 2 drops of dry DMF.

  • Heat the mixture to reflux (105-110°C) for 2-3 hours.

    • Monitoring: The reaction is complete when the solid fully dissolves and TLC shows consumption of the starting material.

  • Cool the mixture to room temperature.

  • Quenching (Critical Safety Step): Slowly pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

    • Warning: Highly exothermic hydrolysis of excess POCl₃. Maintain temperature <20°C.

  • Neutralize the aqueous suspension with saturated Na₂CO₃ or NH₄OH to pH 8-9.

  • Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Dry organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or pass through a short silica plug if necessary.

    • Typical Yield: 90-95%

    • Target: 4-Chloro-6-methyl-3-nitroquinoline (Pale yellow solid).

References

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. (Describes the general Cyclization-Nitration-Chlorination workflow for substituted quinolines).

  • Synthesis of 3-nitro-4-hydroxyquinoline. PrepChem. (Protocol for propionic acid mediated nitration of 4-hydroxyquinoline).

  • An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-methylquinoline. BenchChem. (Background on quinoline core synthesis and chlorination).

  • Synthesis of 4-Chloro-3-nitroquinoline. ChemicalBook. (General procedure for chlorination of nitro-quinolinones).

  • Meldrum's Acid in Organic Synthesis. Organic Chemistry Portal. (Reference for the high-yield synthesis of 4-quinolinones).

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol for 4-Chloro-6-methyl-3-nitroquinoline

CAS Number: 99010-06-7 Molecular Formula: C₁₀H₇ClN₂O₂ Classification: Halogenated Nitroaromatic[1] Executive Summary & Core Directive 4-Chloro-6-methyl-3-nitroquinoline is a high-potency intermediate often used in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 99010-06-7 Molecular Formula: C₁₀H₇ClN₂O₂ Classification: Halogenated Nitroaromatic[1]

Executive Summary & Core Directive

4-Chloro-6-methyl-3-nitroquinoline is a high-potency intermediate often used in the synthesis of bioactive quinoline scaffolds. Due to the combination of a nitro group, a chlorine substituent, and the quinoline ring, this compound presents specific toxicological and environmental hazards.

The Core Directive for disposal is High-Temperature Incineration. Under no circumstances should this compound be disposed of down the drain, treated as general trash, or mixed with non-halogenated waste streams if avoidable. This guide defines the autonomous workflow for researchers to safely transition this chemical from the bench to the final destruction facility.

Hazard Identification & Risk Assessment

Effective disposal begins with understanding why the material is regulated. This compound is a halogenated nitroaromatic , a class known for persistence and toxicity.

GHS Classification Summary
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 3Toxic if swallowedH301
Acute Toxicity (Dermal) 3Toxic in contact with skinH311
Acute Toxicity (Inhalation) 3Toxic if inhaledH331
Skin Corrosion/Irritation 2Causes skin irritationH315
Eye Damage/Irritation 2ACauses serious eye irritationH319
STOT - Single Exposure 3May cause respiratory irritationH335

Critical Risk Factor: Thermal decomposition of this compound releases Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx) , and Carbon Monoxide (CO) [1, 2]. Consequently, the disposal facility must utilize an incinerator equipped with a secondary combustion chamber and acid gas scrubbers.

Waste Segregation & Pre-Disposal Handling

The most common compliance failure in laboratories is improper segregation. Because 4-Chloro-6-methyl-3-nitroquinoline contains chlorine, it dictates the classification of the entire waste container.

The "Rule of Halogenation"

If 4-Chloro-6-methyl-3-nitroquinoline is dissolved in a non-halogenated solvent (e.g., Acetone, Methanol), the entire mixture must be classified as Halogenated Waste .

  • Reasoning: Halogenated compounds require higher burn temperatures to prevent the formation of dioxins and furans. Mixing them with non-halogenated fuels lowers the caloric value and complicates the incineration process [3].

Segregation Decision Logic

The following diagram illustrates the decision matrix for segregating this specific compound.

SegregationLogic Start Waste Generation: 4-Chloro-6-methyl-3-nitroquinoline StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Container A: Solid Hazardous Waste (Toxic/Halogenated) Solid->BinSolid Double Bag & Label SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., MeOH, Acetone) SolventCheck->NonHaloSolv BinHalo Container B: Halogenated Organic Waste HaloSolv->BinHalo NonHaloSolv->BinHalo CONTAMINATED: Treat as Halogenated

Figure 1: Waste segregation decision tree ensuring strict separation of halogenated streams.

Operational Disposal Procedures

Protocol A: Solid Waste (Pure Compound or Contaminated Debris)

Applicability: Expired pure stock, contaminated gloves, weighing boats, and spill cleanup materials.

  • Primary Containment: Place the solid waste into a clear, sealable polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: Write "4-Chloro-6-methyl-3-nitroquinoline" (Do not use abbreviations).

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary containment tray until pickup.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Filtrates, reaction mixtures, or dissolved stock.

  • Container Selection: Use an HDPE or glass carboy (amber glass is preferred if the solution is light-sensitive, though the compound itself is relatively stable).

  • Compatibility Check: Ensure no strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases are present in the waste container.

    • Mechanism:[2][3][4][5] Nitro compounds can react violently with strong bases at high temperatures or pressures; ensure the waste stream is neutral or slightly acidic [4].

  • Transfer: Funnel the liquid into the "Halogenated Organic Waste" carboy.

  • Logging: Record the volume and approximate concentration on the waste log sheet attached to the carboy.

Protocol C: Empty Containers (The "RCRA Empty" Standard)

A container that held 4-Chloro-6-methyl-3-nitroquinoline is considered "RCRA Empty" only if:

  • All wastes have been removed using standard practices (pouring, pumping).

  • Less than 3% of the residue remains by weight (for containers <119 gallons).

  • Best Practice: Triple rinse the container with a solvent capable of dissolving the residue (e.g., Acetone). Dispose of the rinsate as Halogenated Liquid Waste (Protocol B). Deface the label and discard the container as standard trash only after triple rinsing [5].

Lifecycle & Destruction Workflow

The following diagram details the chain of custody from the laboratory bench to the final destruction, ensuring cradle-to-grave compliance.

DisposalLifecycle Bench Lab Bench: Generation SAA Satellite Accumulation Area (SAA) Bench->SAA Tag & Store EHS EHS / Waste Contractor Pickup SAA->EHS Request Pickup TSDF TSDF: Treatment, Storage, Disposal Facility EHS->TSDF Manifest Transport Incinerator High-Temp Incineration (>1000°C) TSDF->Incinerator Fuel Blending Scrubber Gas Scrubbing (Neutralize HCl/NOx) Incinerator->Scrubber Exhaust Treatment

Figure 2: The "Cradle-to-Grave" lifecycle of 4-Chloro-6-methyl-3-nitroquinoline waste.

Emergency Spill Response

In the event of a spill during the disposal process, immediate action is required to prevent exposure and environmental release.[5]

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If dust is present, use an N95 or P100 respirator.

  • Containment:

    • Solids: Gently cover with a damp paper towel to prevent dust generation.

    • Liquids: Surround with absorbent spill pillows or vermiculite.

  • Cleanup:

    • Scoop material into a disposable container using a non-sparking scoop.

    • Clean the surface with soap and water; collect all wash water as hazardous waste.

    • Do not use bleach (potential reaction with nitrogen/chlorine groups).

  • Disposal: Label the debris container as "Hazardous Waste: Spill Debris (4-Chloro-6-methyl-3-nitroquinoline)" [6].

References

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Solvents and Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). RCRA Empty Container Regulations (40 CFR 261.7). Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Safe Handling Guide: 4-Chloro-6-methyl-3-nitroquinoline

Executive Summary 4-Chloro-6-methyl-3-nitroquinoline (CAS: 99010-06-7) is a functionalized quinoline scaffold widely used in medicinal chemistry as an electrophilic building block for kinase inhibitors and antimalarial a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-6-methyl-3-nitroquinoline (CAS: 99010-06-7) is a functionalized quinoline scaffold widely used in medicinal chemistry as an electrophilic building block for kinase inhibitors and antimalarial agents.[1][2][3][4] Due to the reactive C4-chlorine atom adjacent to the nitro group, this compound is susceptible to nucleophilic aromatic substitution (


).[4]

While valuable for synthesis, this reactivity profile correlates with significant biological hazards.[4] It is classified as Acute Toxic (Category 3) by multiple routes of exposure (Oral, Dermal, Inhalation) and is a severe skin and respiratory irritant.[4] This guide provides a self-validating safety protocol for researchers handling this compound, prioritizing containment of dust and prevention of dermal absorption.[4]

Hazard Profile & Risk Assessment

Before selecting PPE, researchers must understand the specific risks associated with the physicochemical properties of this molecule.[4]

Hazard ClassGHS CodeSignalDescriptionMechanism of Action
Acute Toxicity H301, H311, H331DANGER Toxic if swallowed, in contact with skin, or inhaled.[4]Systemic absorption; likely alkylating agent capable of disrupting cellular function.[4]
Irritation H315, H319WarningCauses skin and serious eye irritation.[4][5][6][7][8][9]Corrosive nature of chlorinated heteroaromatics.[4]
STOT-SE H335WarningMay cause respiratory irritation.[4][5][6][8]Mucosal membrane damage from dust inhalation.[4]

Expert Insight: The presence of the nitro group at position 3 activates the chlorine at position 4, making it highly reactive toward nucleophiles (like proteins in your skin and lungs).[4] Treat this not just as a toxic solid, but as a potent sensitizer and alkylating agent.[4]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for Category 3 Toxic solids.[4] The following matrix upgrades standard protocols to match the specific hazards of 4-Chloro-6-methyl-3-nitroquinoline.

PPE Selection Table
Body AreaStandard RequirementEnhanced Requirement (Recommended) Rationale
Respiratory N95 MaskP100 Respirator or Fume Hood H331 (Toxic if inhaled) requires 99.97% filtration efficiency if outside a hood.[4] Engineering controls (Hood) are primary.[4]
Hand (Solid) Single Nitrile (4 mil)Double Nitrile (Total >8 mil) Prevents micro-tears during weighing/spatula use.[4] Outer glove is sacrificial.[4]
Hand (Solution) Double NitrileSilver Shield / Laminate Liner Chlorinated aromatics can permeate nitrile.[4] If dissolved in DCM or DMF, laminate gloves are mandatory.[4]
Eye Safety GlassesChemical Goggles + Face Shield Prevent dust migration behind glasses; shield protects neck/face from projectile crystals/splashes.[4]
Body Lab Coat (Cotton)Tyvek® Sleeves or Disposable Gown Cotton retains toxic dust.[4] Disposable outer layers prevent cross-contamination of personal clothing.[4]

Operational Protocol: Step-by-Step Handling

Phase 1: Engineering Controls & Preparation[5]
  • Designated Area: All handling must occur within a certified chemical fume hood operating at a face velocity of 100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/electrostatic to prevent dispersal.[4]

  • Surface Protection: Line the work surface with plastic-backed absorbent pads (bench coat) to capture invisible dust.[4]

Phase 2: Weighing and Transfer (The Critical Zone)[5]
  • Step 1: Don PPE: Double nitrile gloves, goggles, and Tyvek sleeves.[4]

  • Step 2: Tare the receiving vessel (flask) before opening the chemical container.[4]

  • Step 3: Open the container inside the hood. Do not remove the container from the hood.

  • Step 4: Use a disposable spatula.[4] Avoid metal spatulas if possible to reduce static shock that scatters powder.[4]

  • Step 5: Transfer solid. If spillage occurs on the balance pan, do not blow it off.[4] Wipe with a solvent-dampened Kimwipe (Acetone/Ethanol) and dispose of as hazardous waste.[4]

  • Step 6: Seal the reaction vessel immediately.

Phase 3: Reaction & Solubilization[5]
  • Solvent Choice: When dissolving in polar aprotic solvents (DMF, DMSO), the permeation rate through gloves increases.[4]

  • Protocol: Add solvent slowly to the solid.[4] Avoid adding solid to boiling solvent to prevent "bumping" of toxic aerosols.[4]

Phase 4: Decontamination[5]
  • Wipe down the exterior of the reagent bottle with a damp tissue before returning it to storage.[4]

  • Remove outer gloves inside the hood and dispose of them as solid toxic waste.[4]

  • Wash hands with soap and lukewarm water immediately (hot water opens pores; cold water closes them but cleans less effectively).[4]

Waste Management & Disposal

Disposal must comply with local environmental regulations (e.g., RCRA in the US).[4]

  • Solid Waste: Contaminated paper towels, gloves, and weighing boats must be segregated into a container labeled "TOXIC SOLID WASTE - ORGANIC." [4]

  • Liquid Waste: Mother liquors and reaction mixtures containing this compound should be segregated into "HALOGENATED ORGANIC WASTE." Do not mix with oxidizers.[4]

  • Container Disposal: Empty containers are considered "P-listed" or equivalent acutely hazardous waste.[4] Triple rinse the container with a suitable solvent (acetone) inside the hood before disposal; collect the rinsate as liquid waste.[4]

Emergency Response Procedures

Exposure Scenarios[5][6][9][10][11]
  • Inhalation: Move victim to fresh air immediately.[4][5][7][9][10] If breathing is difficult, trained personnel should administer oxygen.[4] Do not use mouth-to-mouth resuscitation (risk of secondary exposure); use a bag-valve mask.

  • Skin Contact: Immediately brush off excess solid (if dry), then wash with soap and water for 15 minutes.[4] Isolate contaminated clothing.[4][5][9][10]

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting lower and upper eyelids.

Spill Cleanup Logic (Solid)

Do not dry sweep. Dry sweeping generates toxic dust clouds.[4]

  • Evacuate non-essential personnel.[4]

  • Cover spill with wet paper towels (dampened with water or ethanol) to suppress dust.[4]

  • Scoop up the damp material and place it in a wide-mouth hazardous waste jar.[4]

  • Clean the area with soap and water.[4][5][7][8][10]

Visualization: Safety Decision Logic

The following diagram illustrates the decision-making process for selecting PPE and handling procedures based on the state of the chemical.

SafetyLogic Start Handling 4-Chloro-6-methyl-3-nitroquinoline State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid RiskSolid Risk: Dust Inhalation & Surface Contamination Solid->RiskSolid RiskLiquid Risk: Dermal Absorption & Splash Liquid->RiskLiquid ActionSolid Protocol A: 1. Fume Hood Mandatory 2. Anti-static measures 3. Double Nitrile Gloves RiskSolid->ActionSolid ActionLiquid Protocol B: 1. Face Shield Required 2. Silver Shield/Laminate Gloves 3. Splash Apron RiskLiquid->ActionLiquid Disposal Disposal: Segregated Toxic Waste ActionSolid->Disposal ActionLiquid->Disposal

Figure 1: Decision logic for PPE selection and handling protocols based on the physical state of the 4-Chloro-6-methyl-3-nitroquinoline.[4]

References

  • PubChem. Compound Summary for CID 11275808, 4-Chloro-6-methyl-3-nitroquinoline. National Center for Biotechnology Information.[4] Retrieved March 7, 2026, from [Link][4]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.